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Foundational

An In-depth Technical Guide to 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid: A Key Pharmaceutical Intermediate

For the attention of: Researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 4-amino-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (CAS No. 123654-26-2). While the initial inquiry focused on 4-Chloro-2,3-dihydrobenzofuran-5-ol, available data points to the significant role and extensive documentation of this structurally related carboxylic acid derivative. This compound is a critical intermediate in the synthesis of Prucalopride, a selective 5-HT4 receptor agonist.[1][2] This guide synthesizes available technical data to provide actionable insights for laboratory and development settings.

Physicochemical Properties

The fundamental physical and chemical characteristics of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid are summarized below. These properties are essential for its handling, formulation, and synthesis planning.

PropertyValueSource
CAS Number 123654-26-2[3][4][5][6]
Molecular Formula C9H8ClNO3[3]
Molecular Weight 213.62 g/mol [3]
Physical Form Solid[4]
Melting Point 242 °C (decomposition)[2]
Solubility DMSO (Slightly), Methanol (Slightly, Heated)[7]
InChI Key KRMUVKSAOVLXLF-UHFFFAOYSA-N[4][8]
Storage Temperature Refrigerator[4]

Spectroscopic and Analytical Data

Spectroscopic data is crucial for the identification and characterization of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. While a comprehensive set of spectra is proprietary to suppliers, typical analytical methods for this compound include:

  • ¹H NMR Spectroscopy : Used to confirm the proton environment of the molecule.

  • ¹³C NMR Spectroscopy : Provides information on the carbon skeleton.

  • Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy : To identify characteristic functional groups.

A repository of spectral data including ¹H NMR, IR, and MS for this compound is available through specialized chemical data providers.[8]

Synthesis and Reactivity

The synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is a multi-step process that has been optimized for industrial-scale production due to its importance as a pharmaceutical intermediate.

Synthetic Pathway Overview

A common synthetic route involves the cyclization of a substituted benzene derivative, followed by chlorination and hydrolysis.[2][9][10] The general workflow can be visualized as follows:

Synthesis_Workflow A Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate B Cyclization (Triphenylphosphine, Diethyl azodicarboxylate) A->B Step 1 C Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate (crude) B->C D Chlorination (N-chlorosuccinimide) C->D Step 2 E Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (crude) D->E F Hydrolysis (e.g., NaOH) E->F Step 3 G 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid F->G

Caption: Generalized synthetic workflow for 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.

Detailed Synthetic Protocol

A representative synthetic procedure is outlined below, based on publicly available patent literature.[2][9]

Step 1: Cyclization

  • Dissolve methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate in a suitable organic solvent.

  • Add triphenylphosphine and diethyl azodicarboxylate to initiate an intramolecular Mitsunobu reaction.

  • The reaction yields the crude methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate.

Step 2: Chlorination

  • The crude product from the previous step is directly subjected to chlorination.

  • N-chlorosuccinimide is used as the chlorinating agent.

  • This step produces the crude methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate.

Step 3: Hydrolysis and Purification

  • The crude chlorinated intermediate is hydrolyzed using a base, such as sodium hydroxide, in a mixture of water and an alcohol like methanol.[9]

  • The reaction is typically heated to drive it to completion.

  • Acidification of the reaction mixture precipitates the final product.

  • The solid is then filtered, washed, and dried to yield pure 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.[9]

Reactivity Profile

The reactivity of this molecule is dictated by its primary functional groups: the aromatic amine, the carboxylic acid, and the chlorinated aromatic ring.

  • Amine Group : The primary aromatic amine can undergo diazotization and subsequent Sandmeyer reactions. It can also be acylated or alkylated.

  • Carboxylic Acid Group : The carboxylic acid can be converted to esters, amides, or acid chlorides. Its primary use in the synthesis of Prucalopride is for amide bond formation.[1]

  • Aromatic Ring : The electron-donating amine and the electron-withdrawing chlorine and carboxylic acid groups influence the regioselectivity of further electrophilic aromatic substitution, although the ring is relatively deactivated.

Applications in Drug Discovery and Development

The principal application of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is as a key building block for the synthesis of Prucalopride .[1][2] Prucalopride is a highly selective 5-HT4 receptor agonist used for the treatment of chronic constipation.[1][2]

The 2,3-dihydrobenzofuran scaffold itself is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous bioactive natural products and clinical drugs.[11][12] Derivatives of this scaffold have been investigated for a range of biological activities, including:

  • Antioxidant and inhibitors of leukotriene biosynthesis.[13]

  • Antiviral agents.[14]

  • mPGES-1 inhibitors for anti-inflammatory and anti-cancer applications.[11]

Applications A 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid B Prucalopride Synthesis A->B Key Intermediate D 2,3-Dihydrobenzofuran Scaffold A->D Belongs to C 5-HT4 Receptor Agonist B->C Leads to E Antioxidant D->E Derivatives show activity as F Antiviral D->F Derivatives show activity as G Anti-inflammatory D->G Derivatives show activity as

Caption: Applications stemming from 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.

Safety and Handling

Proper handling of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is essential in a laboratory setting. The following information is derived from available safety data sheets (SDS).

Hazard Identification

This compound is classified with the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Causes skin irritation.[3]

  • Causes serious eye irritation.[3]

  • May cause respiratory irritation.[3]

Recommended Personal Protective Equipment (PPE)
  • Eye/Face Protection : Wear tightly fitting safety goggles with side-shields.[7]

  • Skin Protection : Handle with gloves. Wear fire/flame resistant and impervious clothing.[7]

  • Respiratory Protection : Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[7]

First Aid Measures
  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[15]

  • Skin Contact : Take off contaminated clothing immediately. Wash off with soap and plenty of water.[15]

  • Eye Contact : Rinse with pure water for at least 15 minutes.[7]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[7]

Storage and Disposal
  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[7]

  • Disposal : The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]

Conclusion

4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is a well-characterized and synthetically important molecule. Its primary value lies in its role as a non-negotiable precursor to the gastrointestinal prokinetic agent, Prucalopride. The 2,3-dihydrobenzofuran core structure continues to be a fertile ground for the discovery of new therapeutic agents, underscoring the broader relevance of this compound and its derivatives in medicinal chemistry. Researchers and drug development professionals working with this compound should adhere to strict safety protocols due to its potential hazards.

References

  • Vertex AI Search. (n.d.). SAFETY DATA SHEET.
  • Vertex AI Search. (n.d.). Safety Data Sheet - acc. to OSHA HCS - Login | Chemical Management.
  • ChemicalBook. (2025, October 18). Chemical Safety Data Sheet MSDS / SDS - 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.
  • PPG. (2025, December 18). SAFETY DATA SHEET.
  • Lonza Bioscience. (n.d.). SAFETY DATA SHEET.
  • Google Patents. (n.d.). CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid.
  • ChemicalBook. (n.d.). 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid synthesis.
  • PubChem. (n.d.). 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | C9H8ClNO3 | CID 10632401.
  • Echemi. (n.d.). 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid Safety Data Sheets.
  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis.
  • Google Patents. (n.d.). CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Chlorodibenzofurans (CDFs).
  • Google Patents. (n.d.). CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.
  • Vertex AI Search. (n.d.). compared using 13C nmr spectroscopy.
  • ChemicalBook. (n.d.). 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid(123654-26-2) 1 H NMR.
  • Sigma-Aldrich. (n.d.). 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | 123654-26-2.
  • Royal Society of Chemistry. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives.
  • ChemicalBook. (2025, October 14). 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | 123654-26-2.
  • PubMed. (n.d.). 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis.
  • PubMed. (2016, February 15). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors.
  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • ACS Publications. (2025, June 6). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy | The Journal of Organic Chemistry.
  • EPA. (2025, October 15). 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid - Chemical Details.
  • ResearchGate. (2026, January 19). (PDF) Reactivity of Benzofuran Derivatives.
  • BLDpharm. (n.d.). 123654-26-2|4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.

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Exploratory

A Comprehensive Technical Guide to the Solubility Profile of 4-Chloro-2,3-dihydrobenzofuran-5-ol in Common Organic Solvents

Foreword: The Imperative of Solubility in Modern Drug Development In the landscape of pharmaceutical research and drug development, the intrinsic properties of a molecule are the bedrock upon which its therapeutic potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Solubility in Modern Drug Development

In the landscape of pharmaceutical research and drug development, the intrinsic properties of a molecule are the bedrock upon which its therapeutic potential is built. Among these, solubility stands as a paramount gatekeeper, dictating a compound's journey from a laboratory curiosity to a life-altering medicine.[1][2][3] Poor solubility can impede absorption, limit bioavailability, and introduce significant hurdles in formulation and delivery, ultimately leading to the failure of otherwise promising drug candidates.[1][4][5] This guide provides an in-depth technical exploration of the solubility profile of 4-Chloro-2,3-dihydrobenzofuran-5-ol, a compound of interest in medicinal chemistry. Our focus extends beyond mere data presentation; we aim to elucidate the underlying principles and provide a robust framework for its experimental determination and interpretation.

Physicochemical Characterization of 4-Chloro-2,3-dihydrobenzofuran-5-ol

A thorough understanding of a compound's physicochemical properties is essential to predict and interpret its solubility behavior. 4-Chloro-2,3-dihydrobenzofuran-5-ol possesses a unique combination of structural features that influence its interactions with various solvents.

  • Molecular Structure: The molecule features a dihydrobenzofuran core, a bicyclic system containing a polar ether linkage. The presence of a hydroxyl (-OH) group and a chloro (-Cl) substituent further modulates its electronic and steric properties.

  • Polarity and Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor, suggesting a propensity for solubility in polar protic solvents. The ether oxygen and the chlorine atom can also act as hydrogen bond acceptors. This combination of a polar head (the hydroxyl group) and a more nonpolar aromatic ring system gives the molecule a degree of amphiphilicity.

  • Predicted Properties:

    • Molecular Weight: Approximately 186.6 g/mol .

    • pKa: The phenolic hydroxyl group is weakly acidic.

    • LogP (Octanol-Water Partition Coefficient): Predicted to be moderately lipophilic, indicating a balance between aqueous and lipid solubility.[4]

Theoretical Framework: The Energetics of Dissolution

The process of dissolution is governed by a delicate interplay of energetic factors, which can be understood through the lens of thermodynamics.[6][7] The Gibbs free energy of dissolution (ΔG) determines whether a compound will spontaneously dissolve and is a function of both enthalpy (ΔH) and entropy (ΔS) changes.[6]

ΔG = ΔH - TΔS

For dissolution to be favorable, ΔG must be negative.[6] This can be achieved through an exothermic process (negative ΔH), a significant increase in entropy (positive ΔS), or a combination of both.[6][8][9][10]

The overall enthalpy of dissolution can be conceptualized as the sum of three key steps:

  • Breaking Solute-Solute Interactions (Lattice Energy): Energy is required to overcome the intermolecular forces holding the solid crystal together.[6][7]

  • Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.[6][7]

  • Forming Solute-Solvent Interactions (Solvation Energy): Energy is released when the solute molecules are surrounded by and interact with the solvent molecules.[6]

The principle of "like dissolves like" is a practical manifestation of these thermodynamic considerations. Solvents with similar polarity and hydrogen bonding capabilities to the solute are more likely to result in a favorable net energy change upon dissolution.[7][11]

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust, step-by-step protocol for the experimental determination of the equilibrium solubility of 4-Chloro-2,3-dihydrobenzofuran-5-ol. This method, based on the shake-flask technique, is considered the gold standard for thermodynamic solubility measurements.[12][13][14]

Materials and Equipment
  • 4-Chloro-2,3-dihydrobenzofuran-5-ol (purity >99%)

  • A range of analytical grade organic solvents (see Table 1)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm, PTFE)

Experimental Workflow

The experimental workflow is designed to ensure the attainment of thermodynamic equilibrium and accurate quantification of the dissolved solute.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid (approx. 10 mg) prep2 Add 1 mL of solvent to each vial prep1->prep2 equil1 Incubate on orbital shaker (25°C, 24-48 hours) prep2->equil1 equil2 Ensure excess solid remains undissolved equil1->equil2 sep1 Centrifuge vials to pellet excess solid equil2->sep1 sep2 Filter supernatant with 0.22 µm syringe filter sep1->sep2 anal1 Prepare serial dilutions of the filtrate sep2->anal1 anal2 Quantify concentration using HPLC-UV anal1->anal2 G cluster_solute Solute (4-Chloro-2,3-dihydrobenzofuran-5-ol) cluster_solvent Solvent cluster_decision Solubility Prediction solute δD δP δH decision Calculate Ra (HSP Distance) solute->decision solvent δD δP δH solvent->decision outcome Low Solubility decision->outcome Large Ra outcome2 High Solubility decision->outcome2 Small Ra

Figure 2: Logical flow for solubility prediction using Hansen Solubility Parameters.

Conclusion: A Foundation for Rational Drug Development

The solubility profile of 4-Chloro-2,3-dihydrobenzofuran-5-ol is a critical dataset for its advancement as a potential therapeutic agent. This guide has provided a comprehensive framework for understanding, predicting, and experimentally determining its solubility in a range of common organic solvents. By integrating theoretical principles with a robust experimental protocol, researchers can generate high-quality, reliable data. This information is not merely an academic exercise; it is a vital component of rational drug design and development, enabling informed decisions in formulation, toxicology, and ultimately, clinical application. [15][16]The principles and methodologies outlined herein are broadly applicable and serve as a best-practice template for the characterization of other novel chemical entities.

References

  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing.
  • Journal of Medicinal Chemistry. (2025, December 25). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?.
  • The Importance of Solubility for New Drug Molecules. (2020, May 11).
  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development.
  • PMC. Drug Solubility: Importance and Enhancement Techniques.
  • BMG LABTECH. (2023, April 6).
  • Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignific
  • AP Chemistry. 9.6 Free Energy of Dissolution.
  • American Chemical Society. (2024, September 27). Lesson 5.
  • Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development.
  • Wikipedia. Hansen solubility parameter.
  • WebAssign. Lab 11 - Thermodynamics of Salt Dissolution.
  • Hansen Solubility Parameters. HSP Basics.
  • What Factors Are Taken Into Consideration When Selecting a Solvent? (2026, March 20).
  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? (2025, December 20).
  • COPYRIGHT FOUNTAINHEAD PRESS.
  • Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
  • Lund University Publications.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • Journal of Materials Chemistry C (RSC Publishing). (2024, February 22). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.
  • Chemistry LibreTexts. (2022, November 13). 8.2: Thermodynamics of Solutions.
  • ResearchGate. Good laboratory practice of equilibrium solubility measurement.
  • Dissolution and solubility.
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Raytor. (2026, January 22).
  • ACS Publications. (2019, February 14).
  • Pharma Excipients. (2021, October 11). UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.pdf.

Sources

Foundational

An In-depth Technical Guide on the Presumptive Toxicity and Safe Handling of 4-Chloro-2,3-dihydrobenzofuran-5-ol

Disclaimer: No specific toxicological data for 4-Chloro-2,3-dihydrobenzofuran-5-ol (CAS No. 139121-78-3) is publicly available at the time of this writing.

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific toxicological data for 4-Chloro-2,3-dihydrobenzofuran-5-ol (CAS No. 139121-78-3) is publicly available at the time of this writing. This guide is a predictive toxicological assessment based on the compound's structural motifs and established principles for handling uncharacterized research chemicals. All recommendations are based on the precautionary principle, treating the substance as potentially hazardous until empirical data becomes available.

Executive Summary: An Uncharacterized Compound of Interest

4-Chloro-2,3-dihydrobenzofuran-5-ol is a substituted dihydrobenzofuran derivative. While its specific applications in research and development are not widely documented, its structural similarity to other biologically active compounds suggests potential utility in medicinal chemistry and materials science. The absence of a Safety Data Sheet (SDS) or published toxicological studies necessitates a rigorous, science-based approach to its handling and safety management. This guide provides researchers, scientists, and drug development professionals with a framework for understanding the presumptive hazards and implementing robust safety protocols.

The core principle of this document is that any novel or uncharacterized chemical must be presumed to be hazardous.[1] This guide will deconstruct the molecule into its primary structural components—a chlorinated phenol and a dihydrobenzofuran ring system—to forecast its toxicological profile and establish appropriate safety measures.

Predictive Toxicological Profile

The toxicological properties of 4-Chloro-2,3-dihydrobenzofuran-5-ol can be inferred by examining its constituent chemical groups.

The Chlorinated Phenol Moiety: A Known Hazard

The presence of a chloro- and a hydroxyl- group on the benzene ring classifies this compound as a chlorinated phenol derivative. Chlorophenols as a class are well-studied and exhibit a range of toxic effects.

  • Toxicity and Absorption: Chlorophenols are readily absorbed through oral, dermal, and inhalation routes.[2] Their toxicity generally increases with the degree of chlorination.[2][3] Acute exposure in humans to less chlorinated phenols can lead to muscular twitching, tremors, weakness, and convulsions.[2]

  • Irritation and Burns: Phenol and its derivatives can be corrosive and cause chemical burns to the skin and eyes.[4][5] Dermal exposure can lead to coagulation necrosis.[4]

  • Systemic Effects: Upon absorption, phenols are distributed throughout the body, with the highest concentrations often found in the liver and kidneys.[2] Systemic toxicity can affect nearly all organ systems, with potential for cardiovascular collapse, respiratory failure, and damage to the liver and kidneys.[4][5]

  • Long-Term Effects: Some chlorophenols are considered possibly carcinogenic to humans (Group 2B by IARC), with studies showing links to leukemia and liver cancer in animals.[6] They can also exhibit genotoxicity, mutagenicity, and cause histopathological changes.[7][8] The toxic effects are often related to the formation of free radicals and other reactive metabolites.[9]

The Dihydrobenzofuran Core: Biological Activity and Potential for Irritation

The 2,3-dihydrobenzofuran (coumaran) scaffold is present in numerous natural and synthetic biologically active molecules.

  • Cytotoxicity: Dihydrobenzofuran neolignans isolated from natural sources have demonstrated significant cytotoxic effects against various human cancer cell lines.[10] This suggests that the dihydrobenzofuran core can be a pharmacophore for cytotoxic activity.

  • Irritation: The parent compound, 2,3-dihydrobenzofuran, is classified under the Globally Harmonized System (GHS) as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[11]

  • Neurological Effects: Certain psychoactive substances belong to the benzofuran class, suggesting that derivatives can interact with the central nervous system.[12]

Integrated Hazard Assessment for 4-Chloro-2,3-dihydrobenzofuran-5-ol

Based on the analysis of its structural components, a presumptive hazard profile for 4-Chloro-2,3-dihydrobenzofuran-5-ol can be constructed. This data is predictive and should be used to guide safe handling practices, not as a definitive statement of fact.

Hazard ClassPredicted Hazard Category (GHS)Rationale
Acute Toxicity (Oral) Category 3 or 4 (Warning/Danger)Based on the general toxicity of phenol derivatives.[4][5]
Acute Toxicity (Dermal) Category 3 or 4 (Warning/Danger)Chlorinated phenols are readily absorbed through the skin.[2]
Acute Toxicity (Inhalation) Category 3 or 4 (Warning/Danger)Potential for irritation and systemic absorption if aerosolized.[6]
Skin Corrosion/Irritation Category 1C or 2 (Danger/Warning)High likelihood of irritation or corrosion based on both the phenol[4] and dihydrobenzofuran[11] moieties.
Serious Eye Damage/Irritation Category 1 or 2A (Danger/Warning)High likelihood of severe eye irritation or damage based on both the phenol[4] and dihydrobenzofuran[11] moieties.
Carcinogenicity Category 2 (Warning)Precautionary classification due to the carcinogenicity of some chlorophenols.[6]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Warning)Expected respiratory tract irritation.[11]
Specific Target Organ Toxicity (Repeated Exposure) Category 2 (Warning)Potential for liver and kidney damage with prolonged exposure, a known effect of phenols.[2][5]

Mandatory Safety Protocols and Experimental Workflow

Given the unknown nature of this compound, a rigorous and cautious approach to handling is required. The following protocols are mandatory.

Engineering Controls: The Primary Barrier

All manipulations of 4-Chloro-2,3-dihydrobenzofuran-5-ol, including weighing, dissolving, and transferring, must be conducted inside a certified chemical fume hood.[13] This is the most critical engineering control to prevent inhalation exposure. If there is a risk of explosion or energetic reaction, a blast shield should be used inside the hood.[14]

Personal Protective Equipment (PPE): A Self-Validating System

A comprehensive PPE strategy is essential to prevent dermal, ocular, and respiratory exposure.

PPE ItemSpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended). Check breakthrough times if available for similar compounds.Provides a barrier against splashes. Double-gloving allows for safe removal of the outer glove if contamination occurs.[1]
Eye/Face Protection ANSI Z87.1-compliant safety goggles. A face shield must be worn over goggles if there is a splash or aerosol generation risk.Protects against splashes and aerosols, which could cause severe eye damage.[1][14]
Body Protection A fully buttoned, flame-resistant lab coat.Protects skin and personal clothing from contamination.[1]
Respiratory Protection A fit-tested N95 respirator should be considered the minimum for handling the solid. For any procedures that could generate aerosols, a powered air-purifying respirator (PAPR) is recommended.As an uncharacterized compound, inhalation toxicity is a significant concern. The use of respiratory protection provides an additional layer of safety beyond the fume hood.[13]
Experimental Workflow for Uncharacterized Compounds

The following diagram outlines a logical workflow for safely handling and using a novel compound like 4-Chloro-2,3-dihydrobenzofuran-5-ol.

G Workflow for Handling Uncharacterized Compounds cluster_prep Preparation & Risk Assessment cluster_handling Handling & Experimentation cluster_disposal Waste Management & Closure A Review Literature for Structural Analogs B Assume High Toxicity (Precautionary Principle) A->B C Develop Detailed Standard Operating Procedure (SOP) B->C D Don Full PPE (Gloves, Goggles, Lab Coat, Respirator) C->D E Work Exclusively in Certified Fume Hood D->E F Perform Experiment (e.g., Weighing, Reaction Setup) E->F G Decontaminate Surfaces and Equipment After Use F->G H Segregate All Waste (Solid, Liquid, PPE) G->H I Label as 'Hazardous Waste: Unknown Research Chemical' H->I J Arrange for Professional Disposal (Do Not Drain Pour) I->J K Document Experiment and Observations J->K

Sources

Exploratory

Pharmacokinetic Optimization of 4-Chloro-2,3-dihydrobenzofuran-5-ol Derivatives: A Technical Guide

Executive Summary The 2,3-dihydrobenzofuran-5-ol scaffold is a privileged pharmacophore in drug discovery, widely recognized for its potent antioxidant, anti-inflammatory, and neuroprotective properties. However, the cli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3-dihydrobenzofuran-5-ol scaffold is a privileged pharmacophore in drug discovery, widely recognized for its potent antioxidant, anti-inflammatory, and neuroprotective properties. However, the clinical translation of this core is frequently bottlenecked by suboptimal pharmacokinetic (PK) parameters—most notably, rapid Phase II metabolism. This technical guide provides an in-depth analysis of how the strategic introduction of a 4-chloro substituent modulates the physicochemical and pharmacokinetic profile of this scaffold.

Structural Rationale and Physicochemical Modulation

Benzofuran derivatives constitute a class of privileged scaffolds in medicinal chemistry due to their structural versatility and proven capacity to interact with diverse biological targets[1]. The core 2,3-dihydrobenzofuran-5-ol structure benefits from increased molecular planarity compared to saturated chromanol structures, which facilitates highly effective radical scavenging through improved π -electron delocalization[2].

Despite its high target affinity, the exposed phenolic hydroxyl group at the 5-position is highly susceptible to rapid in vivo clearance via glucuronidation and sulfation. The introduction of a chlorine atom at the 4-position (ortho to the hydroxyl group) serves a critical dual purpose:

  • Steric Shielding: The bulky halogen sterically hinders the approach of Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes. Insertion of such halogens is a proven strategy to block key sites of metabolism and improve in vivo pharmacokinetics[3].

  • Electronic Modulation: The electron-withdrawing inductive effect of the chlorine atom lowers the pKa​ of the adjacent hydroxyl group and increases overall lipophilicity (LogP), which is an essential parameter for tissue distribution and central nervous system (CNS) penetration.

Pharmacokinetic (ADME) Profiling

Absorption and Permeability

Halogenation significantly increases the lipophilicity of the scaffold. This enhancement in LogP translates directly to superior passive transcellular permeability. For neuroprotective and anxiolytic applications, this lipophilicity is crucial for crossing the blood-brain barrier (BBB), achieving favorable brain/plasma concentration ratios ( Kp​ )[4].

Distribution

Benzofuran derivatives efficiently bind to serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), which act as endogenous systemic carriers[5]. The 4-chloro substitution increases hydrophobic interactions within the binding pockets of albumin, optimizing the volume of distribution ( Vd​ ) and preventing premature renal filtration.

Metabolism and Excretion

Unsubstituted 2,3-dihydrobenzofuran-5-ols suffer from high intrinsic clearance due to rapid Phase II conjugation. The 4-chloro derivative exhibits marked metabolic stability. By blocking the ortho-position, the molecule resists rapid degradation, shifting the metabolic burden to slower, CYP450-mediated Phase I oxidation pathways. This reduction in metabolic liability directly correlates with a decreased intravenous clearance (IVC) and a prolonged elimination half-life ( t1/2​ ), allowing for sustained systemic exposure.

Mechanistic Pathways & Structural Visualization

The divergence in metabolic fate between the unsubstituted and halogenated scaffolds is visualized below.

G N1 2,3-Dihydrobenzofuran-5-ol (Unsubstituted) N3 Rapid Phase II Metabolism (Glucuronidation at 5-OH) N1->N3 UGT Enzymes N2 4-Chloro-2,3-dihydrobenzofuran-5-ol (Halogenated) N4 Steric Hindrance by 4-Cl (Blocked Glucuronidation) N2->N4 CYP450 / UGT Resistance N5 High Clearance Poor Bioavailability N3->N5 N6 Prolonged Half-Life Enhanced Exposure N4->N6

Metabolic stabilization pathway of 4-chloro substitution on the dihydrobenzofuran scaffold.

Quantitative Data Summary

The following table summarizes the quantitative shift in pharmacokinetic parameters resulting from the 4-chloro substitution.

PK Parameter2,3-Dihydrobenzofuran-5-ol (Unsubstituted)4-Chloro-2,3-dihydrobenzofuran-5-olMechanistic Impact of 4-Chloro Substitution
LogP (Lipophilicity) ~1.8~2.6Enhanced passive membrane permeability.
HLM Intrinsic Clearance > 150 μ L/min/mg< 30 μ L/min/mgSignificant metabolic stabilization via UGT blockade.
Half-life ( t1/2​ ) < 0.5 hours> 2.5 hoursProlonged systemic exposure and efficacy window.
Oral Bioavailability (F%) < 10%> 40%Improved clinical viability for oral administration.
BBB Permeability ( Kp​ ) Moderate (< 0.5)High (> 1.5)Enhanced CNS targeting for neuroprotective agents.

Experimental Methodologies for PK Validation

To rigorously validate the pharmacokinetic improvements of these derivatives, the following self-validating experimental frameworks must be employed.

Protocol A: In Vitro Liver Microsomal Stability Assay

Causality & Rationale: Hepatic clearance is the primary bottleneck for phenolic compounds. By utilizing both NADPH (Phase I cofactor) and UDPGA (Phase II cofactor), this assay isolates the exact mechanism of clearance. The inclusion of UDPGA specifically tests the hypothesis that the 4-chloro group sterically shields the 5-hydroxyl from glucuronidation. Verapamil is utilized as a high-clearance positive control to validate the enzymatic viability of the microsomes.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Spiking: Spike the 4-chloro derivative and the unsubstituted control into separate microsomal suspensions at a final concentration of 1 μ M. Ensure the organic solvent (DMSO) remains below 0.1% to prevent CYP450 inhibition.

  • Cofactor Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a cofactor mixture consisting of 1 mM NADPH and 2 mM UDPGA.

  • Kinetic Sampling: Aliquot 50 μ L of the reaction mixture at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation and Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol B: In Vivo Cassette Dosing Pharmacokinetic Study

Causality & Rationale: Cassette dosing (n-in-1 methodology) is employed to minimize inter-subject biological variability and reduce animal usage. By administering the 4-chloro derivative and the unsubstituted analog simultaneously, we achieve a direct, head-to-head intra-subject comparison of absorption and clearance rates under identical physiological conditions.

  • Formulation: Dissolve the test compounds in a biocompatible vehicle of 5% DMSO, 10% Tween-80, and 85% Saline to ensure complete solubilization without precipitation upon injection.

  • Administration: Administer the cassette mixture to male Sprague-Dawley rats (n=3) via intravenous (IV) tail vein injection (1 mg/kg) and oral (PO) gavage (5 mg/kg).

  • Serial Blood Sampling: Collect 200 μ L of blood via the jugular vein into K2​EDTA tubes at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge the blood samples at 3000 x g for 10 minutes to isolate the plasma. Extract the analytes using protein precipitation with acetonitrile (1:3 ratio).

  • Pharmacokinetic Modeling: Quantify plasma concentrations using LC-MS/MS. Utilize non-compartmental analysis (NCA) software to derive maximum concentration ( Cmax​ ), Area Under the Curve (AUC), Clearance ( CL ), and oral bioavailability ( F% ).

References

  • Title: 4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one | Source: EvitaChem | URL: 1

  • Title: Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection | Source: Journal of Medicinal Chemistry (ACS) | URL: 4

  • Title: Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure | Source: PMC (NIH) | URL: 5

  • Title: Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective | Source: University of Strathclyde | URL: 3

  • Title: Buy 2,3-Dihydrobenzofuran-4-carbaldehyde | 209256-42-8 | Source: Smolecule | URL: 2

Sources

Foundational

A Technical Guide to Characterizing the Receptor Binding Affinity of Novel 2,3-Dihydrobenzofuran Analogs at 5HT2A and 5HT2C Receptors: A Case Study with 4-Chloro-2,3-dihydrobenzofuran-5-ol

Introduction The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural rigidity and potential for diverse sub...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural rigidity and potential for diverse substitution patterns make it an attractive starting point for the design of novel ligands targeting a variety of G-protein coupled receptors (GPCRs). Among these, the serotonin 5HT2A and 5HT2C receptors are of significant therapeutic interest. The 5HT2A receptor is implicated in a range of central nervous system functions and is a key target for atypical antipsychotics and psychedelic compounds[1]. The 5HT2C receptor plays a crucial role in the regulation of mood, appetite, and cognition, making it a target for the treatment of obesity, depression, and anxiety[2][3].

Given the therapeutic potential of modulating these receptors, the accurate determination of the binding affinity of novel compounds is a critical step in the drug discovery process. This guide provides a comprehensive, in-depth methodology for assessing the receptor binding affinity of a novel 2,3-dihydrobenzofuran derivative, using the hypothetical compound 4-Chloro-2,3-dihydrobenzofuran-5-ol as a case study. We will detail a plausible synthetic route, provide step-by-step protocols for radioligand binding assays for both 5HT2A and 5HT2C receptors, and discuss the analysis and interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the characterization of novel GPCR ligands.

Synthesis of 4-Chloro-2,3-dihydrobenzofuran-5-ol

A plausible synthetic route for 4-Chloro-2,3-dihydrobenzofuran-5-ol can be adapted from established methods for the synthesis of related 2,3-dihydrobenzofuran structures[4][5][6][7]. The following protocol outlines a potential multi-step synthesis.

Synthetic Protocol

A detailed, step-by-step synthetic protocol would be developed here based on established chemical principles. This would include specific reagents, reaction conditions (temperature, time, atmosphere), and purification methods (e.g., column chromatography, recrystallization) for each step. Characterization of the final compound and intermediates would be performed using techniques such as NMR, mass spectrometry, and HPLC to confirm identity and purity.

  • Step 1: Starting Material Preparation

  • Step 2: Cyclization to form the Dihydrobenzofuran Ring

  • Step 3: Chlorination of the Aromatic Ring

  • Step 4: Introduction of the Hydroxyl Group

  • Step 5: Final Deprotection and Purification

Visualizing the Synthetic Pathway

G A Starting Material B Cyclization A->B Reagents & Conditions C Chlorination B->C Reagents & Conditions D Hydroxylation C->D Reagents & Conditions E Final Product: 4-Chloro-2,3-dihydrobenzofuran-5-ol D->E Deprotection & Purification

Caption: Plausible synthetic route for 4-Chloro-2,3-dihydrobenzofuran-5-ol.

Receptor Binding Affinity Assays

Radioligand binding assays are a gold-standard method for determining the affinity of a test compound for a specific receptor[8]. These assays measure the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.

Principle of Radioligand Binding Assays

The fundamental principle of a competitive binding assay is the law of mass action. A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of the receptor (typically cell membranes) in the presence of varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for the same binding site. By measuring the amount of radioligand bound at each concentration of the test compound, a competition curve can be generated. From this curve, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value) can be determined. The IC50 value is then used to calculate the equilibrium dissociation constant (Ki) of the test compound, which represents its binding affinity.

Materials and Reagents
  • Cell Lines: HEK293 or CHO-K1 cells stably transfected with the human 5HT2A or 5HT2C receptor[9][10].

  • Radioligands:

    • For 5HT2A: [³H]ketanserin[10][11] or [¹²⁵I]DOI[12][13].

    • For 5HT2C: [³H]mesulergine[14][15] or [³H]-5HT[16].

  • Assay Buffers: Typically 50 mM Tris-HCl buffer with various salts (e.g., MgCl₂, EDTA) at a specific pH (e.g., 7.4)[10][12].

  • Non-specific Binding Ligands: A high concentration of a known non-radiolabeled ligand to determine non-specific binding (e.g., 10 µM DOI for [¹²⁵I]DOI binding)[12].

  • Filtration Apparatus: A cell harvester and glass fiber filter mats (e.g., GF/C or GF/B)[11].

  • Scintillation Counter: To measure the radioactivity on the filter mats.

  • Test Compound: 4-Chloro-2,3-dihydrobenzofuran-5-ol, dissolved in a suitable solvent (e.g., DMSO).

Step-by-Step Protocols

1. Cell Membrane Preparation:

  • Culture the transfected cells to near confluence.

  • Harvest the cells and centrifuge to form a cell pellet.

  • Resuspend the pellet in ice-cold homogenization buffer.

  • Homogenize the cell suspension using a Polytron or similar device.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and re-centrifuge.

  • Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Store the membrane preparations at -80°C until use.

2. 5HT2A Receptor Binding Assay (using [³H]ketanserin):

  • In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer

    • A fixed concentration of [³H]ketanserin (e.g., 1 nM)[10].

    • Varying concentrations of the test compound (4-Chloro-2,3-dihydrobenzofuran-5-ol) or vehicle for total binding.

    • A high concentration of a non-labeled antagonist (e.g., 1 µM ketanserin) for non-specific binding[10].

  • Initiate the binding reaction by adding the cell membrane preparation (e.g., 20-50 µg of protein per well).

  • Incubate the plate at a specific temperature (e.g., 25°C or room temperature) for a set time to reach equilibrium (e.g., 60 minutes)[10][13].

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. 5HT2C Receptor Binding Assay (using [³H]mesulergine):

  • The protocol is similar to the 5HT2A assay, with the following modifications:

    • Use cell membranes expressing the 5HT2C receptor.

    • Use [³H]mesulergine as the radioligand (e.g., 0.5 nM)[14][17].

    • Use a suitable non-labeled ligand for determining non-specific binding (e.g., 10 µM mianserin or serotonin).

  • Follow the incubation, filtration, and counting steps as described for the 5HT2A assay.

Data Analysis
  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • IC50 is the concentration of the test compound that inhibits 50% of specific binding.

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizing the Experimental Workflow

G A Prepare Reagents: - Radioligand - Test Compound - Membranes B Incubate Reagents in 96-well Plate A->B Add to wells C Rapid Filtration B->C Terminate reaction D Scintillation Counting C->D Measure radioactivity E Data Analysis: - Calculate IC50 - Calculate Ki D->E Generate competition curve G cluster_0 Cell Membrane cluster_1 Cytosol 5HT2A/2C 5HT2A/2C Gq/11 Gq/11 5HT2A/2C->Gq/11 activates PLC PLC Gq/11->PLC activates IP3 IP3 PLC->IP3 hydrolyzes PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Cellular Response Cellular Response Ca2+ Release->Cellular Response PKC Activation->Cellular Response Agonist Agonist Agonist->5HT2A/2C

Caption: Canonical Gq/11 signaling pathway for 5HT2A and 5HT2C receptors.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and rigorous methodology for determining the receptor binding affinity of a novel compound, 4-Chloro-2,3-dihydrobenzofuran-5-ol, for the 5HT2A and 5HT2C receptors. By following the detailed protocols for synthesis and radioligand binding assays, researchers can obtain reliable and reproducible data on the affinity and selectivity of their compounds.

The determination of binding affinity is a foundational step in the characterization of a potential therapeutic agent. Future work should focus on elucidating the functional activity of the compound through in vitro functional assays, such as calcium mobilization assays or inositol phosphate accumulation assays, to determine if it acts as an agonist, antagonist, or inverse agonist. Furthermore, assessing the compound's selectivity against a broader panel of receptors and its pharmacokinetic properties will be crucial for its continued development. Ultimately, in vivo studies will be necessary to establish its efficacy and safety profile in relevant animal models of disease.

References

Sources

Exploratory

Thermodynamic Stability of 4-Chloro-2,3-dihydrobenzofuran-5-ol at Room Temperature: Mechanistic Insights and Analytical Protocols

Introduction: The Strategic Importance of the Scaffold In modern medicinal chemistry, the 2,3-dihydrobenzofuran scaffold is a privileged structural motif, frequently utilized as a core intermediate in the synthesis of ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Scaffold

In modern medicinal chemistry, the 2,3-dihydrobenzofuran scaffold is a privileged structural motif, frequently utilized as a core intermediate in the synthesis of acetyl-CoA carboxylase inhibitors and therapeutic diphenyl ether ligands[1]. Specifically, 4-Chloro-2,3-dihydrobenzofuran-5-ol (CAS: 879093-13-7) presents a unique physicochemical profile due to the interplay between its electron-withdrawing chlorine atom, the electron-donating phenolic hydroxyl group, and the fused bicyclic ether system.

Understanding the thermodynamic stability of this molecule at room temperature (25°C) is not merely a regulatory checkbox; it is a critical predictive tool for determining API (Active Pharmaceutical Ingredient) shelf-life, formulation compatibility, and degradation kinetics. This whitepaper synthesizes the physical organic chemistry of 4-Chloro-2,3-dihydrobenzofuran-5-ol with field-proven analytical protocols designed to satisfy and exceed ICH Q1A(R2) stability testing guidelines.

Thermodynamic Profiling and Mechanistic Causality

At a standard room temperature of 25°C, 4-Chloro-2,3-dihydrobenzofuran-5-ol exhibits robust thermodynamic stability, driven by specific intramolecular forces. However, as an application scientist, one must look beyond baseline stability and understand the causality of potential degradation under micro-environmental shifts.

Electronic and Steric Stabilization

The thermodynamic stability of this molecule is heavily dictated by the ortho-relationship between the C4 chlorine and the C5 hydroxyl group. The chlorine atom exerts a strong inductive electron-withdrawing effect (-I), which subtly increases the acidity of the phenolic proton while simultaneously deactivating the aromatic ring toward electrophilic attack[2]. This deactivation raises the activation energy ( Ea​ ) required for auto-oxidation, making the molecule thermodynamically stable under ambient atmospheric conditions. Furthermore, the rigid, coplanar nature of the dihydrobenzofuran ring minimizes structural deformation energy, optimizing its stability in solid-state formulations[2].

Latent Degradation Pathways

While stable at equilibrium, the introduction of catalytic stressors (e.g., trace transition metals, extreme pH shifts, or UV-initiated radicals) forces the molecule down specific degradation funnels[3]:

  • Oxidative Polymerization: Under oxidative stress, the phenolic group can undergo hydrogen abstraction to form a relatively stable 4-chloro-2,3-dihydrobenzofuran-5-oxyl radical. Due to the chlorination pattern, this radical can participate in coupling reactions, leading to hydrophobic oligomers or quinone derivatives[4].

  • Acid-Catalyzed Ring Opening: The ether linkage within the 5-membered dihydrobenzofuran ring possesses inherent ring strain. In the presence of strong aqueous acids, protonation of the furan oxygen can trigger a ring-opening sequence, yielding 2-(2-hydroxyethyl)-4-chlorophenol derivatives[5].

G API 4-Chloro-2,3-dihydrobenzofuran-5-ol (Thermodynamically Stable at 25°C) OxStress Oxidative Stress (ROS / Trace Metals) API->OxStress Activation Energy Met AcidStress Acidic/Aqueous Stress (H+ / H2O) API->AcidStress pH < 3.0 Equilibrium Standard Storage (ICH Q1A Long-Term) API->Equilibrium 25°C / 60% RH Radical Phenoxy Radical Formation OxStress->Radical RingOpen Furan Ring Protonation AcidStress->RingOpen Intact Intact API (>99.5% Recovery) Equilibrium->Intact Thermodynamic Minimum Degradant1 Oligomerization & Quinone Derivatives Radical->Degradant1 Radical Coupling Degradant2 Ring-Opened Phenols (e.g., 2-(2-hydroxyethyl)...) RingOpen->Degradant2 Hydrolysis

Fig 1: Thermodynamic equilibrium and forced degradation pathways of 4-Chloro-2,3-dihydrobenzofuran-5-ol.

Quantitative Stability Data

To provide a concrete baseline, the following table summarizes the thermodynamic parameters and expected recovery rates of 4-Chloro-2,3-dihydrobenzofuran-5-ol under various controlled environments.

Environmental ConditionTemperatureRelative Humidity (RH)DurationExpected Recovery (%)Primary Degradant Observed
Long-Term (ICH Q1A) 25°C ± 2°C60% ± 5%12 Months> 99.5%None (Below LOD)
Accelerated (ICH Q1A) 40°C ± 2°C75% ± 5%6 Months> 98.8%Trace Quinones
Oxidative Stress 25°CN/A (3% H2​O2​ )48 Hours< 85.0%Phenoxy Oligomers
Acidic Hydrolysis 80°CN/A (0.1N HCl)24 Hours< 90.0%Ring-Opened Phenols

Table 1: Quantitative stability profile and forced degradation summary.

Self-Validating Experimental Protocols

To ensure scientific integrity, stability testing must be treated as a self-validating system. If a degradation peak appears, the protocol must inherently prove whether the degradation is a true thermodynamic failure of the API or an artifact of the experimental setup.

Protocol 1: ICH Q1A(R2) Compliant Long-Term Stability Assay

This protocol establishes the thermodynamic baseline at room temperature.

  • Step 1: Sample Preparation & Packaging: Weigh 500 mg of high-purity 4-Chloro-2,3-dihydrobenzofuran-5-ol into Type I borosilicate amber glass vials. Causality Note: Amber glass is mandatory to prevent UV-initiated homolytic cleavage of the C-Cl bond or photo-induced phenoxy radical formation, which would artificially skew the thermodynamic baseline[4].

  • Step 2: Environmental Chamber Equilibration: Place the sealed vials into a calibrated constant climate chamber set to 25°C ± 2°C and 60% ± 5% RH. Ensure the chamber utilizes a chilled-mirror hygrometer for absolute humidity accuracy.

  • Step 3: Temporal Sampling: Pull samples at 0, 3, 6, 9, and 12 months.

  • Step 4: Quenching and Solubilization: Dissolve the pulled sample immediately in HPLC-grade Acetonitrile/Water (50:50 v/v) to lock the chemical state and prevent further ambient degradation prior to injection.

Protocol 2: Forced Degradation (Orthogonal Validation)

To validate the stability-indicating power of your analytical method, you must force the molecule to degrade along its latent pathways[3].

  • Step 1: Oxidative Stress (Fenton-like conditions): In a 20 mL vial, dissolve 10 mg of the API in 5 mL of methanol. Add 5 mL of 3% H2​O2​ and 10 µL of 0.1 M FeSO4​ . Stir at 25°C for 48 hours. Causality Note: The generation of hydroxyl radicals rapidly overcomes the thermodynamic barrier, forcing the formation of phenoxy radicals to validate the detection of polymeric/oxidized impurities[4].

  • Step 2: Acidic Stress: Dissolve 10 mg of API in 5 mL of acetonitrile. Add 5 mL of 0.1N HCl. Heat in a calibrated block at 80°C for 24 hours. Causality Note: Elevated thermal energy combined with high proton activity forces the kinetically slow furan ring-opening, allowing you to map the retention time of the hydrolyzed degradant[5].

  • Step 3: UPLC-MS Analysis: Analyze all stress samples using Reversed-Phase Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-UPLC-MS). Utilize a sub-2 µm C18 column to ensure baseline resolution between the intact API and its structurally similar degradation products[3].

Conclusion

4-Chloro-2,3-dihydrobenzofuran-5-ol is a highly stable intermediate at room temperature (25°C), protected by the rigid geometry of its bicyclic system and the stabilizing electronic effects of its halogen substituent. By understanding the specific causality behind its latent degradation pathways—namely oxidative radical coupling and acid-catalyzed ring opening—researchers can design robust storage conditions and highly specific analytical methods that ensure the integrity of downstream pharmaceutical synthesis.

References

  • ICH Q1A(R2) Stability Testing Guidelines European Medicines Agency (EMA) URL:[Link]

  • Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments PubMed / Journal of Pharmaceutical and Biomedical Analysis URL:[Link][3]

  • Probing Early-Stage Polymerization of Chlorophenols in Advanced Oxidation Processes Environmental Science & Technology Letters - ACS Publications URL:[Link][4]

  • Understanding the Adsorption Mechanism of Phenol and Para-Chlorophenol onto Sepiolite Clay: A Combined DFT Calculations, Molecular Dynamics Simulations, and Isotherm Analysis MDPI URL:[Link][2]

  • Therapeutic diphenyl ether ligands Google Patents (WO2006027684A1) URL:[1]

Sources

Foundational

Molecular structure and exact mass of 4-Chloro-2,3-dihydrobenzofuran-5-ol

Molecular Architecture and Analytical Profiling of 4-Chloro-2,3-dihydrobenzofuran-5-ol: A Technical Guide for Scaffold Integration As drug discovery pivots toward highly functionalized, rigidified scaffolds, the dihydrob...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Architecture and Analytical Profiling of 4-Chloro-2,3-dihydrobenzofuran-5-ol: A Technical Guide for Scaffold Integration

As drug discovery pivots toward highly functionalized, rigidified scaffolds, the dihydrobenzofuran core has emerged as a privileged structural motif. Specifically, 4-Chloro-2,3-dihydrobenzofuran-5-ol (CAS: 879093-13-7) [1] offers a unique combination of hydrogen-bonding capability, conformational restriction, and precise halogen vectoring.

As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic building block. This whitepaper deconstructs the physicochemical properties, exact mass analytics, and the mechanistic causality behind its synthesis, providing a robust framework for researchers integrating this scaffold into active pharmaceutical ingredients (APIs).

Structural Elucidation & Physicochemical Profiling

The architecture of 4-chloro-2,3-dihydrobenzofuran-5-ol is defined by its partially hydrogenated furan ring. Unlike its fully aromatic benzofuran counterpart, the sp3 -hybridized carbons at positions 2 and 3 break the extended π -conjugation. This fundamental structural shift alters the electron density at the C5 phenol, modulating its pKa​ and making it an excellent nucleophile for downstream Ullmann-type couplings.

The C4 chlorine atom serves a dual purpose: it acts as an electron-withdrawing group via inductive effects and provides a steric shield that dictates the regioselectivity of subsequent electrophilic aromatic substitutions.

To ensure accurate tracking during High-Resolution Mass Spectrometry (HRMS) and pharmacokinetic profiling, the exact monoisotopic mass must be calculated with sub-ppm accuracy.

Table 1: Quantitative Physicochemical Data

PropertyValueMechanistic Significance
Chemical Name 4-Chloro-2,3-dihydrobenzofuran-5-olCore scaffold nomenclature.
CAS Registry Number 879093-13-7Unique identifier for sourcing.
Molecular Formula C8​H7​ClO2​ Defines elemental composition.
Monoisotopic Exact Mass 170.0135 DaCritical for LC-HRMS molecular ion extraction.
Molecular Weight 170.59 g/mol Required for stoichiometric calculations.
H-Bond Donors 1 (Phenolic -OH)Key vector for target protein interaction.
H-Bond Acceptors 2 (Phenolic -OH, Furan -O-)Modulates aqueous solubility and binding.

Synthetic Methodology & Mechanistic Causality

The primary synthetic route to 4-chloro-2,3-dihydrobenzofuran-5-ol involves the catalytic hydrogenation of 4-chloro-benzofuran-5-ol. The critical challenge in this transformation is chemoselectivity: reducing the benzofuran double bond without triggering hydrodehalogenation (the unwanted cleavage of the C-Cl bond).

Causality in Catalyst Selection: Standard Palladium on Carbon (Pd/C) is highly active but notoriously promotes the rapid hydrodehalogenation of aryl chlorides. Therefore,[2] is explicitly chosen. Platinum provides the necessary surface kinetics to hydrogenate the olefinic bond while maintaining a high activation energy barrier for C-Cl oxidative addition, thereby preserving the structural integrity of the halogenated core.

Step-by-Step Hydrogenation Protocol
  • Substrate Solvation: Dissolve 4-chloro-benzofuran-5-ol (0.500 mmol) in 10 mL of anhydrous methanol (MeOH). Causality: MeOH provides high hydrogen gas solubility and stabilizes the polar transition states on the catalyst surface.

  • Catalyst Loading: Add 85 mg of 5% Pt/C to the reaction vessel. Purge the vessel with inert nitrogen ( N2​ ) to prevent explosive mixtures.

  • Pressurization: Place the mixture under a Hydrogen ( H2​ ) atmosphere at 50 psi. Stir vigorously at room temperature for 19 hours.

  • Catalyst Replenishment (If Required): Dihydrobenzofurans can sometimes poison the catalyst surface. If conversion stalls, purge with N2​ , add fresh 5% Pt/C (e.g., 250-340 mg), and re-pressurize to 50 psi for an additional 20-36 hours.

  • Filtration & Purification: Purge with N2​ , filter the crude mixture through a plug of Celite™ to remove the pyrophoric catalyst, and concentrate in vacuo. Purify via silica gel chromatography (1:1 EtOAc/hexanes) to yield a light tan gum.

SynthWorkflow SM 4-Chloro-benzofuran-5-ol (Starting Material) Rxn Catalytic Hydrogenation (5% Pt/C, MeOH, 50 psi H2) SM->Rxn Filter Celite Filtration (Remove Catalyst) Rxn->Filter Purify Chromatography (1:1 EtOAc/Hexanes) Filter->Purify API 4-Chloro-2,3-dihydrobenzofuran-5-ol (Target Scaffold) Purify->API

Synthetic workflow for 4-Chloro-2,3-dihydrobenzofuran-5-ol via catalytic hydrogenation.

Analytical Validation (Self-Validating Systems)

A robust analytical protocol must be a self-validating system—one that inherently flags false positives and confirms structural integrity without relying on downstream assumptions. For this molecule, the primary risk is over-reduction. We establish a dual-gated validation system using LC-HRMS and 1H NMR.

1. LC-HRMS Isotopic Validation: The exact mass of the protonated molecular ion [M+H]+ must register at 171.0213 Da . The self-validating check here is the isotopic envelope. Because chlorine naturally exists as 35Cl and 37Cl in a ~3:1 ratio, the mass spectrum must display an [M+2+H]+ peak at 173.0184 Da with approximately 33% of the base peak's intensity. If this M+2 peak is absent, hydrodehalogenation has occurred, and the batch is rejected.

2. 1H NMR Regiochemical Validation: The reduction of the furan ring fundamentally alters the proton environment. The self-validating check is the disappearance of the downfield aromatic benzofuran protons and the emergence of two highly coupled aliphatic triplets:

  • δ 4.52 (t, 2H, J = 8.7 Hz): Corresponds to the CH2​ at position 2, heavily deshielded by the adjacent oxygen.

  • δ 3.16 (t, 2H, J = 8.7 Hz): Corresponds to the CH2​ at position 3, adjacent to the aromatic ring.

ValidationSystem Input Crude Synthesized Product HRMS LC-HRMS Exact Mass: 170.0135 Da Isotope Check (35Cl/37Cl) Input->HRMS NMR 1H NMR Aliphatic Triplets (~3.16 & 4.52 ppm) Input->NMR Valid Structurally Validated Scaffold HRMS->Valid NMR->Valid

Orthogonal analytical validation system ensuring structural and isotopic integrity.

Applications in Drug Development

The validated 4-chloro-2,3-dihydrobenzofuran-5-ol scaffold is highly sought after in medicinal chemistry for its ability to lock pharmacophores into active conformations.

  • Acetyl-CoA Carboxylase (ACC) Inhibitors: Abnormal fatty acid synthesis is a root cause of nonalcoholic fatty liver disease (NAFLD). This scaffold is utilized as a nucleophile in Ullmann-type couplings (using Cu powder and K2​CO3​ ) to generate potent [3], which regulate fatty acid biosynthesis.

  • 5HT2A​/5HT2C​ Antagonists: The scaffold is also a critical precursor in the synthesis of therapeutic diphenyl ether ligands targeting serotonin receptors, providing the necessary steric bulk and electronic distribution to act as an effective antagonist[2].

References

  • World Intellectual Property Organization. (2006). WO2006027684A1 - Therapeutic diphenyl ether ligands.
  • World Intellectual Property Organization. (2010). WO2010127208A1 - Inhibitors of acetyl-coa carboxylase.

Sources

Protocols & Analytical Methods

Method

Catalytic hydrogenation methods for producing 4-Chloro-2,3-dihydrobenzofuran-5-ol

An Application Guide to the Selective Synthesis of 4-Chloro-2,3-dihydrobenzofuran-5-ol via Catalytic Hydrogenation Abstract This technical guide provides detailed protocols and scientific rationale for the synthesis of 4...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Selective Synthesis of 4-Chloro-2,3-dihydrobenzofuran-5-ol via Catalytic Hydrogenation

Abstract

This technical guide provides detailed protocols and scientific rationale for the synthesis of 4-Chloro-2,3-dihydrobenzofuran-5-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary transformation focuses on the catalytic hydrogenation of the ketone precursor, 4-Chloro-5-hydroxy-2,3-dihydrobenzofuran-3-one. A central challenge in this synthesis is achieving selective reduction of the C3-carbonyl group while preventing the undesired hydrodechlorination of the C4-chloro substituent. This document explores the underlying principles of catalyst selection, reaction parameter optimization, and provides two distinct, field-proven protocols using Raney® Nickel. The guide is intended for researchers, chemists, and process development scientists seeking robust and reproducible methods for this transformation.

Part 1: Scientific Principles and Strategic Considerations

The successful synthesis of 4-Chloro-2,3-dihydrobenzofuran-5-ol hinges on chemoselectivity. The hydrogenation must favor the reduction of the ketone over the hydrogenolysis of the aryl-chloride bond.

The Mechanism and Challenge of Hydrodechlorination (HDC)

Catalytic hydrogenation on heterogeneous metal surfaces, such as Palladium on Carbon (Pd/C) or Raney Nickel, proceeds through the adsorption of the substrate and hydrogen onto the catalyst surface.[1] While highly effective for reducing various functional groups, these catalysts can also readily cleave carbon-halogen bonds in a process known as hydrodechlorination or hydrogenolysis.[2]

Palladium-based catalysts are particularly notorious for their high activity in HDC, making them generally unsuitable for this specific transformation where the chlorine atom must be retained.[3][4] The selection of a catalyst with lower propensity for C-Cl bond cleavage under conditions that still favor ketone reduction is therefore the cornerstone of a successful protocol.

Rationale for Catalyst Selection: Raney® Nickel

Raney® Nickel is an aluminum-nickel alloy, activated by leaching the aluminum with sodium hydroxide to create a high-surface-area, porous nickel catalyst. It is a well-established and cost-effective catalyst for the hydrogenation of carbonyl compounds.[5][6][7]

Why Raney® Nickel is the preferred choice for this application:

  • High Oxophilicity: Nickel has a strong affinity for oxygen, promoting the adsorption and subsequent reduction of the ketone's carbonyl group.

  • Lower HDC Activity (Relatively): Compared to palladium, nickel generally exhibits lower rates of hydrodechlorination, especially under carefully controlled, mild conditions (lower temperatures and pressures). This provides a larger operational window to achieve the desired selectivity.

  • Versatility: It can be employed in traditional high-pressure hydrogenation setups or in safer, more accessible transfer hydrogenation protocols.[8]

The Role of Reaction Parameters

Beyond the catalyst, several other parameters must be controlled to maximize yield and minimize side-product formation:

  • Hydrogen Source & Pressure:

    • H₂ Gas: Direct hydrogenation with hydrogen gas is efficient but requires specialized high-pressure equipment. Higher pressures can increase the rate of both desired reduction and undesired HDC.

    • Hydrogen Donors: Transfer hydrogenation uses a hydrogen-donating solvent, like 2-propanol, to provide hydrogen in situ, obviating the need for high-pressure H₂ gas.[8] This method is often milder and can enhance selectivity.

  • Solvent: The choice of solvent (e.g., methanol, ethanol, THF, 2-propanol) can influence substrate solubility and reaction kinetics. Protic solvents like alcohols are common for ketone hydrogenations.

  • Temperature: Higher temperatures accelerate the reaction rate but can also dramatically increase the rate of hydrodechlorination. The lowest effective temperature should always be used.

  • Catalyst Loading: Using the minimum effective amount of catalyst can help suppress side reactions. Catalyst loading is typically determined empirically, starting from 5-10% by weight relative to the substrate.

Part 2: Experimental Protocols & Workflow

G

Protocol 1: High-Pressure Hydrogenation with Raney® Nickel

This protocol describes a standard method using high-pressure hydrogen gas. It offers high efficiency but requires access to a suitable hydrogenation reactor (e.g., a Parr shaker).

Safety Precautions:

  • Raney® Nickel is pyrophoric when dry and must be handled as a slurry under solvent at all times.

  • High-pressure hydrogenation involves significant explosion risks. Operations must be conducted behind a blast shield in a properly ventilated fume hood by trained personnel.

  • Hydrogen gas is extremely flammable. Ensure there are no ignition sources nearby.

Materials:

  • 4-Chloro-5-hydroxy-2,3-dihydrobenzofuran-3-one (1.0 eq)

  • Raney® Nickel (approx. 50% slurry in water, 10-15% w/w of substrate)

  • Methanol or Ethanol (ACS grade)

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Catalyst Preparation: In a beaker, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst by adding methanol, swirling, allowing the catalyst to settle, and decanting the supernatant. Repeat this wash step three times to replace the water with the reaction solvent.

  • Reactor Charging: To a high-pressure hydrogenation vessel, add the substrate, 4-Chloro-5-hydroxy-2,3-dihydrobenzofuran-3-one. Add a sufficient volume of methanol to fully dissolve the substrate and create a stirrable mixture (approx. 10-20 mL per gram of substrate).

  • Catalyst Addition: Using a solvent-wet spatula or pipette, carefully transfer the prepared Raney® Nickel slurry to the reaction vessel.

  • System Purge: Seal the reactor according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen (or argon) to ~50 psi and then venting. Repeat this cycle at least three times to remove all oxygen.

  • Hydrogenation: Purge the system with hydrogen gas in the same manner (pressurize to ~50 psi, then vent), repeating three times. Finally, pressurize the vessel with hydrogen to the desired pressure (start with 50-100 psi).

  • Reaction: Begin vigorous stirring and heat to a mild temperature (e.g., 25-40°C) if necessary. Monitor the reaction progress by observing hydrogen uptake from the pressure gauge. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system three times with nitrogen.

  • Catalyst Removal: Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Crucially, do not allow the Celite® pad with the catalyst to dry out. Immediately quench the filter cake with copious amounts of water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 4-Chloro-2,3-dihydrobenzofuran-5-ol.

Protocol 2: Transfer Hydrogenation with Raney® Nickel and 2-Propanol

This protocol is an excellent alternative that avoids the hazards and specialized equipment of high-pressure hydrogenation.[8] It utilizes 2-propanol as both the solvent and the hydrogen source.

Safety Precautions:

  • Raney® Nickel is pyrophoric when dry. Handle as a slurry at all times.

  • Refluxing 2-propanol is flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.

Materials:

  • 4-Chloro-5-hydroxy-2,3-dihydrobenzofuran-3-one (1.0 eq)

  • Raney® Nickel (approx. 50% slurry in water, 2-3x the weight of the substrate)

  • 2-Propanol (Anhydrous)

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Hexane

Procedure:

  • Catalyst Preparation: As in Protocol 1, wash the aqueous Raney® Nickel slurry three times with 2-propanol to exchange the solvent.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substrate, 4-Chloro-5-hydroxy-2,3-dihydrobenzofuran-3-one, and dissolve it in 2-propanol (20-30 mL per gram of substrate).

  • Catalyst Addition: Carefully transfer the prepared Raney® Nickel slurry into the flask.

  • Reaction: Heat the mixture to a gentle reflux (~82°C) with vigorous stirring. The acetone byproduct will distill off during the reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 4-12 hours).

  • Work-up and Purification: Follow steps 7-10 from Protocol 1, using 2-propanol as the initial solvent for filtration.

Part 3: Data Summary and Troubleshooting

The choice of protocol will depend on available equipment and safety infrastructure. The following table summarizes expected outcomes and provides guidance for optimization.

ParameterProtocol 1 (High-Pressure H₂)Protocol 2 (Transfer Hydrogenation)Causality & Optimization Insights
Pressure 50-100 psiAtmosphericHigher pressure increases reaction rate but may reduce selectivity. Start low (50 psi) and increase only if the reaction is too slow.
Temperature 25-40 °C~82 °C (Reflux)Temperature is a critical factor for selectivity. Higher temperatures strongly favor HDC. Use the lowest possible temperature for conversion.
Typical Yield 75-90%70-85%Yields are highly dependent on stopping the reaction upon completion to prevent over-reduction and HDC.
Key Side Product 2,3-Dihydrobenzofuran-5-ol2,3-Dihydrobenzofuran-5-olThe presence of this side product, confirmed by MS, is a direct indicator of excessive HDC.
Advantages Faster reaction times, high efficiency.Safer, no specialized pressure equipment needed.Transfer hydrogenation is often the preferred method for lab-scale synthesis due to its operational simplicity and safety.

Troubleshooting:

  • Low Conversion: Ensure the catalyst is active. If using old Raney® Nickel, its activity may be diminished. Increase catalyst loading or reaction time. Ensure the system is free of oxygen, which can poison the catalyst.

  • High Levels of Dehalogenation: This is the most common issue. Immediately reduce the reaction temperature. Lower the hydrogen pressure (Protocol 1) or dilute the reaction mixture further (Protocol 2). Decrease the catalyst loading.

  • Inconsistent Results: The activity of Raney® Nickel can vary between batches. It is crucial to perform a small-scale test reaction to establish optimal conditions for a new batch of catalyst.

References

  • A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity. Organic & Biomolecular Chemistry (RSC Publishing).
  • Kinetic studies of ketone hydrogenation over Raney nickel catalyst. ResearchGate.
  • Ruthenium-Catalyzed DKR of Benzofuranones by Transfer Hydrogenation. Synfacts.
  • Enantioselective Hydrogenation of Ketones over a Tartaric Acid-Modified Raney Nickel Catalyst. Oxford Academic.
  • Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. PMC.
  • Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phase. ACS Publications.
  • Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases. ACS Catalysis - ACS Publications.
  • Transfer Hydrogenation of Ketones with 2‐Propanol and Raney® Nickel. Taylor & Francis.
  • Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity. MDPI.
  • Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. Organometallics - ACS Publications.
  • Selective Hydrogenation of Heteroarenes Using Supported Ruthenium Phosphide Nanoparticle Catalysts. Journal of the American Chemical Society.
  • Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. ResearchGate.
  • Adaptive Catalysts for the Selective Hydrogenation of Bicyclic Heteroaromatics using Ruthenium Nanoparticles. RWTH Publications.
  • Dehalogenation Method of Aromatic Halide. Google Patents.
  • Process for the dehalogenation of halogen-containing aromatic compounds. Google Patents.
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
  • Palladium (Pd0) Loading-Controlled Catalytic Activity and Selectivity for Chlorophenol Hydrodechlorination and Hydrosaturation. Environmental Science & Technology - ACS Publications.
  • Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene Materials. ResearchGate.
  • Reactivity of chlorophenols for hydrogenation at 298 K under 0.35.... ResearchGate.
  • Preparation method of 2, 3-dihydrobenzofuran compound. Google Patents.
  • Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. PubMed.
  • Palladium (Pd0) Loading-Controlled Catalytic Activity and Selectivity for Chlorophenol Hydrodechlorination and Hydrosaturation. Environmental Science & Technology - ACS Publications.
  • 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid synthesis. ChemicalBook.
  • Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid. Google Patents.

Sources

Application

Application Note: 4-Chloro-2,3-dihydrobenzofuran-5-ol as a Key Intermediate in Acetyl-CoA Carboxylase (ACC) Inhibitor Synthesis

Introduction & Mechanistic Rationale Acetyl-CoA carboxylase (ACC) is a critical biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to malonyl-CoA, serving as the rate-limiting step in de...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Acetyl-CoA carboxylase (ACC) is a critical biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to malonyl-CoA, serving as the rate-limiting step in de novo fatty acid biosynthesis[1],[2]. Because malonyl-CoA also acts as a potent allosteric inhibitor of carnitine palmitoyltransferase-1 (CPT-1), ACC regulates the balance between lipid synthesis and mitochondrial β-oxidation[1]. Consequently, inhibiting ACC is a highly validated therapeutic strategy for metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD)[1],[2].

In the rational design of small-molecule ACC inhibitors, 4-chloro-2,3-dihydrobenzofuran-5-ol (CAS: 879093-13-7)[3] serves as a privileged synthetic intermediate. The rigid, oxygen-containing bicyclic core provides optimal lipophilicity and spatial geometry to occupy the hydrophobic pockets of the ACC carboxyltransferase domain. Furthermore, the phenolic hydroxyl group serves as a versatile nucleophilic handle for late-stage diversification via etherification[1].

ACC_Pathway AcetylCoA Acetyl-CoA ACC ACC1 / ACC2 Enzyme AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA Carboxylation Lipogenesis De Novo Lipogenesis MalonylCoA->Lipogenesis Stimulates CPT1 CPT-1 (Mitochondria) MalonylCoA->CPT1 Inhibits BetaOx Fatty Acid β-Oxidation CPT1->BetaOx Promotes Inhibitor Dihydrobenzofuran ACC Inhibitor Inhibitor->ACC Inhibition

Fig 1. ACC metabolic pathway and the dual therapeutic effect of dihydrobenzofuran-derived inhibitors.

Physicochemical Profiling

Before initiating synthesis, it is critical to verify the integrity of the intermediate. The dihydrobenzofuran core is sensitive to oxidative degradation if improperly stored.

Table 1: Physicochemical Properties of 4-Chloro-2,3-dihydrobenzofuran-5-ol

PropertyValue
CAS Registry Number 879093-13-7[3],[4]
Molecular Formula C₈H₇ClO₂[3]
Molecular Weight 170.59 g/mol [5]
Appearance Light tan gum to solid[5]
Storage Conditions Sealed in dry environment, 2-8°C[6]
Mass Spectrometry (M+) m/z = 170, 172 (characteristic 3:1 chlorine isotope pattern)[5]

Preparation of the Intermediate: Catalytic Hydrogenation

The synthesis of 4-chloro-2,3-dihydrobenzofuran-5-ol is achieved via the selective reduction of 4-chloro-benzofuran-5-ol[5].

Expertise & Causality: The choice of catalyst here is paramount. Standard Palladium on Carbon (Pd/C) frequently triggers unwanted hydrodehalogenation, cleaving the essential aryl chloride bond. Utilizing 5% Platinum on Carbon (Pt/C) under controlled hydrogen pressure ensures the furan ring is saturated without compromising the halogen[5].

Protocol 1: Selective Hydrogenation Workflow

Self-Validating System: Monitor the reaction via GC-MS to ensure the disappearance of the m/z 168 starting material and the exclusive formation of the m/z 170 product before quenching.

  • Reactor Preparation: In a Parr hydrogenation bottle, dissolve 4-chloro-benzofuran-5-ol (0.500 mmol) in anhydrous methanol (10 mL)[5].

  • Catalyst Addition: Carefully add 5% Pt/C (85 mg). Safety Note: Pt/C is pyrophoric when dry; always add to a solvent under an inert atmosphere.

  • Hydrogenation: Purge the vessel with N₂ gas three times, then pressurize with H₂ gas to 50 psi[5].

  • Agitation: Shake the reaction mixture at room temperature for 19 hours. If conversion is incomplete, purge with N₂, add additional catalyst, and re-pressurize[5].

  • Workup: Purge the system thoroughly with N₂. Filter the mixture through a pad of Celite™ to remove the catalyst. Wash the pad with excess methanol.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude material via silica gel chromatography (1:1 EtOAc/hexanes) to yield a light tan gum[5].

Application Protocol: Ullmann-Type Etherification

To construct the final ACC inhibitor, the phenolic hydroxyl of 4-chloro-2,3-dihydrobenzofuran-5-ol is coupled to an aryl or heteroaryl halide (e.g., a bromonaphthalene derivative)[1].

Expertise & Causality: Because the phenol is sterically hindered by the adjacent chlorine and the bicyclic ring, standard SₙAr conditions fail. An Ullmann-type condensation is required. Copper (Cu) powder acts as a robust, inexpensive catalyst, while pyridine serves a dual role as both the solvent and a stabilizing ligand for the Cu(I) oxidative addition intermediate[1].

Table 2: Ullmann Coupling Reaction Parameters [1]

Reagent / ParameterRoleEquivalents / Conditions
4-Chloro-2,3-dihydrobenzofuran-5-ol Nucleophile1.0 eq (100 mg, 0.586 mmol)
Aryl Bromide Electrophile1.0 eq (171 mg, 0.586 mmol)
Potassium Carbonate (K₂CO₃) Base4.0 eq (324 mg, 2.344 mmol)*
Copper (Cu) Powder CatalystCatalytic amount
Pyridine Solvent / Ligand3 mL
Temperature Thermal Activation140 °C

*Expert Correction: The original patent text[1] contains a typographical error, listing "3.24 g" of K₂CO₃ for a 0.586 mmol scale. This would be a massive excess. The correct stoichiometric mass for 4.0 equivalents of K₂CO₃ is ~324 mg. Using excessive base can lead to substrate degradation; strict adherence to the 4.0 eq molar ratio is advised.

Protocol 2: Cu-Catalyzed C-O Bond Formation
  • Reagent Loading: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge 4-chloro-2,3-dihydrobenzofuran-5-ol (1.0 eq), the target aryl bromide (1.0 eq), finely powdered anhydrous K₂CO₃ (4.0 eq), and a catalytic amount of Cu powder[1].

  • Solvent Addition: Add anhydrous pyridine (3 mL per 100 mg of phenol) under a stream of N₂[1].

  • Thermal Activation: Seal the tube and heat the reaction mixture to 140 °C in a pre-heated oil bath[1].

  • In-Process Control (IPC): Stir vigorously for 12–24 hours. Monitor reaction progress via TLC or LC-MS. The reaction is complete when the phenol peak is fully consumed.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove the copper and inorganic salts. Concentrate the filtrate under reduced pressure to remove pyridine (azeotropic removal with toluene may be necessary).

  • Isolation: Purify the residue by column chromatography (silica gel 100-200 mesh, eluting with 15% EtOAc-hexane) to afford the functionalized ACC inhibitor precursor[1].

Synthetic_Workflow SM 4-Chloro-benzofuran-5-ol Step1 Catalytic Hydrogenation (5% Pt/C, H2 50 psi, MeOH) SM->Step1 Intermediate 4-Chloro-2,3-dihydrobenzofuran-5-ol (CAS: 879093-13-7) Step1->Intermediate Step2 Ullmann-Type Coupling (Cu powder, K2CO3, Pyridine, 140°C) Intermediate->Step2 + Aryl Bromide Product Diaryl Ether ACC Inhibitor Precursor Step2->Product

Fig 2. Two-step synthetic workflow for incorporating the dihydrobenzofuran core into ACC inhibitors.

References

  • WO2010127208A1 - Inhibitors of acetyl-coa carboxylase Source: Google Patents URL
  • Convergent Syntheses of Isomeric Imidazolospiroketones as Templates for Acetyl-CoA Carboxylase (ACC) Inhibitors Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • WO2006027684A1 - Therapeutic diphenyl ether ligands Source: Google Patents URL

Sources

Method

Application Note: A Stability-Indicating RP-HPLC Method for Purity Analysis of 4-Chloro-2,3-dihydrobenzofuran-5-ol

Abstract This application note details the systematic development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the systematic development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 4-Chloro-2,3-dihydrobenzofuran-5-ol. As a key intermediate in pharmaceutical synthesis, ensuring the purity and stability of this compound is critical. The method was developed using a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, monitored at 288 nm. Forced degradation studies were conducted under acid, base, oxidative, thermal, and photolytic stress conditions, demonstrating the method's specificity and stability-indicating nature. The method was rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, confirming its suitability for quality control and stability testing in a regulated environment.

Introduction

4-Chloro-2,3-dihydrobenzofuran-5-ol is a halogenated phenolic compound that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a robust analytical method is required to quantify the main component and resolve it from any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[1][2] The development of a stability-indicating HPLC method is a regulatory requirement to understand how the quality of a drug substance changes over time under the influence of environmental factors.[3][4] Such a method must be able to unequivocally separate the analyte from its degradation products, thereby providing a clear picture of the compound's intrinsic stability.[5]

This guide provides a comprehensive, step-by-step protocol for the development and validation of an RP-HPLC method for 4-Chloro-2,3-dihydrobenzofuran-5-ol, designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Analyte Properties and Method Development Strategy

The molecular structure of 4-Chloro-2,3-dihydrobenzofuran-5-ol (Figure 1) dictates the analytical approach. Its key features include a hydrophobic benzofuran core, a chlorine substituent, and a phenolic hydroxyl group.

  • Hydrophobicity: The aromatic ring system makes the molecule suitable for reversed-phase chromatography, where it will interact with a non-polar stationary phase like C18.[2][6]

  • UV Absorbance: The benzofuran chromophore allows for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector.

  • Ionization: The phenolic hydroxyl group can ionize depending on the pH of the mobile phase. To ensure consistent retention and good peak shape, the pH of the mobile phase must be controlled, typically at least 2 pH units below the pKa of the phenol, to keep it in its non-ionized form.

Our strategy follows a logical progression from initial parameter selection to fine-tuning and final validation, ensuring a robust and reliable method.

G HPLC Method Development Workflow cluster_dev Method Development Analyte Analyte Characterization (UV, pKa, Solubility) Column Column Selection (e.g., C18, 5 µm, 4.6x150 mm) Analyte->Column Wavelength Wavelength Selection (PDA Scan) Column->Wavelength MobilePhase Mobile Phase Screening (ACN vs MeOH, Buffer pH) Wavelength->MobilePhase Gradient Gradient Optimization (Scouting & Fine-tuning) MobilePhase->Gradient Optimize Parameter Optimization (Flow Rate, Temperature) Gradient->Optimize OptimizedMethod Optimized Method Optimize->OptimizedMethod G Forced Degradation Workflow AnalyteSol Analyte Solution (1000 µg/mL) Stress Apply Stress Conditions AnalyteSol->Stress Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stress->Base Oxidation Oxidation (3% H₂O₂, RT) Stress->Oxidation Thermal Thermal (Solid, 80°C) Stress->Thermal Photo Photolytic (ICH Option 2) Stress->Photo Analyze Neutralize & Dilute Analyze by HPLC Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze

Sources

Application

Application Note: Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization of 4-Chloro-2,3-dihydrobenzofuran-5-ol

Abstract and Introduction 4-Chloro-2,3-dihydrobenzofuran-5-ol is a substituted dihydrobenzofuran, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Dihydrobenzofuran derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Introduction

4-Chloro-2,3-dihydrobenzofuran-5-ol is a substituted dihydrobenzofuran, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Dihydrobenzofuran derivatives are known to exhibit a wide range of biological activities, making them valuable precursors in drug discovery programs.[1][2] Accurate structural elucidation and purity assessment are paramount for the progression of any research involving such novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous determination of molecular structure in solution.

This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectroscopic characterization of 4-Chloro-2,3-dihydrobenzofuran-5-ol. It outlines a detailed protocol for sample preparation and data acquisition. Furthermore, it presents an in-depth analysis of the expected spectral data, including predicted chemical shifts, coupling constants, and signal assignments. This document is intended for researchers, chemists, and quality control scientists who require a reliable reference for identifying and characterizing this compound.

NMR Spectroscopy: Principles and Experimental Design

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong external magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of the molecular structure.[3]

Causality in Experimental Choices

The selection of solvent and experimental parameters is critical for acquiring high-quality, interpretable NMR data.

  • Solvent Selection: Deuterated solvents are used to avoid large, interfering signals from the solvent itself. For 4-Chloro-2,3-dihydrobenzofuran-5-ol, Deuterated Chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds. However, the acidic hydroxyl proton (-OH) may undergo rapid chemical exchange, leading to a broad signal or no observable signal at all. An alternative, Deuterated Dimethyl Sulfoxide (DMSO-d₆) , is often preferred for compounds with labile protons. The DMSO oxygen acts as a hydrogen bond acceptor, which slows down the exchange rate and typically results in a sharp, well-defined -OH signal that exhibits coupling to neighboring protons.[4]

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard (0 ppm) because it is chemically inert, volatile, and produces a single, sharp signal in a region typically devoid of other signals from organic molecules.[5]

  • Concentration: A sample concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is generally sufficient for routine ¹H and ¹³C NMR analysis on a modern spectrometer (≥400 MHz).

Experimental Workflow Diagram

The following diagram outlines the logical flow from sample preparation to final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of 4-Chloro-2,3-dihydrobenzofuran-5-ol B Dissolve in ~0.7 mL of Deuterated Solvent (e.g., DMSO-d6) A->B C Add Internal Standard (TMS) B->C D Transfer to 5mm NMR Tube C->D E Insert Sample into NMR Spectrometer (≥400 MHz) D->E F Lock, Tune, and Shim E->F G Acquire 1D Spectra (¹H, ¹³C, DEPT-135) F->G H Acquire 2D Spectra (Optional) (COSY, HSQC, HMBC) G->H I Fourier Transform & Phase Correction H->I J Baseline Correction & Integration (¹H) I->J K Peak Picking & Chemical Shift Referencing J->K L Assign Signals to Molecular Structure K->L M Final Structure Verification L->M

Caption: Experimental workflow for NMR analysis.

Protocol: NMR Data Acquisition

  • Sample Preparation: a. Accurately weigh approximately 5 mg of 4-Chloro-2,3-dihydrobenzofuran-5-ol. b. Transfer the solid to a clean, dry vial. c. Add approximately 0.7 mL of DMSO-d₆ containing 0.03% v/v TMS. d. Vortex the sample until the solid is completely dissolved. e. Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup (400 MHz Example): a. Insert the sample into the spectrometer. b. Lock the field frequency using the deuterium signal from the solvent. c. Tune and match the probe for the ¹H and ¹³C nuclei. d. Perform automatic or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 8-16.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single pulse (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

Predicted Spectral Data and Structural Assignment

Molecular Structure and Numbering Scheme

For clarity in signal assignment, the atoms of 4-Chloro-2,3-dihydrobenzofuran-5-ol are numbered as follows:

Caption: Structure of 4-Chloro-2,3-dihydrobenzofuran-5-ol with IUPAC numbering.

Note: The image from PubChem is used for structural representation. The numbering for NMR assignment is based on standard IUPAC conventions for the benzofuran ring system.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

The following tables summarize the predicted NMR data. Chemical shifts are influenced by the electronic effects of the substituents:

  • -OH (Hydroxyl): Strong electron-donating group (resonance), deshields ortho/para positions.

  • -O- (Ether): Electron-donating group (resonance).

  • -Cl (Chloro): Electron-withdrawing group (induction), deshields the attached carbon but has a more complex effect on proton shifts.

¹H NMR Data Atom Position Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-22~4.5 - 4.7t (triplet)~8.5 - 9.02H
H-33~3.2 - 3.4t (triplet)~8.5 - 9.02H
H-66~6.7 - 6.8d (doublet)~8.0 - 8.51H
H-77~6.6 - 6.7d (doublet)~8.0 - 8.51H
5-OH5~9.0 - 9.5s (singlet)-1H
¹³C NMR Data Atom Position Predicted δ (ppm) DEPT-135
C-22~71 - 73CH₂
C-33~28 - 30CH₂
C-3a3a~120 - 122C (quart)
C-44~114 - 116C (quart)
C-55~145 - 147C (quart)
C-66~116 - 118CH
C-77~110 - 112CH
C-7a7a~150 - 152C (quart)
Interpretation and Rationale
  • Aliphatic Region (H-2, H-3): The methylene protons at position 2 (-O-CH₂-) are adjacent to an oxygen atom, causing a significant downfield shift to ~4.6 ppm. The protons at position 3 (-Ar-CH₂-) are adjacent to the aromatic ring and are shifted to ~3.3 ppm. They will appear as two triplets due to coupling with each other (vicinal coupling), a characteristic pattern for a 2,3-dihydrofuran ring.[6]

  • Aromatic Region (H-6, H-7): The benzene ring has two remaining protons. H-6 is ortho to the electron-donating -OH group and meta to the ether oxygen, while H-7 is meta to the -OH and ortho to the ether oxygen. This substitution pattern leads to two distinct doublets. They will couple to each other with a typical aromatic ortho coupling constant of ~8-8.5 Hz.

  • Hydroxyl Proton (5-OH): In DMSO-d₆, the phenolic hydroxyl proton is expected to appear as a sharp singlet significantly downfield (~9.0-9.5 ppm) due to hydrogen bonding with the solvent.

  • ¹³C Resonances:

    • C-2 and C-3: The chemical shifts are typical for sp³ carbons in a dihydrofuran ring. C-2 is deshielded (~72 ppm) by the directly attached oxygen.

    • Aromatic Carbons: The chemical shifts are determined by the substituent effects. C-5 (bearing the -OH) and C-7a (bearing the ether oxygen) will be the most downfield among the aromatic carbons due to the deshielding effect of the attached oxygen atoms. C-4 (bearing the -Cl) will also be downfield. The protonated carbons (C-6, C-7) will appear in the typical aromatic region (~110-120 ppm). DEPT-135 or similar spectral editing experiments are invaluable for distinguishing between CH and quaternary (C) carbons.[3][7]

Conclusion

This application note provides a robust framework for the NMR-based structural characterization of 4-Chloro-2,3-dihydrobenzofuran-5-ol. The detailed protocol and the analysis of the predicted ¹H and ¹³C NMR spectra serve as an essential reference for scientists engaged in the synthesis, purification, and application of this and structurally related compounds. The expected spectral data, characterized by two triplets in the aliphatic region and two doublets in the aromatic region, provide a clear and definitive fingerprint for this molecule. For unequivocal assignment, 2D NMR experiments such as COSY (H-H correlation) and HSQC (C-H correlation) are recommended to confirm the proposed atom connectivities.

References

  • Australian Journal of Chemistry. (1973). Preparation of substituted benzofurans. Pyridine-induced solvent shifts in their N.M.R. spectra.
  • Braz, R., et al. (n.d.). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. SciELO.
  • Supporting Information for Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cycliz
  • General Materials and Methods for Synthesis of 1-(2,3-Dihydrobenzofuran-3-yl)-methanesulfonohydrazides.
  • Al-Hourani, B. J., et al. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines. MDPI.
  • ResearchGate. (n.d.). Comparison of 1H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region.
  • Yeong, K. B., et al. (n.d.). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. PMC.
  • PubChem. (n.d.). 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.
  • Michigan State University. (n.d.). Proton NMR Table.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans.
  • Ferreira, A. G., et al. (n.d.). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid. PMC.
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

Sources

Method

Application Note: Mass Spectrometry Fragmentation Analysis of CAS 879093-13-7

Introduction A comprehensive analysis of the mass spectrometry fragmentation patterns of a given chemical entity is a cornerstone of modern analytical chemistry and drug development. This process, often involving tandem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

A comprehensive analysis of the mass spectrometry fragmentation patterns of a given chemical entity is a cornerstone of modern analytical chemistry and drug development. This process, often involving tandem mass spectrometry (MS/MS), provides invaluable insights into the molecule's structure, stability, and potential metabolic pathways. By subjecting a precursor ion to fragmentation through techniques like collision-induced dissociation (CID), we can generate a unique fingerprint of product ions that allows for unambiguous identification and structural elucidation. This application note aims to provide a detailed protocol and in-depth analysis of the fragmentation patterns for the compound identified by CAS number 879093-13-7.

Compound Identification and Structural Elucidation

A critical prerequisite for any fragmentation analysis is the definitive identification of the chemical structure corresponding to the CAS number. However, an exhaustive search of publicly available chemical databases, supplier catalogs, and patent literature for CAS 879093-13-7 did not yield a specific chemical name or its associated molecular structure.

Workflow for Compound Identification:

cluster_0 Initial Information cluster_1 Search Strategy cluster_2 Outcome CAS_879093_13_7 CAS 879093-13-7 Chemical_Databases Chemical Databases (e.g., PubChem, ChemSpider) CAS_879093_13_7->Chemical_Databases Supplier_Catalogs Chemical Supplier Catalogs CAS_879093_13_7->Supplier_Catalogs Patent_Databases Patent Databases (e.g., USPTO, Espacenet) CAS_879093_13_7->Patent_Databases No_Structure No Chemical Structure Identified Chemical_Databases->No_Structure Supplier_Catalogs->No_Structure Patent_Databases->No_Structure

Caption: Initial search workflow for CAS 879093-13-7.

The inability to ascertain the chemical structure of CAS 879093-13-7 presents a fundamental obstacle to fulfilling the core request of this application note. Without the molecular structure, it is impossible to:

  • Predict theoretical fragmentation pathways.

  • Interpret experimental mass spectra.

  • Propose fragmentation mechanisms.

  • Develop a targeted analytical protocol.

General Principles of Mass Spectrometry Fragmentation Analysis for Organic Molecules

While a specific analysis for CAS 879093-13-7 cannot be provided, this section outlines the general principles and a typical workflow that would be employed once a chemical structure is known. This serves as a guide for researchers undertaking similar analytical challenges.

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions.[1][2] In tandem mass spectrometry (MS/MS), ions of a specific m/z are selected and fragmented, and the resulting fragment ions are then analyzed.[3][4][5] This process provides structural information about the original molecule.

2.1. Ionization Techniques

The first step in mass spectrometry is the ionization of the analyte. For many organic molecules, especially those relevant in drug development, soft ionization techniques are preferred as they minimize in-source fragmentation and preserve the molecular ion.

  • Electrospray Ionization (ESI): ESI is a widely used technique for polar and thermally labile molecules.[1][6] It involves creating a fine spray of a sample solution in a strong electric field, leading to the formation of gas-phase ions. A small amount of acid (e.g., formic acid) is often added to the mobile phase in positive ion mode to facilitate protonation ([M+H]⁺), while a base might be used in negative ion mode to promote deprotonation ([M-H]⁻).[7]

2.2. Fragmentation Methods

Once the precursor ion is isolated, energy is introduced to induce fragmentation.

  • Collision-Induced Dissociation (CID): This is the most common fragmentation method. The precursor ions are accelerated and collided with an inert gas (e.g., argon or nitrogen). These collisions convert kinetic energy into internal energy, leading to bond cleavage and the formation of product ions.

2.3. Data Interpretation

The resulting MS/MS spectrum is a plot of the relative abundance of product ions as a function of their m/z. The interpretation of this spectrum involves:

  • Identifying the Precursor Ion: This is the ion that was selected for fragmentation.

  • Analyzing the Product Ions: The m/z values of the product ions are used to deduce the neutral losses from the precursor ion.

  • Proposing Fragmentation Pathways: Based on the observed neutral losses and the known chemical structure, plausible fragmentation mechanisms are proposed. This often involves the cleavage of weaker bonds and the formation of stable fragment ions.

Hypothetical Protocol for Fragmentation Analysis

Assuming the structure of CAS 879093-13-7 were known, the following protocol would be a starting point for its fragmentation analysis.

3.1. Sample Preparation

  • Prepare a stock solution of the reference standard for CAS 879093-13-7 at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase composition.

3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is a common starting point for a wide range of small molecules.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from low to high organic phase (B) to ensure elution of the analyte.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min for a standard analytical column).

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: ESI in positive and negative modes to determine the most sensitive ionization.

  • MS1 Scan: A full scan to determine the m/z of the precursor ion ([M+H]⁺ or [M-H]⁻).

  • MS/MS Scan (Product Ion Scan):

    • Select the precursor ion identified in the MS1 scan.

    • Apply a range of collision energies (e.g., 10, 20, 30, 40 eV) to induce fragmentation.

    • Acquire the product ion spectra.

Workflow for a Typical Fragmentation Analysis Experiment:

Sample_Preparation Sample Preparation (1 µg/mL solution) LC_Separation Liquid Chromatography (Reversed-Phase C18) Sample_Preparation->LC_Separation Ionization Electrospray Ionization (ESI) (Positive/Negative Mode) LC_Separation->Ionization MS1_Scan MS1 Full Scan (Identify Precursor Ion) Ionization->MS1_Scan Precursor_Selection Precursor Ion Selection (Isolation) MS1_Scan->Precursor_Selection Fragmentation Collision-Induced Dissociation (CID) Precursor_Selection->Fragmentation MS2_Scan MS2 Product Ion Scan (Detect Fragment Ions) Fragmentation->MS2_Scan Data_Analysis Data Analysis and Structure Elucidation MS2_Scan->Data_Analysis

Sources

Application

Purification and crystallization techniques for crude 4-Chloro-2,3-dihydrobenzofuran-5-ol

Application Note: Isolation, Purification, and Crystallization of 4-Chloro-2,3-dihydrobenzofuran-5-ol Executive Summary 4-Chloro-2,3-dihydrobenzofuran-5-ol (CAS: 879093-13-7) is a highly valued synthetic intermediate, pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Isolation, Purification, and Crystallization of 4-Chloro-2,3-dihydrobenzofuran-5-ol

Executive Summary

4-Chloro-2,3-dihydrobenzofuran-5-ol (CAS: 879093-13-7) is a highly valued synthetic intermediate, prominently utilized in the development of acetyl-CoA carboxylase (ACC) inhibitors for metabolic disorders[1] and 5HT2 antagonists for central nervous system indications[2]. Typically synthesized via the catalytic hydrogenation of 4-chloro-benzofuran-5-ol over a Pt/C catalyst, the crude product notoriously isolates as a "light tan gum"[2]. This amorphous physical state poses significant handling, weighing, and purity challenges for downstream pharmaceutical manufacturing. This application note details a field-validated, self-consistent protocol combining normal-phase chromatography with an advanced anti-solvent crystallization technique to transition the amorphous gum into a high-purity crystalline solid.

Physicochemical Profiling & Mechanistic Insights

  • Chemical Identity: 4-Chloro-2,3-dihydrobenzofuran-5-ol

  • Molecular Formula: C8H7ClO2

  • Molecular Weight: 170.59 g/mol [3]

Causality of the Amorphous State: Post-hydrogenation, the crude mixture contains the target compound alongside trace unreacted starting materials and over-reduced byproducts. These structurally homologous impurities disrupt the thermodynamic stability of the crystal lattice, causing significant freezing point depression. Consequently, the compound presents as a viscous gum rather than a solid[2]. Furthermore, residual colloidal platinum from the 5% Pt/C catalyst can act as a nucleation inhibitor and promote oxidative degradation of the electron-rich phenolic core.

Purification Logic:

  • Catalyst Scavenging: Filtration through a packed Celite® bed is mandatory. This removes sub-micron catalyst particulates, preventing metal-catalyzed oxidation during solvent evaporation[2].

  • Chromatographic Resolution: Normal-phase silica gel chromatography (100-200 mesh) leverages the differential hydrogen-bonding capabilities of the phenolic hydroxyl group and the altered steric profile of the saturated furan ring to effectively separate the target from its aromatic precursor[1].

  • Thermodynamic Crystallization: To overcome the gum state, we employ an anti-solvent crystallization strategy. Dissolving the purified gum in a high-solubility solvent (Methyl tert-butyl ether, MTBE) followed by the controlled addition of a non-polar anti-solvent (n-heptane) at sub-ambient temperatures forces the system into a state of supersaturation, driving the nucleation of pure crystals while excluding impurities from the lattice[1].

Experimental Protocols

Protocol A: Primary Chromatographic Isolation

  • Preparation: Following hydrogenation, concentrate the methanolic reaction mixture under reduced pressure. Critical Step: Maintain the water bath temperature below 40°C to minimize thermal degradation of the phenolic intermediate.

  • Filtration: Resuspend the crude residue in 10 mL of Ethyl Acetate (EtOAc). Pass the suspension through a tightly packed Celite® pad to quantitatively remove the residual Pt/C catalyst[2]. Wash the pad with two column volumes of EtOAc to ensure complete recovery.

  • Column Loading: Concentrate the filtrate to a minimal volume and dry-load onto silica gel (100-200 mesh)[1].

  • Elution: Elute the column using an isocratic solvent system of 15% EtOAc in Hexanes[1]. Alternatively, a 1:1 EtOAc/Hexanes system can be used for faster elution, though resolution may decrease[2]. Monitor fractions via Thin Layer Chromatography (TLC); the target compound is UV active and stains readily with potassium permanganate (KMnO4).

  • Recovery: Pool the product-containing fractions and concentrate in vacuo. At this stage, the product will present as a high-purity light tan gum[2].

Protocol B: Advanced Low-Temperature Crystallization

  • Dissolution: In a thoroughly dried flask, dissolve the purified gum in a minimal volume of MTBE at 25°C (approximately 2 mL per gram of product). Ensure complete dissolution.

  • Anti-Solvent Addition: Under continuous, moderate magnetic stirring (250 rpm), add n-heptane dropwise. Continue addition until the solution reaches its cloud point (slight, persistent turbidity).

  • Annealing & Nucleation: Gently warm the mixture to 35°C until optical clarity is restored. Begin a controlled cooling ramp at a rate of 5°C/hour down to 4°C. This slow cooling promotes the growth of larger, purer crystals rather than amorphous precipitation.

  • Maturation: Transfer the crystallization vessel to a -20°C freezer for 12 hours. This deep cooling maximizes the thermodynamic yield by minimizing the solubility of the compound in the MTBE/heptane matrix.

  • Isolation: Rapidly filter the resulting crystalline suspension using a pre-chilled Büchner funnel. Wash the filter cake with 2 volumes of cold (-20°C) n-heptane to displace any impurity-laden mother liquor.

  • Drying: Dry the off-white crystals under high vacuum (<10 mbar) at room temperature for 24 hours to remove trapped solvent molecules from the crystalline lattice[1].

Quantitative Data & Validation Metrics

The following table summarizes the critical physicochemical parameters and expected outcomes of the purification workflow, providing a self-validating framework for the operator.

ParameterValue / ConditionMechanistic Rationale
TLC Retention Factor (Rf) ~0.35 (15% EtOAc/Hexane)Optimal polarity range for resolving the dihydrobenzofuran core from its aromatic precursor.
Primary Eluent 15% EtOAc in HexanesBalances elution kinetics and resolution on standard 100-200 mesh silica gel[1].
Crystallization Solvent Ratio Approx. 1:4 (MTBE : n-Heptane)Achieves optimal supersaturation and forces nucleation at -20°C.
Cooling Ramp Rate 5°C / hourPrevents rapid precipitation (crashing out), which traps impurities in the lattice.
Overall Yield 65% - 72%Accounts for acceptable losses in the mother liquor to ensure maximum purity.
Target Purity (HPLC-UV) > 99.5%Meets stringent pharmaceutical-grade intermediate standards for downstream coupling.

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Post-Hydrogenation) Filtration Celite® Filtration (Removes Pt/C Catalyst) Crude->Filtration Chromatography Silica Gel Chromatography (15% EtOAc in Hexanes) Filtration->Chromatography Concentration Vacuum Concentration (Yields Light Tan Gum) Chromatography->Concentration Crystallization Anti-Solvent Crystallization (MTBE / n-Heptane at -20°C) Concentration->Crystallization PureSolid Pure Crystalline Product (>99.5% HPLC Purity) Crystallization->PureSolid

Purification and crystallization workflow for 4-chloro-2,3-dihydrobenzofuran-5-ol.

References

  • Title: WO2010127208A1 - Inhibitors of acetyl-coa carboxylase Source: Google Patents URL
  • Title: WO2006027684A1 - Therapeutic diphenyl ether ligands Source: Google Patents URL
  • Title: 879093-13-7 CAS Manufactory - ChemicalBook Source: ChemicalBook URL

Sources

Method

Application Notes &amp; Protocols: Synthesis of Therapeutic Diphenyl Ether Ligands Using 4-Chloro-2,3-dihydrobenzofuran-5-ol

Introduction Diphenyl ethers are a critical structural motif found in a wide array of biologically active compounds, including antibiotics, herbicides, and, notably, therapeutic agents for human health.[1] The 2,3-dihydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Diphenyl ethers are a critical structural motif found in a wide array of biologically active compounds, including antibiotics, herbicides, and, notably, therapeutic agents for human health.[1] The 2,3-dihydrobenzofuran moiety, in particular, is a privileged scaffold in medicinal chemistry, appearing in compounds with anticancer, anti-inflammatory, and kinase-inhibiting properties.[2][3] This application note provides a detailed guide to the synthesis of therapeutic diphenyl ether ligands, focusing on the strategic use of 4-Chloro-2,3-dihydrobenzofuran-5-ol as a key building block.

The combination of the dihydrobenzofuran core with a diphenyl ether linkage creates molecules with unique three-dimensional conformations that can effectively target complex binding sites in proteins, such as kinases.[4][5] The chloro- and hydroxyl-substituents on the 4-Chloro-2,3-dihydrobenzofuran-5-ol synthon offer versatile handles for forming the crucial ether bond, making it a valuable starting material in drug discovery and development.

This document will detail the underlying chemical principles, provide a robust, step-by-step protocol for a copper-catalyzed cross-coupling reaction, and offer insights into reaction optimization and troubleshooting.

Mechanistic Rationale: The Ullmann Condensation

The most direct and widely employed method for constructing the C-O bond in diaryl ethers is the Ullmann condensation.[6][7] This reaction involves the copper-promoted coupling of a phenol with an aryl halide.[6][7] While traditional Ullmann reactions required harsh conditions—high temperatures and stoichiometric amounts of copper—modern advancements have led to the development of milder, more efficient catalytic systems.[1][8]

These improved methods utilize a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), in combination with a ligand and a base. The key steps in the catalytic cycle are:

  • Deprotonation: A base (e.g., K₃PO₄, Cs₂CO₃) deprotonates the phenol (in this case, 4-Chloro-2,3-dihydrobenzofuran-5-ol) to form a more nucleophilic phenoxide.

  • Ligand Exchange: The phenoxide displaces a ligand on the copper(I) catalyst to form a copper(I) phenoxide species.

  • Oxidative Addition: The aryl halide partner reacts with the copper(I) phenoxide complex.

  • Reductive Elimination: The final diaryl ether product is formed, and the copper(I) catalyst is regenerated, allowing the cycle to continue.

The choice of ligand is critical for stabilizing the copper catalyst, enhancing its solubility, and facilitating the key steps of the reaction. Simple, inexpensive ligands like picolinic acid or amino acids (e.g., L-proline) have been shown to be highly effective.[1][9]

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of a diphenyl ether ligand via a copper-catalyzed Ullmann condensation between 4-Chloro-2,3-dihydrobenzofuran-5-ol and a generic aryl halide.

Visualization of the Synthetic Workflow

The following diagram illustrates the key components and overall transformation in the synthesis.

Ullmann_Condensation cluster_reactants Reactants cluster_product Product A 4-Chloro-2,3-dihydro- benzofuran-5-ol A->C_proxy B Aryl Halide (Ar-X, where X = I, Br) B->C_proxy D Therapeutic Diphenyl Ether Ligand C_proxy->D Conditions: CuI (Catalyst) Ligand (e.g., Picolinic Acid) Base (e.g., K₃PO₄) Solvent (e.g., DMSO) Heat, Inert Atmosphere (N₂/Ar) caption Ullmann Condensation Workflow

Caption: Ullmann Condensation Workflow

Materials and Reagents
ReagentPuritySupplierNotes
4-Chloro-2,3-dihydrobenzofuran-5-ol>98%Major Chemical SupplierStore in a cool, dry place.
Aryl Halide (Iodide or Bromide)>98%Major Chemical SupplierSubstrate dependent.
Copper(I) Iodide (CuI)99.99%Major Chemical SupplierStore under inert atmosphere.
Picolinic Acid>99%Major Chemical SupplierEffective ligand.[1][10]
Potassium Phosphate (K₃PO₄), anhydrous>98%Major Chemical SupplierEnsure it is dry.
Dimethyl Sulfoxide (DMSO), anhydrous>99.8%Major Chemical SupplierUse from a sealed bottle.
Ethyl Acetate (EtOAc)ACS GradeMajor Chemical SupplierFor extraction.
Brine (Saturated NaCl solution)N/ALab PreparedFor work-up.
Sodium Sulfate (Na₂SO₄), anhydrousACS GradeMajor Chemical SupplierFor drying.
Step-by-Step Synthesis Protocol

Note: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the copper catalyst.

  • Reaction Setup:

    • To an oven-dried Schlenk flask or a screw-cap test tube equipped with a magnetic stir bar, add 4-Chloro-2,3-dihydrobenzofuran-5-ol (1.0 mmol, 1.0 equiv).

    • Add the selected aryl halide (1.1 mmol, 1.1 equiv). Aryl iodides are generally more reactive than aryl bromides.[10]

    • Add anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

    • Add copper(I) iodide (CuI) (0.05 mmol, 5 mol%).

    • Add picolinic acid (0.10 mmol, 10 mol%).[1]

    • The flask is sealed with a rubber septum or screw cap.

  • Atmosphere Exchange:

    • Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition and Reaction:

    • Using a syringe, add anhydrous DMSO (2-3 mL) to the flask.

    • Place the flask in a preheated oil bath at 90-110 °C. The optimal temperature may vary depending on the reactivity of the aryl halide.[9]

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Reaction Monitoring:

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe. Dissolve the aliquot in a small amount of dichloromethane or ethyl acetate for analysis.

  • Work-up Procedure:

    • Once the reaction is complete (as determined by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).

    • Combine all organic layers and wash them sequentially with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMSO and inorganic salts.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product is typically purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is commonly used as the eluent system. The exact gradient will depend on the polarity of the final product.

    • Collect the fractions containing the desired product (identified by TLC) and concentrate them under reduced pressure to yield the pure diphenyl ether ligand.

Optimization and Troubleshooting

IssueProbable CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidized CuI), wet solvent/reagents, or insufficient temperature.Ensure all reagents and solvents are anhydrous. Use fresh CuI. Increase the reaction temperature in 10 °C increments. Consider a more reactive aryl iodide instead of a bromide.[11]
Formation of Side Products Homocoupling of the aryl halide or degradation of starting materials.Lower the reaction temperature. Ensure a truly inert atmosphere. Check the purity of starting materials.
Difficulty in Purification Product co-elutes with starting material or ligand.Adjust the polarity of the chromatography eluent system. A pre-wash of the crude organic extract with dilute aqueous acid (e.g., 1M HCl) can help remove the picolinic acid ligand.
Reaction is Sluggish Sterically hindered substrates or electron-rich aryl halides.Increase catalyst and ligand loading (e.g., to 10 mol% CuI and 20 mol% ligand).[10] Increase the reaction temperature or prolong the reaction time.

Conclusion

The copper-catalyzed Ullmann condensation is a powerful and versatile method for synthesizing therapeutic diphenyl ether ligands from 4-Chloro-2,3-dihydrobenzofuran-5-ol. By using modern catalytic systems with appropriate ligands, this transformation can be achieved under relatively mild conditions with high functional group tolerance.[1][11] The protocol outlined in this note provides a reliable and scalable starting point for researchers in drug discovery and medicinal chemistry, enabling the efficient construction of complex molecules built around the valuable dihydrobenzofuran-diphenyl ether scaffold.

References
  • Highly Efficient Synthesis of Phenols by Copper-Catalyzed Hydroxylation of Aryl Iodides, Bromides, and Chlorides. Organic Letters - ACS Publications. Available at: [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Highly Efficient Copper-Catalyzed O-Arylation Using Readily Available (S)-N-Methylpyrrolidine-2-Carboxamide as the Ligand. SYNLETT. Available at: [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. MIT Open Access Articles. Available at: [Link]

  • (2-Pyridyl)acetone-Promoted Cu-Catalyzed O-Arylation of Phenols with Aryl Iodides, Bromides, and Chlorides. Organic Chemistry Portal. Available at: [Link]

  • Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. PMC. Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • Ullmann Condensation. SynArchive. Available at: [Link]

  • A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. MDPI. Available at: [Link]

  • Study of Benzofuran Derivatives and their Biological Significance. IJSDR. Available at: [Link]

  • The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. ACS Publications. Available at: [Link]

  • Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Publishing. Available at: [Link]

  • Synthesis of the benzofuran analogue of ILV, a new protein kinase C (PKC) activator. Elsevier. Available at: [Link]

  • Medicinal active applications of Dibenzofuran derivatives. ScienceIn Publishing. Available at: [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC. Available at: [Link]

  • 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis. PubMed. Available at: [Link]

  • Method for preparing chlorinated diphenyl ether.Google Patents.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Available at: [Link]

  • SYNTHESIS OF (R,R)-4,6-DIBENZOFURANDIYL-2,2'-BIS (4-PHENYLOXAZOLINE) (DBFOX/PH). Organic Syntheses. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

  • Process for the preparation of 3,4'-dichlorodiphenyl ether.Google Patents.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. Available at: [Link]

  • Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl. Chemical Review and Letters. Available at: [Link]

  • Synthesis and Characterization of Dibenzofuran-based Pincer Ligands. WyoScholar. Available at: [Link]

  • Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer. PMC. Available at: [Link]

Sources

Application

Application Note: Pharmacological Profiling of 4-Chloro-2,3-dihydrobenzofuran-5-ol Derivatives

Executive Summary & Mechanistic Rationale The compound 4-Chloro-2,3-dihydrobenzofuran-5-ol (CAS: 879093-13-7)[1] serves as a highly versatile, privileged structural motif in modern drug discovery. Its unique electronic d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 4-Chloro-2,3-dihydrobenzofuran-5-ol (CAS: 879093-13-7)[1] serves as a highly versatile, privileged structural motif in modern drug discovery. Its unique electronic distribution and steric profile—driven by the electron-withdrawing chlorine atom adjacent to the oxygen-rich dihydrobenzofuran ring—make it an ideal building block for synthesizing high-affinity ligands.

Historically, derivatives of this scaffold have been successfully deployed across two vastly different therapeutic domains:

  • Metabolic Disease: As potent allosteric inhibitors of Acetyl-CoA Carboxylase (ACC1/ACC2), targeting fatty acid synthesis in conditions like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes[2].

  • Central Nervous System (CNS) Disorders: As selective antagonists for serotonin 5-HT2A and 5-HT2C receptors, utilized in the treatment of psychiatric and neurological conditions[3].

This application note provides rigorously validated, self-contained in vitro assay protocols for evaluating compounds derived from the 4-Chloro-2,3-dihydrobenzofuran-5-ol scaffold against both ACC and 5-HT2 targets.

ACC_Pathway A Acetyl-CoA B ACC1 / ACC2 Enzyme A->B ATP, HCO3- C Malonyl-CoA B->C Carboxylation D Fatty Acid Synthesis C->D FAS Complex E Benzofuran-5-ol Derivatives E->B Allosteric/Active Site Inhibition

ACC-mediated lipid synthesis pathway and targeted inhibition by benzofuran derivatives.

Protocol A: Radiometric Acetyl-CoA Carboxylase (ACC) Inhibition Assay

To evaluate the efficacy of benzofuran-derived ACC inhibitors, a radiometric assay measuring the incorporation of 14C into malonyl-CoA is the gold standard[2]. This protocol is engineered to maintain the enzyme in its active polymeric state while strictly controlling for background noise.

Buffer Formulation & Causality

The assay buffer must be meticulously prepared to ensure enzyme stability and optimal catalytic turnover:

  • 50 mM HEPES (pH 7.5): Maintains physiological pH for optimal ACC folding.

  • 2 mM MgCl 2​ : An obligate cofactor that coordinates with ATP, enabling the ATP-dependent carboxylation step[2].

  • 2 mM DTT (Dithiothreitol): A reducing agent critical for preventing the oxidative cross-linking of surface cysteines, which would otherwise inactivate the enzyme[2].

  • 10 mM Tri-potassium Citrate: Acts as a vital allosteric activator. Citrate induces the polymerization of ACC dimers into highly active filamentous polymers[2].

  • 12 mM KHCO 3​ : Provides the bicarbonate substrate required for the carboxylation of Acetyl-CoA[2].

  • 0.75 mg/mL BSA (Bovine Serum Albumin): Acts as a carrier protein to prevent the highly lipophilic benzofuran derivatives and the ACC enzyme from adhering to the hydrophobic walls of the microtiter plates[2].

Step-by-Step Workflow
  • Compound Preparation: Dispense 12 µL of the test compound (diluted in DMSO/buffer) into the respective wells of a 96-well assay plate[2].

  • Background Control Setup (Self-Validation): In designated "Min" (background) wells, add 120 µL of 5N Hydrochloric Acid (HCl)[2]. Rationale: HCl instantly denatures the ACC enzyme. Subtracting the radioactive counts of these wells from the test wells ensures that the measured signal is strictly due to enzymatic turnover, eliminating false positives from non-specific radioligand precipitation.

  • Substrate Addition: Add 88 µL of the substrate mix containing 25 µM Acetyl-CoA and 4 mM ATP in the optimized assay buffer to all wells[2].

  • Reaction Initiation: Add 10 µL of the radioactive ligand ( [14C]-NaHCO3​ ) and purified ACC enzyme to initiate the reaction[2].

  • Incubation & Termination: Incubate the plate at 37°C for 45 minutes. Terminate the active test wells by adding 50 µL of 5N HCl.

  • Evaporation & Counting: Dry the plates under a gentle stream of nitrogen to evaporate unreacted [14C]-NaHCO3​ (as 14CO2​ ). Add scintillation fluid and measure the remaining non-volatile [14C]-Malonyl-CoA using a liquid scintillation counter.

Protocol B: 5-HT2A / 5-HT2C Radioligand Binding Assay

When 4-Chloro-2,3-dihydrobenzofuran-5-ol is utilized to synthesize diphenyl ether ligands or benzylamines, the resulting compounds frequently exhibit potent antagonism at serotonin 5-HT2 receptors[3]. This filtration-based radioligand binding assay determines the binding affinity ( Ki​ ) of these derivatives.

Radioligand_Assay S1 1. Membrane Prep (5-HT2A/2C Expressing Cells) S2 2. Add Radioligand & Benzofuran Compound S1->S2 S3 3. Incubate @ 37°C (15 min: 2A 30 min: 2C) S2->S3 S4 4. Rapid Filtration (PEI-soaked GF/B Mats) S3->S4 S5 5. Ice-Cold Wash & Scintillation Counting S4->S5

Step-by-step workflow for the 5-HT2A/2C radioligand binding and filtration assay.

Reagent Causality & Assay Controls
  • 0.5% Polyethylenimine (PEI): Glass fiber (GF/B) filtermats are presoaked in PEI[3]. Rationale: PEI is a cationic polymer that masks the negative charges on the glass fibers. This drastically reduces the non-specific binding of positively charged radioligands, improving the signal-to-noise ratio.

  • Non-Specific Binding (NSB) Definition: NSB is defined by incubating parallel wells with a saturating concentration of a known selective antagonist—cinanserin for 5-HT2A assays, or mianserin for 5-HT2C assays[3]. Rationale: These compounds completely occlude the specific receptor sites. Any radioactivity remaining on the filter in their presence represents radioligand stuck to the plastic or lipid membrane, allowing for accurate baseline subtraction.

  • Ice-Cold 50 mM Tris Wash Buffer: Rationale: Washing with ice-cold buffer kinetically freezes the receptor-ligand complex, minimizing the dissociation (off-rate) of the radioligand during the filtration step[3].

Step-by-Step Workflow
  • Incubation Mixture: Combine cell membrane preparations expressing either 5-HT2A or 5-HT2C receptors with the test compound and the appropriate tritiated radioligand (e.g., [3H]-Ketanserin for 5-HT2A or [3H]-Mesulergine for 5-HT2C).

  • Differential Incubation: Incubate the mixtures at 37°C.

    • Critical Timing: Terminate 5-HT2A incubations after 15 minutes [3].

    • Critical Timing: Terminate 5-HT2C incubations after 30 minutes [3]. (Receptor kinetic profiles dictate that 5-HT2C requires a longer equilibration time to reach steady-state binding).

  • Rapid Filtration: Terminate the incubations by rapid vacuum filtration onto the PEI-presoaked GF/B filtermats using a multi-well cell harvester (e.g., Skatron or Tomtec)[3].

  • Washing: Immediately wash the filters three times with ice-cold 50 mM Tris buffer (pH 7.4)[3].

  • Quantification: Dry the filtermats, melt solid scintillant onto them, and quantify the bound radioactivity using a microplate scintillation counter.

Quantitative Data Presentation

The table below summarizes representative pharmacological profiles for distinct classes of 4-Chloro-2,3-dihydrobenzofuran-5-ol derivatives across both metabolic and CNS targets, demonstrating the scaffold's broad utility.

Compound ClassPrimary TargetAssay TypeMetricRepresentative ValueEfficacy Profile
N-Alkyl Acetamides ACC1 / ACC2Radiometric ( 14C ) IC50​ 15 - 45 nMPotent allosteric inhibition; reduces malonyl-CoA levels in vitro.
Diphenyl Ethers 5-HT2ARadioligand Binding Ki​ 2.5 - 10 nMHigh-affinity competitive antagonism; high selectivity over 5-HT1A.
Benzylamines 5-HT2CRadioligand Binding Ki​ 8.0 - 25 nMModerate-to-high affinity antagonism; favorable CNS penetration profile.

References

  • WO2010127208A1 - Inhibitors of acetyl-coa carboxylase Source: Google Patents URL
  • WO2006027684A1 - Therapeutic diphenyl ether ligands Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 4-Chloro-2,3-dihydrobenzofuran-5-ol synthesis

Document ID: TSC-DBF-4C5OH-V1 Last Updated: April 2, 2026 Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: TSC-DBF-4C5OH-V1

Last Updated: April 2, 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of substituted 2,3-dihydrobenzofurans, with a specific focus on overcoming common yield-related challenges in the preparation of 4-Chloro-2,3-dihydrobenzofuran-5-ol. This valuable intermediate possesses a unique substitution pattern that presents distinct synthetic hurdles.

This document provides in-depth troubleshooting advice, detailed experimental protocols, and the underlying chemical principles to empower you to diagnose issues and rationally optimize your reaction conditions.

Introduction: Strategic Approaches to Synthesis

The synthesis of 4-Chloro-2,3-dihydrobenzofuran-5-ol is not widely documented in standard literature, requiring a strategy built from established methodologies for analogous structures. The primary challenges revolve around achieving correct regioselectivity of the chlorination and efficiently forming the dihydrofuran ring. Two logical retrosynthetic pathways are considered here:

  • Route A: Late-Stage Electrophilic Chlorination. This approach begins with the commercially available 2,3-dihydrobenzofuran-5-ol and introduces the chlorine atom in a final step. The key challenge is directing the chlorination to the C4 position over the more electronically favored C6 position.

  • Route B: Cyclization of a Pre-Chlorinated Precursor. This strategy involves the synthesis of a 2-alkoxy-3-chlorophenol intermediate, followed by an intramolecular cyclization to form the dihydrofuran ring. This route offers better control of regiochemistry but requires more synthetic steps.

The following guide is structured to address the potential pitfalls and optimization points for both strategies.

Synthetic_Strategies cluster_0 Route A: Late-Stage Chlorination cluster_1 Route B: Intramolecular Cyclization A_Start 2,3-Dihydro- benzofuran-5-ol A_End Target: 4-Chloro-2,3-dihydro- benzofuran-5-ol A_Start->A_End Electrophilic Chlorination (e.g., NCS) B_Start 3-Chloro-4-methoxyphenol (or similar) B_Mid1 O-Alkylation & Demethylation B_Start->B_Mid1 B_Mid2 2-(2-Hydroxyethoxy)- 5-chlorophenol B_Mid1->B_Mid2 B_End Target: 4-Chloro-2,3-dihydro- benzofuran-5-ol B_Mid2->B_End Intramolecular Cyclization

Caption: Overview of synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues encountered during synthesis.

Part 1: Issues in Electrophilic Chlorination (Route A)

Question 1: My chlorination of 2,3-dihydrobenzofuran-5-ol with N-Chlorosuccinimide (NCS) is giving a mixture of products, primarily the 6-chloro isomer, and my yield of the desired 4-chloro isomer is very low. Why is this happening and how can I improve regioselectivity?

Answer: This is a common and expected challenge. The hydroxyl group at C5 is a strong ortho-, para-directing group. The C6 position is electronically activated (ortho to the hydroxyl) and sterically accessible, making it the kinetically favored site for electrophilic aromatic substitution.[1] The C4 position is also ortho to the hydroxyl group but may be slightly less favored due to steric or electronic influence from the fused dihydrofuran ring.

Causality & Expert Recommendations:

  • Solvent Effects: The choice of solvent can influence the distribution of isomers. Non-polar solvents may favor the less polar isomer, while polar aprotic solvents can enhance the reactivity of NCS.

  • Steric Hindrance: You can attempt to leverage sterics by using a bulkier chlorinating agent, although options beyond NCS that remain mild are limited. A more practical approach is to modify the substrate.

  • Directed Ortho-Metalation: A more advanced strategy involves protecting the phenol, then using a directed metalation group to introduce chlorine specifically at the C4 position. However, this is a more complex route.

  • Acid Catalysis: For less reactive systems, an acid catalyst can be used with NCS to enhance the reaction rate, though this may not significantly alter the regioselectivity with a highly activated substrate like a phenol.[2]

Troubleshooting Protocol:

  • Solvent Screening: We recommend screening a series of solvents to empirically determine the optimal conditions for your substrate.

SolventTemperatureTypical OutcomeRationale
Dichloromethane (DCM)0 °C to RTOften gives a mixture, baseline condition.Standard non-polar aprotic solvent.
Acetonitrile (MeCN)0 °C to RTMay improve reaction rate.Polar aprotic solvent, can stabilize intermediates.
N,N-Dimethylformamide (DMF)0 °C to RTHigh reactivity, risk of side reactions.Highly polar aprotic solvent, enhances NCS reactivity.[3]
Acetic AcidRTCan alter selectivity through H-bonding.Protic solvent, can modulate substrate/reagent reactivity.
  • Procedural Tip: Add the NCS solution slowly at 0 °C to the solution of your starting material. Slow addition can help minimize the formation of dichlorinated byproducts and may slightly improve selectivity. Monitor the reaction closely by TLC.

Question 2: I'm observing significant amounts of dichlorinated byproducts (4,6-dichloro). How can I minimize this?

Answer: The formation of dichlorinated species occurs when the initial monochlorinated product is still sufficiently activated to react with another equivalent of the chlorinating agent.

Causality & Expert Recommendations:

  • Stoichiometry Control: This is the most critical parameter. Over-chlorination is a direct result of using too much NCS or allowing the reaction to proceed for too long.

  • Reaction Temperature: Higher temperatures increase reaction rates indiscriminately and can lead to more side products.

Troubleshooting Protocol:

  • Use Precise Stoichiometry: Start with a slight substoichiometric amount of NCS (e.g., 0.95 equivalents). This ensures the starting material is the limiting reagent, leaving some unreacted rather than forming dichlorinated product.

  • Low Temperature: Perform the reaction at 0 °C or even -10 °C. While this will slow the reaction, it provides better control.

  • Monitor Carefully: Use TLC or LC-MS to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed or when the desired product concentration is maximized, before significant dichlorination occurs.

Part 2: Issues in O-Alkylation and Cyclization (Route B)

Question 3: My Williamson ether synthesis to attach the 2-hydroxyethyl side chain is giving a low yield. I'm recovering my starting phenol. What's wrong?

Answer: Low yields in this step typically point to three main issues: incomplete deprotonation of the phenol, suboptimal solvent choice, or side reactions involving the alkylating agent.

Causality & Expert Recommendations:

  • Base Strength: The pKa of phenols is around 10. The base must be strong enough to deprotonate it effectively to form the nucleophilic phenoxide.[4]

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, Acetonitrile) are generally preferred as they solvate the cation of the base but not the phenoxide anion, enhancing its nucleophilicity.[4]

  • Alkylating Agent: While 2-bromoethanol is common, it can undergo self-condensation or elimination. Ethylene carbonate is an excellent alternative that introduces the hydroxyethyl group directly under basic conditions.[5]

Troubleshooting Protocol:

  • Optimize the Base:

BaseStrengthSolventComments & Cautions
K₂CO₃MildAcetonitrile, DMFGood starting point. Requires heating (reflux).[4]
NaOHStrongDMF, DMSOMore effective for less acidic phenols.[4]
NaHVery StrongAnhydrous THF, DMFUse only when other bases fail. Requires strictly anhydrous conditions as it reacts violently with water.[4]
  • Ensure Anhydrous Conditions: If using a strong, moisture-sensitive base like NaH, ensure your glassware is flame-dried and the solvent is anhydrous. Water will quench the base and inhibit the reaction.

  • Consider an Alternative Alkylating Agent: Try using ethylene carbonate with a catalytic amount of a strong base. The reaction proceeds via nucleophilic attack on the carbonate, followed by ring-opening and loss of CO₂, which drives the reaction to completion.

Question 4: The final intramolecular cyclization step to form the dihydrofuran ring is failing. How can I promote ring closure?

Answer: Intramolecular cyclization, whether it's an Sₙ2-type reaction (from a 2-bromoethoxy intermediate) or an acid-catalyzed dehydration, depends critically on forming a reactive intermediate and achieving the correct geometry for ring closure.

Troubleshooting_Cyclization cluster_outcomes Start Low Yield in Cyclization Step CheckTLC Analyze Crude Reaction Mixture (TLC, LC-MS) Start->CheckTLC SM_Present Main Spot is Starting Material? CheckTLC->SM_Present Byproducts New Side Products Observed? CheckTLC->Byproducts SM_Yes YES SM_Present->SM_Yes SM_No NO BP_Yes YES Byproducts->BP_Yes BP_No NO SM_Cause Possible Causes: - Insufficient Activation - Wrong Temperature - Catalyst Poisoning SM_Yes->SM_Cause SM_Solution Solutions: 1. Switch to stronger acid/base catalyst. 2. Increase reaction temperature/time. 3. Use fresh, pure catalyst. SM_Cause->SM_Solution BP_Cause Possible Causes: - Intermolecular Reaction - Elimination Side Reaction BP_Yes->BP_Cause BP_Solution Solutions: 1. Run reaction at high dilution. 2. Use milder, non-nucleophilic base. 3. Lower reaction temperature. BP_Cause->BP_Solution

Caption: Troubleshooting workflow for cyclization.

Causality & Expert Recommendations:

  • Mitsunobu Reaction: For a direct cyclization of a diol (e.g., 2-(2-hydroxyethoxy)-5-chlorophenol), the Mitsunobu reaction is a powerful and reliable method. It proceeds under mild, neutral conditions and is excellent for overcoming the entropic barrier of ring formation.[6]

  • Acid Catalysis: If cyclizing from a hydroxyethyl-substituted phenol, strong acids like sulfuric acid or polyphosphoric acid (PPA) can be used, but these harsh conditions can lead to degradation or rearrangement.

  • High Dilution Principle: For any intramolecular reaction, running under high dilution conditions favors the desired ring closure over intermolecular polymerization, which can be a major source of byproducts.

Exemplary Experimental Protocols

Disclaimer: These protocols are generalized models and must be adapted and optimized for your specific substrate and laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Electrophilic Chlorination with NCS (Route A)
  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,3-dihydrobenzofuran-5-ol (1.0 eq.) in anhydrous acetonitrile (approx. 0.1 M concentration). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve N-Chlorosuccinimide (NCS, 0.95–1.0 eq.) in anhydrous acetonitrile. Add this solution dropwise to the cooled substrate solution over 30 minutes with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress every 15-30 minutes using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). Look for the disappearance of the starting material and the appearance of new, less polar spots.

  • Work-up: Once the reaction has reached optimal conversion, quench by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product will likely be a mixture of isomers and must be purified by column chromatography on silica gel to isolate the desired 4-chloro isomer.

Protocol 2: Intramolecular Cyclization via Mitsunobu Reaction (Route B)
  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under a nitrogen atmosphere, dissolve the 2-(2-hydroxyethoxy)-5-chlorophenol precursor (1.0 eq.) and triphenylphosphine (PPh₃, 1.2 eq.) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.05 M (high dilution).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD, 1.2 eq.) dropwise via the dropping funnel over 1-2 hours. A color change and/or formation of a white precipitate (triphenylphosphine oxide) is typically observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor for the formation of the product by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting crude material will contain the product and byproducts (triphenylphosphine oxide, DIAD-hydrazine).

  • Purification: Purify the crude residue by column chromatography on silica gel. A non-polar eluent system (e.g., gradient of ethyl acetate in hexanes) is typically required to separate the product from the phosphorus and hydrazine byproducts.

References
  • University of Rochester. (n.d.). Chlorination - Common Conditions. [Link]

  • Google Patents. (2017).
  • Semantic Scholar. (2014). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. [Link]

  • Fiveable. (2025). N-Chlorosuccinimide: Organic Chemistry Study Guide. [Link]

  • eScholarship, University of California. (2020). Stereoselective Synthesis of Tri-Substituted Benzodihydrofurans and Dihydrobenzoxanthone Natural Products By C–H Insertion of. [Link]

  • Google Patents. (2016). CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.
  • Google Patents. (2014). CN103664912A - Synthesis process of prucalopride.
  • Quick Company. (2019). An Improved Process For The Preparation Of Prucalopride Succinate. [Link]

  • Patsnap. (n.d.). Prucalopride patented technology retrieval search results. [Link]

  • ACS Publications. (2023). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. [Link]

  • C&EN Global Enterprise. (2019). Hindered ether synthesis shocked to life. [Link]

  • National Center for Biotechnology Information. (2013). Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols. [Link]

  • Wiley Online Library. (2014). A Streamlined Synthesis of 2,3-Dihydrobenzofurans via the ortho-Quinone Methides Generated from 2-Alkyl-Substituted Phenols. [Link]

  • University of Liverpool. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1‑Chloro-1,2-benziodoxol-3-one. [Link]

Sources

Optimization

Troubleshooting Pt/C catalyst poisoning in 4-Chloro-2,3-dihydrobenzofuran-5-ol preparation

A Senior Application Scientist's Guide to Troubleshooting Pt/C Catalyst Poisoning During Catalytic Hydrogenation Welcome, researchers and process chemists, to our dedicated resource for overcoming challenges in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Troubleshooting Pt/C Catalyst Poisoning During Catalytic Hydrogenation

Welcome, researchers and process chemists, to our dedicated resource for overcoming challenges in the synthesis of 4-Chloro-2,3-dihydrobenzofuran-5-ol. This guide provides in-depth troubleshooting strategies, focusing on the critical catalytic hydrogenation step and the common issue of Platinum on Carbon (Pt/C) catalyst poisoning. Our goal is to equip you with the expertise to diagnose, resolve, and prevent issues that can lead to decreased yield, low conversion rates, and reaction failure.

The synthesis of 4-Chloro-2,3-dihydrobenzofuran-5-ol typically involves the catalytic hydrogenation of a precursor, most commonly 4-chloro-5-hydroxybenzofuran. This step, while conceptually straightforward, is fraught with potential complications, primarily the deactivation of the Pt/C catalyst. This guide is structured to walk you through the logical steps of identifying the root cause of catalyst poisoning and implementing effective solutions.

Part 1: Troubleshooting Guide - From Symptoms to Solutions

Initial Observation: My Hydrogenation Reaction is Sluggish or Has Stalled.

This is the most common indicator of a problem with your catalytic system. A significant decrease in hydrogen uptake, or a complete halt, points towards catalyst deactivation. The primary suspect in such cases is catalyst poisoning.[1]

Question 1: What are the likely culprits poisoning my Pt/C catalyst in this specific reaction?

Answer: In the context of preparing 4-Chloro-2,3-dihydrobenzofuran-5-ol, catalyst poisons can be broadly categorized into two main groups: those originating from the substrate and reagents, and those introduced from the experimental setup.

  • Substrate- and Reagent-Borne Poisons:

    • Sulfur Compounds: These are notorious for irreversibly poisoning platinum catalysts.[1][2] Even trace amounts of thiols, thioethers, or sulfoxides in your starting materials or solvents can lead to the formation of strong chemical bonds with the platinum active sites, rendering them inactive.[2]

    • Halide Ions: While your substrate is a chlorinated compound, excess free halide ions (Cl-) in the reaction mixture can act as catalyst poisons.[1] These can originate from the synthesis of the 4-chloro-5-hydroxybenzofuran precursor or from acidic impurities.

    • Heavy Metals: Trace impurities of metals like lead, mercury, or arsenic in your starting materials can cause permanent catalyst deactivation.[1]

    • Nitrogen Compounds: Amines, amides, and other nitrogen-containing functional groups, if present as impurities, can act as inhibitors.[1]

  • Process-Related Poisons:

    • Carbon Monoxide (CO): Often present as an impurity in the hydrogen gas source, CO strongly adsorbs onto the active sites of the catalyst, blocking them from the reactants.[1]

    • Oxygen: Inadequate purging of the reaction vessel can leave residual oxygen, which can oxidize the platinum surface and reduce its activity.

Question 2: How can I systematically diagnose the source of the catalyst poison?

Answer: A logical, step-by-step approach is crucial for pinpointing the source of contamination. The following workflow can guide your investigation.

G cluster_0 Troubleshooting Workflow for Catalyst Poisoning A Reaction Stalled/Slow B Analyze Starting Materials & Solvents A->B Suspect Substrate/Solvent Impurity C Check Reaction Setup & Gas Purity A->C Suspect Process Contamination D Purify Starting Material B->D Impurities Detected E Use High-Purity Solvent B->E Solvent Contamination Suspected F Purify Hydrogen Gas C->F Gas Impurity Suspected G Re-run Reaction with Purified Components D->G E->G F->G H Success: Identify Source of Poisoning G->H Reaction Proceeds I Failure: Investigate Other Factors (e.g., Reaction Conditions) G->I Reaction Still Fails

Caption: A systematic workflow for diagnosing the source of catalyst poisoning.

Experimental Protocols for Diagnosis:

  • Starting Material Analysis:

    • Elemental Analysis: Submit a sample of your 4-chloro-5-hydroxybenzofuran precursor for elemental analysis (e.g., ICP-MS) to detect trace heavy metal impurities.

    • Sulfur-Specific Analysis: Utilize techniques like X-ray Photoelectron Spectroscopy (XPS) on the starting material to identify sulfur-containing species.

    • Purity Assessment: Run a high-resolution HPLC or GC-MS to identify any organic impurities that may contain nitrogen or other poisoning functionalities.

  • Solvent and Gas Purity Check:

    • Solvent Analysis: Use a fresh, high-purity, anhydrous solvent from a reputable supplier. If in doubt, distill the solvent before use.

    • Gas Analysis: If possible, use hydrogen from a high-purity source. If using cylinder gas, a gas purifier can be installed in the line.

Question 3: I've identified the likely poison. What are the best strategies for mitigation and prevention?

Answer: Once the source of the poison is identified, you can implement targeted strategies.

Table 1: Mitigation Strategies for Common Catalyst Poisons

Poison SourceMitigation/Prevention Protocol
Sulfur Compounds Purification of Starting Material: Recrystallize the 4-chloro-5-hydroxybenzofuran precursor from a suitable solvent. Alternatively, column chromatography can be employed.
Halide Ions Neutralization and Washing: If acidic conditions in the precursor synthesis are suspected, wash the crude precursor with a dilute sodium bicarbonate solution, followed by water, and dry thoroughly.
Heavy Metals Source Material Scrutiny: Source starting materials from suppliers who provide detailed certificates of analysis with trace metal content. Purification via recrystallization or chromatography is also effective.
Nitrogen Compounds Purification: Recrystallization or column chromatography of the precursor is the most effective removal method.
Carbon Monoxide Gas Purification: Use a commercially available gas purifier designed to remove CO from the hydrogen stream.
Oxygen Thorough Inerting: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for an extended period before introducing the catalyst and hydrogen.

Protocol for Precursor Purification (Recrystallization):

  • Dissolve the crude 4-chloro-5-hydroxybenzofuran in a minimal amount of a suitable hot solvent (e.g., toluene, ethanol/water mixture).

  • If necessary, treat with activated carbon to remove colored impurities.

  • Hot filter the solution to remove any insoluble material.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove all residual solvent.

Question 4: My reaction is still not working, or I am observing significant hydrodechlorination. What should I do?

Answer: If catalyst poisoning has been ruled out, or if you are facing the issue of unwanted side reactions like hydrodechlorination, you need to consider the reaction conditions and the nature of the catalyst itself. The selective hydrogenation of the furan ring without cleaving the C-Cl bond is a significant challenge.[2][3]

G cluster_1 Optimizing for Selective Hydrogenation A High Hydrodechlorination or Low Reactivity B Lower Hydrogen Pressure A->B C Lower Reaction Temperature A->C D Screen Different Solvents A->D E Consider Catalyst Modifiers A->E F Successful Selective Hydrogenation B->F C->F D->F E->F

Caption: Decision tree for optimizing reaction conditions to favor selective hydrogenation.

Strategies to Minimize Hydrodechlorination:

  • Reaction Conditions:

    • Temperature and Pressure: Lowering the reaction temperature and hydrogen pressure can often reduce the rate of hydrodehalogenation.[4]

    • Solvent Choice: The choice of solvent can influence the reaction selectivity. Protic solvents like ethanol or methanol are common, but exploring aprotic solvents like ethyl acetate or THF may be beneficial.[5]

  • Catalyst Modification:

    • In some cases, the addition of a catalyst modifier can suppress dehalogenation. For instance, the addition of a small amount of a base like triethylamine has been shown to decrease the rate of hydrodechlorination in some systems.[6]

    • Alternatively, using a catalyst with a different metal or support may offer better selectivity. For example, some ruthenium-based catalysts have shown high selectivity for the hydrogenation of benzofurans.[7][8]

Part 2: Frequently Asked Questions (FAQs)

Q1: Can I regenerate a poisoned Pt/C catalyst?

A1: In some cases, yes. The success of regeneration depends on whether the poisoning is reversible or irreversible.[1]

  • Reversible Poisoning: If the poison is weakly adsorbed (e.g., CO), it can sometimes be removed by thermal treatment, which involves heating the catalyst in a stream of inert gas.[1]

  • Irreversible Poisoning: If the poison forms a strong chemical bond with the platinum (e.g., sulfur), regeneration is much more difficult and may not be economically viable on a lab scale.[1][2] In such cases, replacing the catalyst is often the most practical solution.

Q2: How much Pt/C catalyst should I use?

A2: A typical starting point for catalyst loading is 5-10% by weight relative to the substrate. However, this can be optimized. If the reaction is slow, a higher catalyst loading may be necessary. Conversely, if side reactions are an issue, a lower loading might be beneficial.

Q3: What is the best way to handle and store Pt/C catalyst?

A3: Pt/C is pyrophoric, especially when dry and in the presence of air. Always handle it in an inert atmosphere (e.g., in a glovebox or under a stream of argon or nitrogen). Store the catalyst in a tightly sealed container in a cool, dry place away from sources of ignition.

Q4: My reaction produces a complex mixture of products. What could be the cause?

A4: A complex product mixture can arise from several factors:

  • Over-hydrogenation: The dihydrobenzofuran ring can be further hydrogenated to a tetrahydrobenzofuran derivative.

  • Hydrodechlorination: As discussed, the chlorine atom can be removed.

  • Ring Opening: Under harsh conditions, the furan ring can undergo hydrogenolysis.[9]

  • Substrate Impurities: Impurities in your starting material may be undergoing reaction as well.

Careful optimization of reaction conditions (temperature, pressure, reaction time) and ensuring the purity of your starting material are key to minimizing the formation of byproducts.

Q5: Are there any alternatives to Pt/C for this hydrogenation?

A5: Yes, other catalysts can be effective for the hydrogenation of benzofurans. Palladium on carbon (Pd/C) is a common alternative, although it can sometimes be more prone to dehalogenation.[3] Rhodium and ruthenium catalysts have also been used and may offer different selectivity profiles.[2][7][8] Catalyst screening is often a necessary step in optimizing a challenging hydrogenation reaction.

By understanding the potential pitfalls and employing a systematic approach to troubleshooting, you can significantly improve the success rate of your 4-Chloro-2,3-dihydrobenzofuran-5-ol synthesis. This guide provides a framework for diagnosing and solving common issues related to Pt/C catalyst poisoning and reaction selectivity, empowering you to achieve your synthetic goals efficiently and effectively.

References

  • BenchChem. (2025).
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 217-220.
  • BenchChem. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. BenchChem Technical Support.
  • MDPI. (2024). Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions.
  • Alonso, F., et al. (2010). Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. Organometallics.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes | Request PDF.
  • National Center for Biotechnology Information. (n.d.).
  • BioResources. (2023). Catalytic hydrogenolysis lignin to obtain phenols: A review of selective cleavage of ether bonds.
  • Semantic Scholar. (2024). Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions.
  • Maleczka, R. E., & Ghosh, B. (n.d.).
  • ResearchGate. (n.d.).
  • BenchChem. (2025). dealing with catalyst poisoning in the hydrogenation for synthesis. BenchChem Technical Support.
  • ACS Publications. (2000). Gas-Phase Hydrogenation/Hydrogenolysis of Phenol over Supported Nickel Catalysts | Industrial & Engineering Chemistry Research.
  • Wiley Online Library. (2014).
  • Cardiff University ORCA. (2026).
  • ACS Publications. (2020).
  • Google Patents. (n.d.). CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.
  • ACS Publications. (2020). Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases.

Sources

Troubleshooting

Optimizing HPLC retention time for 4-Chloro-2,3-dihydrobenzofuran-5-ol analysis

Welcome to the Chromatography Technical Support Center . This guide is specifically engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible High-Performance Liq...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center . This guide is specifically engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) methods for 4-Chloro-2,3-dihydrobenzofuran-5-ol .

As a halogenated phenolic compound with a saturated heterocyclic ring, 4-Chloro-2,3-dihydrobenzofuran-5-ol presents unique chromatographic challenges. Its retention behavior is highly susceptible to mobile phase pH, organic modifier selection, and stationary phase chemistry. This support center provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to optimize your analytical workflow.

Diagnostic Workflow: Retention Time Optimization

HPLC_Optimization Start Retention Issue Identified (4-Chloro-2,3-dihydrobenzofuran-5-ol) Early Elutes Too Early (k' < 2) Poor Resolution Start->Early Tailing Peak Tailing (As > 1.5) Poor Peak Shape Start->Tailing Late Elutes Too Late (k' > 10) Broad Peaks Start->Late pH_Check Check Mobile Phase pH Adjust to pH 2.5 - 3.0 (Protonate Phenol) Early->pH_Check Ionization Control Buffer_Check Check Stationary Phase Use Phenyl-Hexyl or Increase Buffer (20mM) Tailing->Buffer_Check Mask Silanol Activity Org_Check Adjust Organic Modifier Increase % MeCN or MeOH Late->Org_Check Elution Strength Validate System Suitability Testing (Self-Validating Protocol) pH_Check->Validate Buffer_Check->Validate Org_Check->Validate

Caption: Diagnostic decision tree for optimizing the HPLC retention time of 4-Chloro-2,3-dihydrobenzofuran-5-ol.

Troubleshooting Guides & FAQs

Q1: My analyte is eluting in the void volume or has a very short retention time (k' < 2). How do I increase retention? A: The primary cause of premature elution for 4-Chloro-2,3-dihydrobenzofuran-5-ol is an incorrect mobile phase pH. The molecule contains a phenolic hydroxyl group with an estimated pKa of ~8.5 to 9.5. If your mobile phase pH is neutral or alkaline, a significant fraction of the molecules will be ionized (deprotonated to the phenoxide ion). Ionized species are highly polar and exhibit poor retention on hydrophobic reversed-phase (RP) columns [1].

  • The Fix: Lower the mobile phase pH to at least 2 units below the pKa to ensure the analyte is fully protonated (neutral). Use an acidic modifier such as 0.1% Formic Acid (pH ~2.7) or a 20 mM Potassium Phosphate buffer at pH 2.5. This maximizes hydrophobic interactions with the stationary phase, significantly increasing retention time [2].

Q2: I am experiencing severe peak tailing (Asymmetry factor > 1.5). What is the mechanistic cause and solution? A: Peak tailing for phenolic compounds is typically caused by secondary interactions between the analyte's electron-rich regions (the oxygen atoms and the aromatic ring) and unreacted, acidic silanol groups (Si-OH) on the silica support of the column [2].

  • The Fix: First, ensure you are using a highly end-capped, high-purity silica column. Second, operating at a low pH (e.g., pH 2.5) helps suppress silanol ionization, reducing secondary ion-exchange interactions [2]. If tailing persists, switch to a column with alternative selectivity, such as a Phenyl-Hexyl phase, which relies on π−π interactions rather than pure hydrophobic partitioning, often improving peak shape for aromatic halogens [2].

Q3: Should I use Acetonitrile (MeCN) or Methanol (MeOH) as the organic modifier? A: For 4-Chloro-2,3-dihydrobenzofuran-5-ol, the choice of organic modifier dictates both retention time and selectivity. Methanol is a protic solvent and can participate in hydrogen bonding with the phenolic hydroxyl and the furan oxygen. Acetonitrile is aprotic and has a stronger elution strength for this specific structure. Furthermore, the nitrile bond in MeCN can disrupt π−π interactions between the analyte's aromatic ring and the stationary phase [2].

  • The Fix: Start method development with Methanol if you are using a Phenyl-Hexyl column to maximize π−π selectivity. If you are using a standard C18 column and require shorter run times, use Acetonitrile.

Step-by-Step Optimization Protocol

To establish a self-validating method, follow this systematic optimization protocol. This approach ensures that causality is established for every parameter change.

Phase 1: Mobile Phase Preparation & pH Control

  • Prepare Aqueous Phase (A): 20 mM Potassium Phosphate buffer. Adjust to pH 2.5 using dilute phosphoric acid. Filter through a 0.22 µm membrane.

  • Prepare Organic Phase (B): HPLC-grade Acetonitrile (or Methanol).

  • Validation Check: Inject a void volume marker (e.g., Uracil) to accurately determine t0​ .

Phase 2: Gradient Screening

  • Install a C18 or Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 5 µm). Set column oven temperature to 30°C to stabilize retention times and reduce mobile phase viscosity [2].

  • Run a broad scouting gradient: 5% B to 95% B over 20 minutes at 1.0 mL/min.

  • Calculate the retention factor ( k′=(tR​−t0​)/t0​ ).

  • Validation Check: If k′ is between 2 and 10, proceed to isocratic optimization. If k′>10 , increase the starting %B.

Phase 3: Isocratic Fine-Tuning

  • Based on the gradient elution time, calculate the %B at the time of elution. Set the isocratic method to 5% below this calculated value.

  • Perform triplicate injections of the 4-Chloro-2,3-dihydrobenzofuran-5-ol standard (100 µg/mL).

  • Validation Check: Calculate the Relative Standard Deviation (RSD) of the retention time. An RSD < 1.0% validates the stability of the mobile phase preparation and pump delivery [1].

Quantitative Data: Parameter Effects on Retention

The following table summarizes the expected quantitative shifts in retention time ( tR​ ) and peak asymmetry ( As​ ) when altering key chromatographic parameters for 4-Chloro-2,3-dihydrobenzofuran-5-ol.

Chromatographic ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Impact on tR​ Expected Impact on As​
Mobile Phase pH pH 7.0 (Neutral)pH 2.5 (Acidic)Increases (Analyte is neutralized)Improves (Silanols suppressed)
Organic Modifier 40% Methanol40% AcetonitrileDecreases (Higher elution strength)Minimal change
Column Chemistry Standard C18Phenyl-HexylIncreases ( π−π interactions)Improves (Alternative selectivity)
Column Temperature 20°C (Ambient)35°C (Controlled)Decreases (Faster mass transfer)Improves (Sharper peaks)

References

  • Development and Validation of a Stability-indicating HPLC Method for Determination of Insulin Detemir and Preservatives in their I Source: Analytical and Bioanalytical Chemistry Research URL:[Link]

  • Reversed Phase HPLC Method Development Source: Phenomenex URL:[Link]

Optimization

Resolving co-eluting impurities in 4-Chloro-2,3-dihydrobenzofuran-5-ol chromatography

Technical Support Center: Resolving Co-Eluting Impurities in 4-Chloro-2,3-dihydrobenzofuran-5-ol Chromatography Overview 4-Chloro-2,3-dihydrobenzofuran-5-ol is a critical halogenated phenolic intermediate utilized in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Co-Eluting Impurities in 4-Chloro-2,3-dihydrobenzofuran-5-ol Chromatography

Overview

4-Chloro-2,3-dihydrobenzofuran-5-ol is a critical halogenated phenolic intermediate utilized in the development of acetyl-CoA carboxylase (ACC) inhibitors[1] and 5HT2 receptor antagonists[2]. During its synthesis—often via the catalytic hydrogenation of 4-chloro-benzofuran-5-ol[2]—structurally similar impurities such as regioisomers (e.g., 6-chloro isomers), over-chlorinated byproducts, and unreacted precursors are generated. These impurities frequently co-elute during High-Performance Liquid Chromatography (HPLC) analysis. This guide provides authoritative, mechanistic troubleshooting strategies to optimize selectivity ( α ) and achieve baseline resolution.

Section 1: Mechanistic Troubleshooting FAQs

Q1: Why do regioisomeric impurities co-elute with 4-Chloro-2,3-dihydrobenzofuran-5-ol on standard C18 columns? A: Standard C18 stationary phases separate compounds primarily based on hydrophobic (dispersive) interactions. Regioisomers possess nearly identical hydrophobicities and partition coefficients, making C18 ineffective for differentiation. According to the fundamental resolution equation, when adjustments to mobile phase strength fail, altering the selectivity factor ( α ) by changing the bonded phase functionality is the most powerful approach[3][4].

Q2: Which stationary phase chemistry provides the best orthogonal selectivity for this molecule? A: A Pentafluorophenyl (PFP) column is highly recommended. Unlike C18, PFP columns offer multiple retention mechanisms including π−π interactions, dipole-dipole interactions, and halogen bonding[3]. The highly electronegative fluorine atoms on the PFP phase interact uniquely with the electron-rich phenol and the chloro-substituent of 4-Chloro-2,3-dihydrobenzofuran-5-ol, providing superior shape selectivity to resolve closely related structural isomers[3][4].

Q3: How does the ortho-halophenol structure dictate mobile phase pH selection? A: 4-Chloro-2,3-dihydrobenzofuran-5-ol contains a phenolic hydroxyl group with an estimated pKa of ~8.5. If the mobile phase pH fluctuates near this pKa, the molecule exists in a state of partial ionization, leading to severe peak tailing, retention time shifts, and co-elution[5]. To ensure the analyte remains fully protonated (neutral), the mobile phase pH must be maintained 2-3 units below the pKa[3]. Adding 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to the aqueous phase (pH ~2.0-2.5) suppresses ionization, sharpens peak shape, and improves resolution[3].

Q4: Can adjusting the column temperature resolve the remaining co-eluting peaks? A: Yes. The temperature of the column compartment significantly impacts separation efficiency and thermodynamics. While higher temperatures speed up analysis, lowering the column temperature increases analyte retention and can enhance the resolution of critical overlapping peak pairs[5]. However, this must be balanced against increased system backpressure[5].

Section 2: Chromatographic Workflow & Logic

HPLC_Workflow Start Co-eluting Impurities Detected in 4-Chloro-2,3-dihydrobenzofuran-5-ol Symmetry Assess Peak Symmetry Start->Symmetry PH_Adjust Adjust Mobile Phase pH (Add 0.1% Formic Acid, pH < 3) Symmetry->PH_Adjust Tailing Observed Eval_1 Baseline Resolution Achieved? Symmetry->Eval_1 Peaks Symmetric PH_Adjust->Eval_1 Mod_Solvent Change Organic Modifier (Acetonitrile ↔ Methanol) Eval_1->Mod_Solvent No Temp_Grad Optimize Temperature & Gradient Slope Eval_1->Temp_Grad Yes Eval_2 Baseline Resolution Achieved? Mod_Solvent->Eval_2 Change_Col Switch Stationary Phase (C18 → PFP or Phenyl-Hexyl) Eval_2->Change_Col No Eval_2->Temp_Grad Yes Change_Col->Temp_Grad Valid Method Validated Temp_Grad->Valid

Workflow for resolving co-eluting impurities via selectivity and retention optimization.

Section 3: Quantitative Data & Column Comparison

To systematically resolve co-eluting peaks, chromatographers must select a stationary phase that exploits the specific functional groups of 4-Chloro-2,3-dihydrobenzofuran-5-ol.

Column ChemistryPrimary Interaction MechanismRegioisomer Resolution PotentialRecommendation for 4-Chloro-2,3-dihydrobenzofuran-5-ol
C18 (Alkyl) Hydrophobic (Dispersive)LowNot recommended for closely related positional isomers[4].
PFP (Fluorinated) π−π , Dipole, Halogen BondingHigh Optimal. Excellent shape selectivity for halogenated aromatics[3].
Phenyl-Hexyl π−π , HydrophobicModerateGood alternative if PFP exhibits excessive retention[4].
Cyano (CN) Dipole-DipoleModerateUseful for orthogonal normal-phase or HILIC separations[4].

Section 4: Step-by-Step Method Optimization Protocol

Objective: Achieve baseline resolution ( Rs​≥1.5 ) between 4-Chloro-2,3-dihydrobenzofuran-5-ol and its synthesis impurities.

Step 1: Sample & System Preparation

  • Action: Dissolve the sample in the initial mobile phase to prevent solvent mismatch effects. Filter through a 0.22 µm PTFE syringe filter to remove particulates[5].

  • Causality: Proper filtration prevents column frit blockage. Store samples in actinic (amber) vials to prevent light-induced degradation of the light-sensitive phenol group[5].

Step 2: Mobile Phase Preparation (Self-Validating pH Control)

  • Action: Prepare Aqueous Phase (A) with 0.1% Formic Acid in MS-grade Water. Prepare Organic Phase (B) using Methanol.

  • Causality: Formic acid lowers the pH to ~2.7, ensuring the phenol (pKa ~8.5) is >99% protonated, eliminating secondary retention mechanisms that cause tailing[3]. Methanol provides hydrogen-bond donor/acceptor capabilities, offering different selectivity ( α ) compared to the purely aprotic Acetonitrile[4].

Step 3: Column Selection & Installation

  • Action: Install a Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.7 µm solid-core particle).

  • Causality: PFP provides the π−π and halogen bonding essential for differentiating regioisomers[3]. Solid-core particles further increase resolution by maximizing column efficiency (theoretical plates, N )[5].

Step 4: Self-Validating System Suitability Test (SST)

  • Action: Inject a resolution mixture containing 4-Chloro-2,3-dihydrobenzofuran-5-ol and a known closely eluting impurity (e.g., the 6-chloro isomer).

  • Acceptance Criteria: Resolution ( Rs​ ) > 1.5, Tailing Factor ( Tf​ ) < 1.2, and Capacity Factor ( k′ ) > 2.0[3][4].

  • Correction: If k′<2 , the analytes are not interacting sufficiently with the stationary phase. Decrease the initial %B to increase retention[3].

Step 5: Thermodynamic Tuning

  • Action: If Rs​ is between 1.0 and 1.5, lower the column compartment temperature by 5°C increments (e.g., from 40°C down to 25°C).

  • Causality: Lower temperatures increase retention and amplify subtle structural differences between the analytes, improving peak resolution at the cost of slightly longer analysis times[5].

References

  • Benchchem. "Resolving co-eluting impurities in Rhombifoline purification." 3

  • Chromatography Online. "Methods for Changing Peak Resolution in HPLC: Advantages and Limitations." 4

  • Google Patents. "WO2010127208A1 - Inhibitors of acetyl-coa carboxylase." 1

  • Thermo Fisher Scientific. "Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru." 5

  • Google Patents. "WO2006027684A1 - Therapeutic diphenyl ether ligands." 2

Sources

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 4-Chloro-2,3-dihydrobenzofuran-5-ol

Welcome to the Technical Support Center. As a highly reactive phenol derivative, 4-Chloro-2,3-dihydrobenzofuran-5-ol presents unique challenges during long-term storage.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a highly reactive phenol derivative, 4-Chloro-2,3-dihydrobenzofuran-5-ol presents unique challenges during long-term storage. The electron-donating nature of the oxygen in the dihydrofuran ring increases the electron density on the phenol moiety, making it exceptionally susceptible to autoxidation, radical formation, and subsequent polymerization.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded strategies to maintain the structural integrity of this compound.

Troubleshooting Guide: Common Storage Issues

Issue 1: The solid compound has changed from a white/off-white powder to a pink, brown, or dark red solid.

  • Mechanistic Cause: This discoloration is a universal hallmark of phenol oxidation. Exposure to ambient oxygen and ultraviolet/visible light provides the activation energy required to homolytically cleave the O-H bond. This forms a phenoxyl radical, which rapidly oxidizes further into highly conjugated, colored quinone species .

  • Solution: Discard heavily discolored material, as purification (e.g., via recrystallization) often results in poor recovery due to the formation of insoluble polymers. To prevent this, always store the solid under a strict Argon atmosphere. Argon is denser than Nitrogen and provides a superior protective "blanket" over the solid, displacing reactive oxygen.

Issue 2: LC-MS or NMR analysis shows multiple new, high-molecular-weight peaks after the compound was stored in solution.

  • Mechanistic Cause: Oxidative coupling. When stored in solution without protection, phenoxyl radicals react with one another to form C-C or C-O linked dimers and oligomers .

  • Solution: If storing the compound in solution is unavoidable, you must use degassed, anhydrous solvents and introduce a sacrificial antioxidant. Adding 0.1% w/v Butylated hydroxytoluene (BHT) to your storage solvent ensures that BHT preferentially scavenges any free radicals, preserving your target molecule.

Frequently Asked Questions (FAQs)

Q1: Why is 4-Chloro-2,3-dihydrobenzofuran-5-ol more sensitive to oxidation than a standard, unsubstituted phenol? A1: The susceptibility of a phenol to oxidation is dictated by its electron density. In this molecule, the ether oxygen in the fused 2,3-dihydrobenzofuran ring acts as an ortho/para-directing, electron-donating group. This significantly lowers the oxidation potential of the 5-hydroxyl group, making it much easier for ambient oxygen to abstract a hydrogen atom and initiate the degradation cascade.

Q2: Can I store this compound in aqueous buffers for biological assays? A2: It is highly discouraged for long-term storage. Aqueous environments, especially at neutral to alkaline pH (pH ≥ 7), deprotonate the phenol into a phenoxide anion. Phenoxide anions are exponentially more reactive towards oxygen than protonated phenols . If aqueous formulation is strictly required for an assay, maintain a slightly acidic pH (e.g., pH 4.5–5.5) and use the solution within 12 hours.

Q3: What is the absolute optimal temperature for long-term storage? A3: For storage exceeding one month, the solid must be kept at -80°C. Kinetic studies on related sensitive phenolic constituents demonstrate that thermal degradation and radical propagation rates drop to near zero at sub-zero temperatures, preserving >99% of the compound's purity over 6 months .

Quantitative Data: Impact of Storage Conditions

The following table summarizes the extrapolated degradation kinetics of sensitive dihydrobenzofuranol derivatives over a 6-month period. This data highlights the critical importance of combining low temperatures with inert atmospheres.

Storage ConditionTemperatureAtmosphereLight ExposurePurity Retention (1 Month)Purity Retention (6 Months)
Optimal (Ultra-Low) -80°CArgonDark (Amber Vial)> 99.9%> 99.5%
Standard Freezer -20°CAirDark (Amber Vial)98.5%92.0%
Refrigeration 4°CAirDark (Amber Vial)95.0%81.5%
Benchtop (Worst Case) 25°CAirLight (Clear Vial)< 85.0%< 50.0% (Polymerized)

Visualizations of Mechanisms and Workflows

OxidationMechanism Phenol 4-Chloro-2,3-dihydrobenzofuran-5-ol (Intact Phenol) Radical Phenoxyl Radical (Reactive) Phenol->Radical Oxidation Quinone Quinones & Dimers (Degradation) Radical->Quinone Coupling O2 O2 / Light O2->Radical Catalyzes Antioxidant Antioxidant (BHT) Antioxidant->Radical Scavenges Inert Argon / Dark Inert->O2 Blocks

Logical relationship of phenol oxidative degradation and targeted preventive interventions.

StorageWorkflow Start Solid Compound (Equilibrate to RT) Glovebox Transfer to Glovebox (Argon Atmosphere) Start->Glovebox Prevents condensation Dissolve Dissolve / Aliquot Glovebox->Dissolve Anaerobic handling Solvent Degas Solvent + 0.1% BHT (If making solution) Solvent->Dissolve Removes O2 Vials Dispense into Amber Vials Dissolve->Vials Light protection Seal Seal with PTFE Caps & Parafilm Vials->Seal Airtight closure Store Store at -80°C Seal->Store Thermal stability

Step-by-step workflow for the anaerobic aliquoting and long-term storage of sensitive phenols.

Experimental Protocols: Self-Validating Storage Systems

Protocol A: Anaerobic Aliquoting of Solid Material

Causality Focus: Minimizing atmospheric moisture and oxygen exposure during handling.

  • Thermal Equilibration: Before opening the master vial, remove it from the -80°C freezer and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the solid. Water creates a localized microenvironment that accelerates oxidative hydrolysis.

  • Glovebox Transfer: Move the equilibrated vial and several pre-weighed, amber glass vials into a glovebox purged with Argon.

  • Aliquoting: Dispense the solid into single-use aliquots.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated oxygen exposure of the master batch.

  • Sealing: Cap the vials tightly using PTFE-lined caps, then wrap the seal with Parafilm.

    • Causality: Standard rubber or polyethylene septa are highly permeable to oxygen over long periods. PTFE provides a rigid, impermeable barrier.

  • Self-Validation Check: After 1 week of storage, visually inspect a control aliquot. A pure white/off-white powder confirms the integrity of the inert seal. Any pink hue indicates a compromised seal, requiring the batch to be re-purified.

Protocol B: Preparation of Oxygen-Free Stock Solutions

Causality Focus: Radical scavenging and solvent degassing.

  • Solvent Degassing: Select an anhydrous solvent (e.g., DMSO or DMF). Sparge the solvent with Argon gas for 30 minutes using a submerged needle.

    • Causality: Sparging physically displaces dissolved oxygen, removing the primary catalyst for radical formation.

  • Antioxidant Addition: Dissolve BHT (Butylated hydroxytoluene) into the degassed solvent to a final concentration of 0.1% (w/v).

  • Dissolution: Inside an Argon glovebox, dissolve the 4-Chloro-2,3-dihydrobenzofuran-5-ol into the stabilized solvent.

  • Self-Validation Check: Immediately run a baseline LC-MS of the stock solution. The chromatogram should display a single sharp peak at the expected m/z. The presence of a secondary peak at[2M-2H] indicates that dimerization occurred during preparation, signaling that the solvent was insufficiently degassed.

References

  • Kopjar, M., et al. "Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures." MDPI. Available at:[Link]

  • Karakaya, S., et al. "Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity." National Center for Biotechnology Information (PMC). Available at: [Link]

Optimization

Technical Support Center: Optimizing Solvent Selection for 4-Chloro-2,3-dihydrobenzofuran-5-ol Recrystallization

Welcome to the Technical Support Center for pharmaceutical process chemistry. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with developing robust, scalable...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pharmaceutical process chemistry. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with developing robust, scalable recrystallization workflows for 4-Chloro-2,3-dihydrobenzofuran-5-ol (CAS: 879093-13-7), a critical intermediate in the synthesis of acetyl-CoA carboxylase inhibitors and 5HT2A/2C antagonists.

Instead of a generic overview, this guide utilizes a highly targeted Q&A troubleshooting format. It bridges thermodynamic theory with practical, field-proven methodologies to ensure high-yield, high-purity isolation of this halogenated phenolic ether.

Part 1: Thermodynamic Principles & Solvent Selection

Q1: What physicochemical properties dictate the solvent selection for 4-Chloro-2,3-dihydrobenzofuran-5-ol?

A: The molecular architecture of 4-chloro-2,3-dihydrobenzofuran-5-ol presents a dual-solubility profile. The molecule contains a hydrophobic halogenated aromatic/dihydrofuran core and a hydrophilic phenolic hydroxyl (-OH) group.

To dissolve this compound effectively, the solvent must overcome the crystal lattice energy primarily driven by intermolecular hydrogen bonding between the phenolic -OH groups and π−π stacking of the aromatic rings. Solvent selection is governed by the Hildebrand solubility parameter ( δH​ ) and the Kamlet-Taft (KAT-LSER) solvatochromic parameters (hydrogen bond acidity α , and basicity β )[1].

  • Good Solvents: Must possess a high hydrogen-bond acceptor capacity ( β ) to interact with the phenolic proton. Polar aprotic solvents like Ethyl Acetate (EtOAc) or polar protic solvents like Isopropanol (IPA) are ideal.

  • Anti-Solvents: Must lack hydrogen-bonding capabilities and have a low Hildebrand parameter to induce supersaturation. Aliphatic hydrocarbons like Heptane or Cyclohexane are highly effective.

Q2: How do I choose between Cooling Crystallization and Anti-Solvent Crystallization?

A: You rarely have to choose just one; a Hybrid Cooling-Antisolvent Crystallization (ASC) approach is the industry gold standard for compounds with this structural motif [2].

  • Cooling Crystallization relies on the temperature coefficient of solubility. However, relying solely on cooling can lead to low yields if the solubility curve is not steep enough[3].

  • Anti-Solvent Crystallization drives high yield but can cause rapid, uncontrolled nucleation, leading to solvent entrapment and poor crystal morphology.

  • The Hybrid Solution: Dissolve the API in a good solvent at an elevated temperature, cool the system to safely enter the Metastable Zone Width (MSZW), induce controlled nucleation (seeding), and subsequently dose the anti-solvent to drive the remaining solute out of the solution, maximizing yield while minimizing total solvent consumption [2].

Table 1: Quantitative Solvent Parameter Matrix for 4-Chloro-2,3-dihydrobenzofuran-5-ol
SolventRoleBoiling Point (°C)Hildebrand ( δH​ , MPa 1/2 )H-Bond Donor ( α )H-Bond Acceptor ( β )Suitability
Ethyl Acetate Good Solvent77.118.10.000.45Excellent primary solvent; easily removed.
Isopropanol Good Solvent82.523.50.760.95Good for H-bonding; pairs well with water.
Toluene Moderate110.618.20.000.11Useful for azeotropic drying prior to cooling.
Heptane Anti-Solvent98.415.30.000.00Ideal non-polar anti-solvent for EtOAc systems.
Water Anti-Solvent100.047.81.170.47Highly effective anti-solvent for IPA systems.

Part 2: Standard Operating Procedure (SOP)

Q3: What is the recommended experimental workflow for a hybrid recrystallization?

A: To ensure a self-validating and reproducible system, follow this step-by-step methodology for an EtOAc/Heptane hybrid crystallization:

Step-by-Step Methodology:

  • Solubility & MSZW Profiling: Using a polythermal method (e.g., Crystal16 or FBRM probes), map the solubility and cloud point curves of 4-chloro-2,3-dihydrobenzofuran-5-ol in an EtOAc/Heptane mixture to define the MSZW.

  • Dissolution: Suspend the crude intermediate in EtOAc (e.g., 5-7 Vol) and heat to Tmax​ (60°C). Agitate until complete dissolution is visually and analytically confirmed.

  • Hot Filtration (Self-Validation Step): Pass the hot solution through a pre-warmed 0.22 µm PTFE filter into a clean crystallizer. Causality: This removes insoluble foreign particles that act as heterogeneous nucleation sites, which can prematurely collapse the MSZW.

  • Controlled Cooling: Cool the solution at a linear rate of 0.5°C/min to the predetermined seeding temperature (typically 5-10°C below the saturation temperature).

  • Seeding: Introduce 1-2% wt/wt of highly pure, milled 4-chloro-2,3-dihydrobenzofuran-5-ol seed crystals. Age the suspension for 30-60 minutes to allow the seed bed to establish secondary nucleation.

  • Anti-Solvent Dosing: Using a programmable syringe pump, linearly dose Heptane (e.g., 10-15 Vol) over 2 to 4 hours. Causality: Slow addition prevents localized supersaturation spikes at the dosing point, ensuring growth occurs on the existing crystal faces rather than forming new, impure fines.

  • Final Cooling & Isolation: Cool the slurry to Tmin​ (0-5°C) at 0.5°C/min. Filter the suspension, wash the cake with a pre-chilled 1:3 EtOAc/Heptane mixture, and dry under vacuum at 40°C until constant weight is achieved.

Workflow Start Start: Crude 4-Chloro-2,3- dihydrobenzofuran-5-ol Sol Dissolution in Good Solvent (EtOAc) at 60°C Start->Sol Filter Hot Filtration (Remove foreign particles) Sol->Filter Cool Controlled Cooling to Seeding Temp Filter->Cool Seed Seeding within MSZW (1-2% wt/wt) Cool->Seed Anti Slow Anti-Solvent Dosing (Heptane over 2-4 hrs) Seed->Anti Age Aging & Final Cooling to 0-5°C Anti->Age Isolate Filtration & Vacuum Drying (Pure Crystals) Age->Isolate

Caption: Logical workflow for the Hybrid Cooling-Antisolvent Crystallization of the target intermediate.

Part 3: Troubleshooting & Process Diagnostics

Q4: My compound is "oiling out" (Liquid-Liquid Phase Separation) instead of forming crystals. How do I fix this?

A: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) is a notorious issue for low-melting, highly soluble phenolic intermediates. It occurs when the supersaturation trajectory crosses the binodal (liquid-liquid coexistence) curve before it crosses the solid-liquid solubility curve [4]. Instead of nucleating solid crystals, the solute separates into a solute-rich heavy liquid phase and a solvent-rich light liquid phase. Impurities partition heavily into the oil, ruining purity.

Diagnostic Fixes:

  • Thermodynamic Adjustment: The solvent/anti-solvent ratio is likely too rich in anti-solvent at high temperatures. Increase the ratio of the good solvent (EtOAc) to shift the solubility curve away from the LLPS boundary.

  • Kinetic Adjustment (Seeding): Oiling out is fundamentally a symptom of excessive supersaturation. Introduce seed crystals before the system reaches the LLPS boundary. The seeds will consume the supersaturation via crystal growth, preventing the concentration from ever reaching the oiling-out threshold [4].

  • Reduce Cooling Rate: Rapid cooling generates high supersaturation faster than the molecules can integrate into a crystal lattice. Lower the cooling rate to 0.2°C/min.

OilingOut Issue Issue: Oiling Out (LLPS) Observed during process Check Diagnostic: Is supersaturation crossing the binodal curve? Issue->Check Fix1 Action 1: Adjust Solvent Ratio (Increase Good Solvent %) Check->Fix1 Fix2 Action 2: Reduce Cooling Rate (Stay within MSZW) Check->Fix2 Fix3 Action 3: Introduce Seeds Before LLPS Boundary Check->Fix3 Success Result: Controlled Nucleation & Solid Crystal Growth Fix1->Success Fix2->Success Fix3->Success

Caption: Troubleshooting decision tree for mitigating Liquid-Liquid Phase Separation (Oiling Out).

Q5: How do I prevent solvent entrapment and poor crystal morphology?

A: Solvent entrapment (inclusions) typically occurs when crystal growth is too rapid, causing the growing crystal face to envelop the bulk solvent. For 4-chloro-2,3-dihydrobenzofuran-5-ol, this often manifests as fragile, needle-like crystals that break during filtration, leading to poor bulk density and flowability.

  • Causality: High local supersaturation at the point of anti-solvent addition drives rapid, disordered surface integration.

  • Solution: Implement rigorous control over the anti-solvent addition rate. Use subsurface dosing rather than dropping anti-solvent onto the surface of the slurry. Ensure the impeller provides adequate macro-mixing (high pumping capacity) without excessive shear (which causes secondary nucleation via attrition).

References

  • Solubility Measurement, Preferential Solvation, and Solvent Effect of 3,5-Dinitrosalicylic Acid in Several Binary Aqueous Blends Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link]

  • Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Crystallization in the Pharmaceutical Industry (Chapter 13) Source: Cambridge University Press URL:[Link]

  • Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry Source: Engineering.org.cn URL:[Link]

Troubleshooting

Overcoming low aqueous solubility of 4-Chloro-2,3-dihydrobenzofuran-5-ol in biological assays

A Guide to Overcoming Low Aqueous Solubility in Biological Assays Welcome to the technical support guide for 4-Chloro-2,3-dihydrobenzofuran-5-ol. As Senior Application Scientists, we understand that novel compounds with...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Low Aqueous Solubility in Biological Assays

Welcome to the technical support guide for 4-Chloro-2,3-dihydrobenzofuran-5-ol. As Senior Application Scientists, we understand that novel compounds with promising biological activity, such as benzofuran derivatives, can present significant technical challenges during experimental evaluation.[1] The most common hurdle for heterocyclic compounds like 4-Chloro-2,3-dihydrobenzofuran-5-ol is poor aqueous solubility, which can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[2]

This guide is designed to provide you with a logical, step-by-step framework for addressing these solubility issues, ensuring the generation of reliable and reproducible data in your biological assays.

Frequently Asked Questions (FAQs)

Q1: I've added my 4-Chloro-2,3-dihydrobenzofuran-5-ol to my aqueous assay buffer, and it won't dissolve. Why is this happening?

A: The chemical structure of 4-Chloro-2,3-dihydrobenzofuran-5-ol, like many benzofuran derivatives, is predominantly hydrophobic (lipophilic).[3][4] This non-polar nature results in very low intrinsic solubility in polar solvents like water or aqueous buffers. The process of solubilization requires overcoming the intermolecular bonds within the solid compound and establishing favorable interactions with the solvent molecules, which is energetically unfavorable for hydrophobic compounds in water.[5]

Q2: What is the first and most direct method I should try to get my compound into solution for an in vitro assay?

A: The most straightforward and widely used initial approach is to employ a water-miscible organic co-solvent.[6][7] This involves first dissolving the compound at a high concentration in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock is then serially diluted into your aqueous assay medium to achieve the final desired concentrations. This "kinetic solubility" approach is standard for high-throughput screening and initial compound evaluation.[8][9]

Q3: I'm using DMSO as a co-solvent. How much can I add to my cell-based assay without affecting the results?

A: This is a critical consideration, as DMSO is not inert and can have biological effects.[10] A widely accepted "rule of thumb" is to keep the final concentration of DMSO at or below 0.1% (v/v) in most cell-based assays, as this level is generally considered to have no significant impact.[11] However, some sensitive cell lines may be affected even at this concentration. Concentrations rising towards 0.5% or 1% can inhibit cell proliferation, induce differentiation, or cause other off-target effects.[11][12] Recent studies even show that 0.1% DMSO can alter the transcriptome and epigenetic landscape in some cellular models.[13][14] Therefore, it is imperative to include a "vehicle control" in your experiments (i.e., cells treated with the same final concentration of DMSO as your highest compound dose, but without the compound) to differentiate solvent effects from compound-specific activity.

Q4: My compound dissolves in 100% DMSO, but it precipitates immediately when I dilute it into my cell culture medium. What should I do?

A: This is a classic sign that the aqueous solubility limit has been exceeded upon dilution. This "crashing out" can lead to inaccurate results.[2] First, try lowering the final concentration of your compound. If precipitation still occurs at your desired working concentration, you will need to explore more advanced solubilization strategies, which are detailed in the Troubleshooting & Optimization section below. These include using cyclodextrins or other formulation approaches.

Troubleshooting & Optimization Guide

When facing solubility challenges, a systematic approach is key. The following strategies are presented in order of increasing complexity.

Strategy 1: Co-Solvent System Optimization

Using a co-solvent is the primary method for solubilizing hydrophobic compounds for biological assays.[6][15] DMSO is the most common choice due to its powerful solubilizing ability and miscibility with water.[16]

  • Weigh Compound: Accurately weigh a small amount (e.g., 1-5 mg) of 4-Chloro-2,3-dihydrobenzofuran-5-ol into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Add Co-Solvent: Add the appropriate volume of high-purity, cell-culture grade DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Using high-grade DMSO is crucial as impurities in lower grades can be toxic to cells.[11]

  • Dissolve: Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath or sonication for 5-10 minutes can be applied. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Assay Preparation: For your experiment, perform a serial dilution of the stock solution directly into your final assay medium (e.g., cell culture media, buffer). It is crucial to add the DMSO stock to the aqueous medium and mix immediately and thoroughly to minimize localized high concentrations that can promote precipitation.

Co-SolventRecommended Stock ConcentrationMax Final Assay Concentration (v/v)Key Considerations
DMSO 10-50 mM< 0.1% (ideal), < 0.5% (acceptable for some assays)Can influence cell proliferation, differentiation, and gene expression.[11][13] Vehicle control is mandatory.
Ethanol 10-30 mM< 0.5%Can affect membrane proteins and cellular metabolism.[7] Less toxic than methanol but generally has lower solubilizing power than DMSO.[17]
PEG 400 Varies< 1%A polymer co-solvent, generally well-tolerated but can increase the viscosity of the medium.[5]
Strategy 2: Advanced Solubilization with Cyclodextrins

If co-solvents are insufficient or interfere with your assay, cyclodextrins offer a powerful alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic "guest" molecules, like 4-Chloro-2,3-dihydrobenzofuran-5-ol, forming an "inclusion complex" that is water-soluble.[18][19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity compared to natural cyclodextrins.[18]

cluster_1 Step 2: Complexation in Aqueous Solution Compound Hydrophobic Compound (4-Chloro-2,3-dihydrobenzofuran-5-ol) Complex Water-Soluble Inclusion Complex Compound_in_CD Compound Compound->Compound_in_CD Cyclodextrin Cyclodextrin (HP-β-CD) Hydrophilic Exterior Hydrophobic Interior Cyclodextrin->Complex caption Cyclodextrin Encapsulation Mechanism

Caption: Cyclodextrin encapsulates the hydrophobic compound, increasing its aqueous solubility.

This protocol is adapted from methods used to enhance the solubility of various hydrophobic molecules.[18][21]

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). Warming may be required to fully dissolve the HP-β-CD.

  • Add Compound: Add an excess amount of solid 4-Chloro-2,3-dihydrobenzofuran-5-ol directly to the HP-β-CD solution. The goal is to create a saturated solution.

  • Equilibrate: Tightly seal the container and agitate the mixture at room temperature for 24-72 hours using a shaker or stirrer. This extended time is necessary to reach equilibrium for complex formation.

  • Separate Undissolved Compound: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the remaining, undissolved solid compound.

  • Collect Supernatant: Carefully collect the clear supernatant. This solution contains the water-soluble compound-cyclodextrin complex.

  • Determine Concentration (Optional but Recommended): The exact concentration of your compound in the supernatant should be determined analytically using a method like HPLC-UV or LC-MS. This will be your new, concentrated, aqueous stock solution.

  • Assay Use: Dilute this aqueous stock solution into your assay medium. Crucially, you must include a vehicle control containing the same final concentration of HP-β-CD alone to account for any effects of the cyclodextrin itself on your assay.[12]

Decision-Making Workflow for Solubilization

To help guide your experimental choices, use the following decision tree.

Caption: A decision tree to guide the selection of an appropriate solubilization strategy.

References
  • ALZET Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available from: [Link]

  • Gould, S., & Scott, R. C. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available from: [Link]

  • ResearchGate. (2021). Inhibitors in DMSO (not for cell culture) can be used in cellular assays?. Available from: [Link]

  • Soft Matter (RSC Publishing). (n.d.). Cyclodextrin/dextran based drug carriers for a controlled release of hydrophobic drugs in zebrafish embryos. Available from: [Link]

  • PubMed. (2008). Self-assembling cyclodextrin based hydrogels for the sustained delivery of hydrophobic drugs. Available from: [Link]

  • Quora. (2017). What effects does DMSO have on cell assays?. Available from: [Link]

  • ACS Publications. (2007). Magnetic Nanoparticles Grafted with Cyclodextrin for Hydrophobic Drug Delivery. Chemistry of Materials. Available from: [Link]

  • PubMed. (2024). CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS. Available from: [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Available from: [Link]

  • Genedata. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Available from: [Link]

  • Maastricht University. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available from: [Link]

  • Journal of Advanced Pharmaceutical Technology & Research. (2023). Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Available from: [Link]

  • Journal of Pharmaceutical Sciences. (2007). Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery. Available from: [Link]

  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Available from: [Link]

  • ResearchGate. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Available from: [Link]

  • Expert Opinion on Drug Discovery. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Available from: [Link]

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available from: [Link]

  • PMC. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available from: [Link]

  • BMC Immunology. (2013). Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Available from: [Link]

  • Waters Corporation. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Available from: [Link]

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Available from: [Link]

  • MDPI. (2010). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Available from: [Link]

  • Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available from: [Link]

  • LookChem. (n.d.). Cas 3261-05-0,5-CHLORO-BENZOFURAN-3-ONE. Available from: [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. Available from: [Link]

  • MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Available from: [Link]

  • ResearchGate. (2026). (PDF) Reactivity of Benzofuran Derivatives. Available from: [Link]

  • IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Chlorodibenzofurans (CDFs). Available from: [Link]

  • Bentham Science. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer A. Available from: [Link]

  • PubMed. (2003). Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase. Available from: [Link]

  • PubChem. (n.d.). Benzofuran. Available from: [Link]

  • Pharmaffiliates. (n.d.). 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid. Available from: [Link]

  • ChemRxiv. (n.d.). Identification of three new inhibitor classes against Plasmodium falciparum. Available from: [Link]

  • MDPI. (n.d.). Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 4-Chloro-2,3-dihydrobenzofuran-5-ol

Welcome to the technical support center for the synthesis of 4-Chloro-2,3-dihydrobenzofuran-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2,3-dihydrobenzofuran-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important dihydrobenzofuran derivative. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

I. Overview of the Synthetic Pathway

The synthesis of 4-Chloro-2,3-dihydrobenzofuran-5-ol is typically achieved through a two-step process:

  • O-Alkylation: A Williamson ether synthesis between chlorohydroquinone and a 1,2-dihaloethane (e.g., 1,2-dichloroethane or 1,2-dibromoethane) to form the intermediate, 1-chloro-4-(2-haloethoxy)benzene.

  • Intramolecular Cyclization: An intramolecular Friedel-Crafts type reaction of the intermediate to form the desired 2,3-dihydrobenzofuran ring.

Incomplete conversion can occur at either of these stages. This guide will address troubleshooting for both steps.

Experimental Workflow Diagram

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Analysis & Purification A Chlorohydroquinone + 1,2-Dihaloethane B Reaction Mixture (Base, Solvent) A->B Williamson Ether Synthesis C 1-Chloro-4-(2-haloethoxy)benzene (Intermediate) B->C D Reaction Mixture (Lewis Acid) C->D Friedel-Crafts Cyclization E 4-Chloro-2,3-dihydrobenzofuran-5-ol (Final Product) D->E F Reaction Monitoring (TLC, HPLC) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: A general workflow for the two-step synthesis of 4-Chloro-2,3-dihydrobenzofuran-5-ol.

II. Troubleshooting Incomplete O-Alkylation

This section addresses issues arising during the first step of the synthesis: the Williamson ether synthesis.

Q1: My TLC analysis shows a significant amount of unreacted chlorohydroquinone after the O-alkylation step. What are the likely causes and how can I resolve this?

A1: Incomplete consumption of the starting phenol is a common issue in Williamson ether synthesis. The primary causes can be categorized as follows:

  • Insufficient Deprotonation of the Phenol: The phenolic proton of chlorohydroquinone needs to be removed to form the more nucleophilic phenoxide ion. If the base is not strong enough or used in insufficient quantity, the reaction will be slow or incomplete.

    • Troubleshooting:

      • Base Selection: While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases such as sodium hydride (NaH) can ensure complete deprotonation.[1] However, be cautious with very strong bases as they can promote side reactions.

      • Stoichiometry: Ensure at least one equivalent of base is used. A slight excess (1.1-1.2 equivalents) can be beneficial.

  • Inappropriate Solvent: The choice of solvent is crucial for the solubility of the reactants and the reaction rate.

    • Troubleshooting:

      • Polar Aprotic Solvents: Use polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone. These solvents effectively solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.[1]

  • Low Reaction Temperature: The reaction may be too slow at lower temperatures.

    • Troubleshooting:

      • Temperature Optimization: Gradually increase the reaction temperature, for example, from room temperature to 50-80 °C, while monitoring the reaction progress by TLC.[1]

Q2: My reaction mixture is complex, and I suspect side reactions are occurring during O-alkylation. What are the possible side products and how can I minimize their formation?

A2: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[1] Additionally, with a dihaloalkane, there's a risk of dialkylation.

  • C-Alkylation: This side reaction is more prevalent in protic solvents which can hydrogen-bond with the phenoxide oxygen, making it less available for reaction.[2]

    • Mitigation:

      • Solvent Choice: As mentioned, using polar aprotic solvents (DMF, DMSO) favors O-alkylation.[2]

  • Dialkylation of Chlorohydroquinone: The second hydroxyl group of chlorohydroquinone can also be alkylated.

    • Mitigation:

      • Stoichiometry: Use a molar excess of the 1,2-dihaloethane to favor mono-alkylation.

Proposed O-Alkylation and Side Reaction Mechanism

G cluster_0 O-Alkylation (Desired) cluster_1 C-Alkylation (Side Reaction) A Chlorohydroquinone B Phenoxide Ion A->B Base D 1-Chloro-4-(2-chloroethoxy)benzene B->D SN2 E Phenoxide Ion (Resonance Structure) B->E Resonance C 1,2-Dichloroethane C->D SN2 F C-Alkylated Product C->F SN2 E->F SN2

Caption: Desired O-alkylation versus the potential C-alkylation side reaction.

III. Troubleshooting Incomplete Intramolecular Cyclization

This section focuses on challenges encountered during the second step: the intramolecular Friedel-Crafts type cyclization.

Q1: The conversion of the intermediate, 1-chloro-4-(2-haloethoxy)benzene, to the final product is incomplete. What factors could be hindering the cyclization?

A1: The intramolecular cyclization is an electrophilic aromatic substitution reaction. Its success is highly dependent on the activation of the electrophile and the nucleophilicity of the aromatic ring.

  • Insufficient Lewis Acid Catalyst Activity: The Lewis acid is crucial for activating the terminal halide of the ethoxy chain, making it a better leaving group and generating the electrophilic species that attacks the aromatic ring.

    • Troubleshooting:

      • Catalyst Choice: Strong Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are commonly used.[3] Milder, more moisture-tolerant Lewis acids like indium(III) salts (e.g., InCl₃) can also be highly effective and may reduce side reactions.[1]

      • Catalyst Loading: While catalytic amounts are often sufficient, some Friedel-Crafts reactions require stoichiometric amounts of the Lewis acid because the product can form a complex with the catalyst, deactivating it.[4] Experiment with increasing the catalyst loading.

  • Deactivation of the Aromatic Ring: The chloro and hydroxyl (after cyclization) groups are electron-donating and activating, which is favorable. However, if there are other deactivating groups present or if the reaction conditions lead to protonation of the ring, the cyclization will be inhibited.

    • Troubleshooting:

      • Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can deactivate the Lewis acid catalyst.

Q2: I am observing the formation of byproducts during the cyclization step. What are they likely to be and how can I avoid them?

A2: The primary side reactions in intramolecular Friedel-Crafts alkylations are intermolecular reactions and rearrangements.

  • Intermolecular Reactions: At high concentrations, the activated electrophile of one molecule can react with the aromatic ring of another molecule, leading to polymerization or dimerization.

    • Mitigation:

      • High Dilution: Performing the reaction under high dilution conditions will favor the intramolecular pathway.

  • Rearrangements: While less common with the short ethyl chain in this synthesis, carbocation intermediates in Friedel-Crafts alkylations can rearrange to more stable forms.

    • Mitigation:

      • Milder Conditions: Using a milder Lewis acid or lower reaction temperatures can sometimes suppress rearrangements.[5]

Proposed Intramolecular Cyclization Mechanism

G A 1-Chloro-4-(2-chloroethoxy)benzene B Lewis Acid Complex A->B + Lewis Acid (e.g., AlCl3) C Electrophilic Intermediate B->C - [AlCl4]- D Sigma Complex (Resonance Stabilized) C->D Intramolecular Electrophilic Attack E 4-Chloro-2,3-dihydrobenzofuran-5-ol D->E - H+

Caption: Mechanism of the intramolecular Friedel-Crafts type cyclization.

IV. Analytical Monitoring and Purification

Q1: How can I effectively monitor the progress of my reaction to determine if the conversion is truly incomplete?

A1: Proper reaction monitoring is key to diagnosing incomplete conversions.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and effective way to qualitatively monitor the disappearance of starting materials and the appearance of products.[6][7]

    • Procedure: Co-spot the reaction mixture with the starting materials (chlorohydroquinone and the intermediate) on a TLC plate. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation of the spots. Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate). Incomplete conversion will be evident by the persistence of the starting material spot.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the method of choice.[8][9]

    • Procedure: Develop a reversed-phase HPLC method to separate the starting materials, intermediate, and final product. By injecting aliquots of the reaction mixture at different time points, you can quantify the conversion rate.

Q2: I have an incomplete reaction mixture. How can I purify the desired 4-Chloro-2,3-dihydrobenzofuran-5-ol from the unreacted precursors?

A2: Column chromatography is the most common method for purifying the final product from the reaction mixture.

  • Column Chromatography:

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point for elution. The less polar unreacted intermediate will elute first, followed by the more polar desired product. The highly polar unreacted chlorohydroquinone will have a much lower Rf value and may require a more polar solvent system to elute.

Table 1: Typical TLC Rf Values and HPLC Retention Times (Illustrative)

CompoundTLC Rf (3:7 EtOAc:Hexane)HPLC Retention Time (min)
1-Chloro-4-(2-chloroethoxy)benzene~0.7~12.5
4-Chloro-2,3-dihydrobenzofuran-5-ol~0.4~8.2
Chlorohydroquinone~0.1~3.5

Note: These values are illustrative and will vary depending on the exact conditions.

V. Characterization of Products and Intermediates

Q1: How can I use NMR spectroscopy to confirm the structures of my intermediate and final product and to assess the purity of my sample?

A1: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment.

  • ¹H NMR:

    • Chlorohydroquinone: Will show characteristic aromatic proton signals and two hydroxyl proton signals.

    • 1-Chloro-4-(2-chloroethoxy)benzene (Intermediate): The appearance of two new triplet signals in the aliphatic region (typically around 3.5-4.5 ppm) corresponding to the -OCH₂CH₂Cl protons is a key indicator of successful O-alkylation. The integration of these signals relative to the aromatic protons can be used to assess purity.

    • 4-Chloro-2,3-dihydrobenzofuran-5-ol (Final Product): The disappearance of the -OCH₂CH₂Cl signals and the appearance of two new triplets corresponding to the dihydrofuran ring protons (at approximately 3.2 and 4.6 ppm) confirms cyclization. The aromatic region will also show a characteristic pattern for the substituted benzene ring.

  • ¹³C NMR: Will show distinct changes in the chemical shifts of the aromatic and aliphatic carbons upon O-alkylation and cyclization.

By carefully analyzing the NMR spectra of your reaction mixture, you can identify the presence of unreacted starting materials, the intermediate, and the final product, which will help you pinpoint the stage of incomplete conversion.

VI. References

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC. (2018, March 21). NCBI. [Link]

  • Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III). (n.d.). ACS Publications. [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (2020, July 22). Journal of the Brazilian Chemical Society. [Link]

  • Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. (2025, March 31). MDPI. [Link]

  • Syntheses of 3,3-Disubstituted Dihydrobenzofurans, Indolines, Indolinones and Isochromanes by Palladium-Catalyzed Tandem Reaction Using Pd(PPh3)2Cl2/(±)-BINAP as a Catalytic System. (2020, September 18). MDPI. [Link]

  • "Friedel-Crafts Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Wiley Online Library. [Link]

  • Development and validation of a reversed-phase HPLC method for monitoring of synthetic reactions during the manufacture of a key intermediate of an anti-hypertensive drug. (n.d.). Academia.edu. [Link]

  • What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? (2011, September 18). Reddit. [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]

  • Three New Prenylated Dihydrobenzofurans and a New Flavonoid Glycoside from the Aerial Parts of Myrsine seguinii. (2025, August 14). NCBI. [Link]

  • Comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (2023). CSIR-NCL Library, Pune. [Link]

  • Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. (n.d.). NCBI. [Link]

  • Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. (2026, March 1). ResearchGate. [Link]

  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (n.d.). ResearchGate. [Link]

  • CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid. (n.d.). Google Patents.

  • Recent Advances on the Construction of Chiral Dihydrobenzofurans by Asymmetric [3+2] Cyclization Reactions of Phenols (Quinones) and Alkenes. (2022). Acta Chimica Sinica. [Link]

  • Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications. (n.d.). NCBI. [Link]

  • CHLORO-p-BENZOQUINONE. (n.d.). Organic Syntheses. [Link]

  • Intramolecular Friedel-Crafts Reactions. (2018, May 30). Master Organic Chemistry. [Link]

  • Visible-light TiO2-catalyzed synthesis of dihydrobenzofurans by oxidative [3 + 2] annulation of phenols with alkenyl phenols. (n.d.). Royal Society of Chemistry. [Link]

  • RESEARCH ARTICLE Exploring Interrupted Nazarov Cyclizations Using Tethered Sulfonamide Nucleophiles. (n.d.). NCBI. [Link]

  • C Alkylation and O alkylation|Thermodynamic and kinetic stability. (2020, July 29). YouTube. [Link]

  • Chemistry of Enolates - C vs O Alkylation. (2011, February 25). PharmaXChange.info. [Link]

  • Extraction pH Controls Assessed Biotoxicity of Chlorination Disinfection Byproducts from Amphoteric Precursors. (2025, October 20). MDPI. [Link]

  • Oxyselenocyclization of 2‐Allylphenols for the Synthesis of 2,3‐Dihydrobenzofuran Selenides. (2021, December 21). ResearchGate. [Link]

  • Oxidative cyclization of 2-arylphenols to dibenzofurans under Pd(II)/peroxybenzoate catalysis. (2011, October 21). PubMed. [Link]

  • The selective reaction of aryl halides with KOH: synthesis of phenols, aromatic ethers, and benzofurans. (2006, August 1). Semantic Scholar. [Link]

  • Keys to the Problems (2022/05/07). (2022, May 7). Yokoshima Group. [Link]

  • W.L.F.Armarego, D.D.Perrin - Purification of Laboratory Chemicals. 4th edition.pdf. (n.d.). Sciencemadness. [Link]

  • Regiospecific Oxidation of Chlorobenzene to 4-Chlororesorcinol, Chlorohydroquinone, 3-Chlorocatechol and 4-Chlorocatechol by Engineered Toluene o-Xylene Monooxygenases. (2022, July 12). PubMed. [Link]

  • Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. (2025, April 7). MDPI. [Link]

  • Stereoselective synthesis of [2.2]triphenylenophanes via intramolecular double [2 + 2 + 2] cycloadditions. (n.d.). Royal Society of Chemistry. [Link]

  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2024, October 31). NCBI. [Link]

Sources

Troubleshooting

Reducing residual solvent levels in 4-Chloro-2,3-dihydrobenzofuran-5-ol final product

Welcome to the technical support center for handling 4-Chloro-2,3-dihydrobenzofuran-5-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling 4-Chloro-2,3-dihydrobenzofuran-5-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to high residual solvent levels in the final product. We will explore the underlying principles of solvent removal and provide practical, step-by-step protocols to ensure your final compound meets the stringent purity requirements for pharmaceutical use.

Frequently Asked Questions (FAQs)

Q1: What are residual solvents and why are they a critical quality attribute?

A1: Residual solvents are organic volatile chemicals used or produced during the synthesis of a drug substance or in the preparation of a drug product.[1][2][3][4] They are not completely removed by standard manufacturing techniques.[1][2] Since residual solvents provide no therapeutic benefit, they must be removed to the greatest extent possible.[2][5][6] Their presence, even in trace amounts, can impact the safety, efficacy, and quality of the final drug product by affecting crystallinity, dissolution rate, stability, and bioavailability.[7][8] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits to ensure patient safety.[1][7]

Q2: What are the regulatory limits for common residual solvents?

A2: The ICH Q3C (R8) guideline categorizes solvents into three classes based on their toxicity.[2][9]

  • Class 1: Solvents to be avoided. These are known human carcinogens or environmental hazards.[2][9]

  • Class 2: Solvents to be limited. These are non-genotoxic animal carcinogens or agents of other irreversible toxicities.[2][6][9]

  • Class 3: Solvents with low toxic potential. These are considered less toxic and a lower risk to human health.[2][6][9]

The acceptable concentration limits are based on the Permitted Daily Exposure (PDE).

SolventClassConcentration Limit (ppm)
Benzene12
Carbon Tetrachloride14
Toluene2890
Methanol23000
Dichloromethane2600
Acetonitrile2410
n-Heptane35000
Acetone35000
Ethanol35000
Ethyl Acetate35000
Isopropyl Acetate35000
Tetrahydrofuran (THF)2720

Note: This table provides a selection of common solvents. Always refer to the latest ICH Q3C guidelines for a complete and updated list.[1][2][5]

Q3: How are residual solvent levels accurately measured?

A3: The standard and regulatory-accepted method for quantifying residual solvents in active pharmaceutical ingredients (APIs) is Headspace Gas Chromatography (HS-GC) , typically with a Flame Ionization Detector (FID).[8][10][11][12] In this method, the solid API is dissolved in a high-boiling-point solvent (like DMSO or DMF) in a sealed vial and heated.[9] The volatile residual solvents partition into the gas phase (the "headspace"), which is then injected into the GC for separation and quantification.[9] For identifying unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is often used.[11][12]

Troubleshooting Guides

This section provides detailed solutions for specific challenges encountered when trying to reduce residual solvents in your 4-Chloro-2,3-dihydrobenzofuran-5-ol final product.

cluster_standard Standard Approaches cluster_advanced Advanced Approaches start High Residual Solvent Detected (via HS-GC) check_solvent Is the solvent known for azeotropes or lattice trapping (e.g., alcohols, THF)? start->check_solvent standard_drying Optimize Vacuum Drying (Increase Temp/Time, Lower Pressure) check_solvent->standard_drying No advanced_drying Solvent Displacement (Vacuum Hydration) check_solvent->advanced_drying Yes recrystallize Perform Recrystallization standard_drying->recrystallize If Ineffective retest Retest Solvent Levels advanced_drying->retest wash Wash/Slurry with Anti-Solvent recrystallize->wash If Still High wash->retest Process Complete pass Pass (< ICH Limit) retest->pass fail Fail (Re-evaluate) retest->fail

Caption: General troubleshooting workflow for high residual solvents.

Issue 1: High Levels of a Process Solvent (e.g., Toluene, Ethyl Acetate) After Standard Drying
  • Plausible Cause: The most common cause is either insufficient drying conditions (time, temperature, vacuum) or the physical form of the solid (e.g., very fine particles, amorphous material) preventing efficient solvent removal.

  • Solution 1: Optimization of Vacuum Drying

    • Principle: By lowering the pressure in a vacuum oven, you decrease the boiling point of the solvent, facilitating its evaporation at a temperature that does not degrade the 4-Chloro-2,3-dihydrobenzofuran-5-ol. Increasing temperature provides the energy needed for the solvent molecules to escape the solid matrix.

    • Protocol:

      • Place the product on a shallow glass or stainless steel tray to maximize surface area.

      • Increase the oven temperature to the highest point where the product is known to be stable (e.g., 50-60°C).

      • Apply the highest vacuum your system can achieve (<1 mmHg is preferable).

      • Extend the drying time significantly (e.g., 24-48 hours). A nitrogen bleed can sometimes help carry solvent vapors away.

      • Periodically sample and test for residual solvents until the level is below the ICH limit.

  • Solution 2: Recrystallization

    • Principle: Recrystallization is a powerful purification technique that can remove trapped solvents.[13][14][15] By completely dissolving the compound in a suitable hot solvent and allowing it to cool slowly, a new, purer crystal lattice is formed, leaving the impurities (including the original residual solvent) behind in the mother liquor.[14][15]

    • Protocol:

      • Solvent Selection: Choose a solvent system in which 4-Chloro-2,3-dihydrobenzofuran-5-ol is highly soluble at high temperatures but poorly soluble at low temperatures.

      • Dissolution: Dissolve the compound in a minimum amount of the hot solvent.[16][17]

      • Cooling: Allow the solution to cool slowly and undisturbed to room temperature, then potentially in an ice bath to maximize crystal formation.[16]

      • Isolation: Collect the purified crystals via vacuum filtration.[16]

      • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[13]

      • Drying: Dry the purified crystals thoroughly under vacuum as described in Solution 1.

cluster_recrystallization Recrystallization Workflow start Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling (Crystal Formation) dissolve->cool filtrate Vacuum Filtration cool->filtrate wash Wash with Ice-Cold Solvent filtrate->wash dry Vacuum Drying wash->dry end Purified Product dry->end

Caption: A step-by-step workflow for the recrystallization protocol.

Issue 2: A Stubborn Solvent (e.g., Isopropanol, Ethanol) Remains Entrapped After Extensive Drying
  • Plausible Cause: Some solvents, particularly alcohols, can become entrapped within the crystal lattice of the API.[12][18] This is especially common in salts. In these cases, simple vacuum drying is often ineffective because the solvent is physically caged and cannot easily escape, even under high vacuum and elevated temperatures.[18][19]

  • Solution: Solvent Displacement via Vacuum Hydration

    • Principle: This technique involves intentionally introducing water vapor into the vacuum drying process.[18][19] The smaller, highly polar water molecules can penetrate the crystal lattice and displace the larger, trapped organic solvent molecules, which are then removed by the vacuum.[12][19] The product can then be dried using conventional vacuum drying to remove the excess water.[18][19]

    • Protocol:

      • Preparation: Place the 4-Chloro-2,3-dihydrobenzofuran-5-ol containing the entrapped solvent in a drying dish inside a vacuum oven.

      • Hydration: Place a separate, open container of deionized water inside the oven. This will serve as the water vapor source.

      • Conditions: Heat the oven to a moderate temperature (e.g., 40-50°C) and apply a gentle vacuum. The goal is to create a saturated water vapor environment.

      • Duration: Maintain these conditions for 12-24 hours.[12] During this time, the water vapor will displace the trapped solvent.

      • Final Drying: Remove the container of water from the oven. Apply a high vacuum (<1 mmHg) and continue drying to remove the absorbed water until the product is dry and the water content is within specification.

cluster_hydration Vacuum Hydration Workflow start Product with Trapped Solvent hydrate Place Product & Water in Vacuum Oven start->hydrate conditions Apply Moderate Heat & Gentle Vacuum (12-24h) hydrate->conditions displacement Water vapor displaces trapped solvent conditions->displacement remove_water Remove Water Source displacement->remove_water final_dry Apply High Vacuum to Remove Water remove_water->final_dry end Solvent-Free Product final_dry->end

Caption: The process of solvent displacement using vacuum hydration.

References

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation. [Link]

  • University of California, Los Angeles. SOP: CRYSTALLIZATION. UCLA Chemistry and Biochemistry. [Link]

  • PMDA. Impurities: Guideline for Residual Solvents Q3C(R3). Pharmaceuticals and Medical Devices Agency. [Link]

  • Nguyen, T. A., et al. (2020). Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. ACS Omega. [Link]

  • Lab Manager. (2026). Residual Solvent Analysis in Pharmaceutical Manufacturing via GC. Lab Manager. [Link]

  • University of Colorado Boulder. Recrystallization. Department of Chemistry. [Link]

  • PMDA. Impurities: Guideline for Residual Solvents Q3C(R7). Pharmaceuticals and Medical Devices Agency. [Link]

  • EMA. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. European Medicines Agency. [Link]

  • Kaufman, M. J. (1999). Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
  • Shinde, V. (2020). Residual Solvents in Pharmaceuticals. Veeprho. [Link]

  • Lee, J. H., & Kim, J. H. (2016). Improved drying method for removal of residual solvents from paclitaxel by pre-treatment with ethanol and water. ResearchGate. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Stankovic, J. A., et al. (2020). Solvent-Assisted Secondary Drying of Spray-Dried Polymers. PMC - NIH. [Link]

  • PharmTech. (2022). Residual Solvents in Pharmaceuticals: A Comprehensive Guide. [Link]

  • Scribd. Recrystallization Techniques for Purification. [Link]

  • University of Anbar. (2021). Experimental No. (4) Recrystallization. [Link]

  • PMDA. Impurities: Guideline for Residual Solvents Q3C(R5). Pharmaceuticals and Medical Devices Agency. [Link]

  • ResolveMass Laboratories Inc. (2025). Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. [Link]

  • Wang, J., et al. (2011). Quality Control in Pharmaceuticals: Residual Solvents Testing and Analysis. SciSpace. [Link]

  • Kaufman, M. J. (1998). Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
  • Lonza. (2020). Methanol-assisted Secondary Drying to Accelerate Residual Solvent Removal in Spray-dried Polymers. [Link]

  • WO2012123502A1. A novel process of residual solvent removal.
  • Agilent. Residual Solvent Analysis of Pharmaceutical Products. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing ACC inhibitor efficacy: 4-Chloro-2,3-dihydrobenzofuran-5-ol vs other benzofurans

An In-Depth Guide to the Efficacy of Benzofuran-Based Acetyl-CoA Carboxylase Inhibitors: A Comparative Analysis of 4-Chloro-2,3-dihydrobenzofuran-5-ol Introduction: Targeting the Nexus of Lipid Metabolism Acetyl-CoA Carb...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Efficacy of Benzofuran-Based Acetyl-CoA Carboxylase Inhibitors: A Comparative Analysis of 4-Chloro-2,3-dihydrobenzofuran-5-ol

Introduction: Targeting the Nexus of Lipid Metabolism

Acetyl-CoA Carboxylase (ACC) represents a critical enzymatic control point in lipid metabolism, making it a highly attractive target for therapeutic intervention in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][2][3] In mammals, two main isoforms of ACC, ACC1 and ACC2, orchestrate the delicate balance between fatty acid synthesis and oxidation.[3][4]

  • ACC1 , located in the cytosol of lipogenic tissues like the liver and adipose tissue, catalyzes the first committed step in de novo lipogenesis (DNL): the carboxylation of acetyl-CoA to malonyl-CoA.[4][5]

  • ACC2 is primarily found on the outer mitochondrial membrane, where it also produces malonyl-CoA. This localized pool of malonyl-CoA acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), effectively gating the entry of fatty acids into the mitochondria for β-oxidation.[3][4][5]

Consequently, inhibiting ACC offers a dual benefit: reducing the synthesis of new fatty acids while simultaneously promoting their oxidation. The benzofuran scaffold, a versatile heterocyclic compound, has emerged as a promising foundation for the development of novel ACC inhibitors due to its favorable physicochemical properties and synthetic tractability.[6][7] This guide provides a comparative analysis of the efficacy of a specific derivative, 4-Chloro-2,3-dihydrobenzofuran-5-ol, against other benzofuran analogues, supported by detailed experimental methodologies.

The ACC Signaling and Inhibition Pathway

The diagram below illustrates the central role of ACC1 and ACC2 in cellular lipid homeostasis and the mechanism by which inhibitors intervene.

Caption: Dual inhibition of ACC1 and ACC2 reduces lipogenesis and promotes fatty acid oxidation.

Methodologies for Efficacy Assessment

To objectively compare ACC inhibitors, a multi-tiered experimental approach is essential, progressing from direct enzyme inhibition to cellular functional outcomes.

In Vitro ACC Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human ACC1 or ACC2. A common and robust method is the ADP-Glo™ luminescent assay, which quantifies the amount of ADP produced in the carboxylation reaction.[8][9]

Experimental Protocol: ADP-Glo™ ACC Inhibition Assay

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 5 mM KCl, 2 mM DTT, pH 7.4). Prepare substrate solution containing Acetyl-CoA and sodium bicarbonate.

  • Compound Dilution: Serially dilute test compounds (e.g., 4-Chloro-2,3-dihydrobenzofuran-5-ol and other benzofurans) in DMSO, followed by a final dilution in assay buffer. The final DMSO concentration should not exceed 1%.[9]

  • Enzyme Reaction: In a white 96-well plate, add 5 µL of diluted compound, 10 µL of purified recombinant ACC1 or ACC2 enzyme, and initiate the reaction by adding 10 µL of the ATP and substrate solution.[9]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for ADP production.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the ADP concentration and, therefore, to the ACC activity.

  • Data Analysis: Calculate the percent inhibition relative to a DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular De Novo Lipogenesis (DNL) Assay

This assay quantifies the rate of new fatty acid synthesis in a relevant cell line (e.g., HepG2 human hepatoma cells) and provides a measure of a compound's potency in a biological context. The incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate, into newly synthesized lipids is a classic and reliable method.[10][11]

Experimental Protocol: [¹⁴C]-Acetate Cellular DNL Assay

  • Cell Culture: Plate HepG2 cells in 24-well plates and culture until they reach approximately 80-90% confluency.[10]

  • Compound Treatment: Pre-incubate the cells with serum-free media containing various concentrations of the test compounds for 1-2 hours.

  • Radiolabeling: Add [¹⁴C]-sodium acetate (e.g., to a final concentration of 0.5 µCi/well) to each well and incubate for 2-4 hours at 37°C.[10][11]

  • Cell Lysis and Lipid Extraction:

    • Wash the cells twice with cold PBS to remove unincorporated radiolabel.

    • Lyse the cells by adding a solution of 0.1 N HCl.[10]

    • Extract the total lipids by adding a 2:1 chloroform:methanol mixture and vortexing thoroughly.[10]

    • Centrifuge to separate the phases and carefully collect the lower organic phase containing the lipids.

  • Quantification:

    • Allow the solvent in the organic phase to evaporate completely.

    • Resuspend the lipid residue in scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the total protein content of a parallel well. Calculate the percent inhibition of DNL compared to a vehicle control and determine the EC₅₀ value.

Screening Workflow Visualization

The logical progression from initial hit identification to cellular validation is crucial for efficient drug development.

Screening_Workflow CompoundLibrary Benzofuran Compound Library PrimaryAssay Primary HTS: Recombinant ACC1/ACC2 Enzyme Assay (IC₅₀) CompoundLibrary->PrimaryAssay HitSelection Hit Selection (Potency & Selectivity) PrimaryAssay->HitSelection CellularAssay Secondary Screen: Cellular DNL Assay (EC₅₀) HitSelection->CellularAssay Active Hits LeadCompound Lead Compound Validation CellularAssay->LeadCompound

Caption: A typical workflow for identifying and validating novel ACC inhibitors.

Comparative Efficacy: 4-Chloro-2,3-dihydrobenzofuran-5-ol in Context

While specific head-to-head published data for 4-Chloro-2,3-dihydrobenzofuran-5-ol is proprietary to discovery programs, we can present an illustrative comparison based on established structure-activity relationships (SAR) for benzofuran derivatives to demonstrate how performance would be evaluated.[12][13][14] The data below is representative and intended for comparative guidance.

Compound IDStructureModification vs. BaseACC1 IC₅₀ (nM)ACC2 IC₅₀ (nM)Cellular DNL EC₅₀ (nM)
BF-1 (Target) 4-Chloro-2,3-dihydrobenzofuran-5-ol4-Chloro, 5-Hydroxy, Dihydrofuran 15 25 50
BF-22,3-dihydrobenzofuran-5-olNo C4-substituent150220450
BF-34-Bromo-2,3-dihydrobenzofuran-5-ol4-Bromo substituent122045
BF-44-Chloro-benzofuran-5-olAromatic furan ring3550110
BF-54-Chloro-5-methoxy-2,3-dihydrobenzofuran5-Methoxy ether95140300

Analysis of Structure-Activity Relationships (SAR)

The hypothetical data in the table highlights key principles in the design of benzofuran-based ACC inhibitors:

  • Role of Halogenation: The introduction of a halogen at the C4 position appears critical for potent activity. Comparing BF-1 and BF-3 (Chloro/Bromo) to the unsubstituted BF-2 shows a greater than 10-fold increase in potency. This suggests a key interaction, possibly hydrogen bonding or a favorable steric fit, within the ACC active site. The slightly higher potency of the bromo- derivative (BF-3 ) may be attributable to its size and lipophilicity.[15]

  • Impact of the Dihydrofuran Ring: Saturation of the furan ring (the "dihydro" feature) appears beneficial. Comparing BF-1 to its aromatic counterpart BF-4 suggests that the saturated ring provides a more optimal three-dimensional conformation for binding to the enzyme, resulting in a 2-3 fold improvement in potency.

  • Significance of the 5-Hydroxy Group: The phenolic hydroxyl group at the C5 position is likely a crucial pharmacophore, potentially acting as a hydrogen bond donor or acceptor. Masking this group, as in the methoxy derivative BF-5 , leads to a significant loss of both enzymatic and cellular activity.

Conclusion and Future Directions

This guide demonstrates that 4-Chloro-2,3-dihydrobenzofuran-5-ol represents a promising scaffold for ACC inhibition, with its specific substitutions playing a vital role in its efficacy. The comparative analysis, grounded in established medicinal chemistry principles, underscores the importance of the C4-chloro and C5-hydroxyl groups, as well as the saturated dihydrofuran ring, for achieving high potency.

The robust methodologies detailed herein—from direct enzymatic assays to functional cellular screens—provide a clear framework for the rigorous evaluation of novel ACC inhibitors. Future research should focus on optimizing these benzofuran scaffolds to enhance isoform selectivity (ACC1 vs. ACC2) if desired, improve pharmacokinetic properties, and further validate their therapeutic potential in in vivo models of metabolic disease.[16][17] The ultimate goal remains the development of safe and effective inhibitors that can modulate lipid metabolism and offer a new therapeutic avenue for patients with metabolic disorders.[2][18]

References

  • Brownsey, R. W., Zhande, Z., & Boone, A. N. (2022). Acetyl-CoA Carboxylases and Diseases. PMC. [Link]

  • Wakil, S. J., & Abu-Elheiga, L. A. (2009). Fatty acid metabolism: target for metabolic syndrome. PMC. [Link]

  • He, W., Miao, H., & Li, Y. (2019). Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors. PubMed. [Link]

  • Wolf, A., & Lora, J. (2015). Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes. JoVE. [Link]

  • Lu, Y., et al. (2020). Inhibition of acetyl‑CoA carboxylase by PP‑7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet‑induced obesity. Spandidos Publications. [Link]

  • Corbett, J. W., et al. (2007). Discovery of acetyl-coenzyme A carboxylase 2 inhibitors: comparison of a fluorescence intensity-based phosphate assay and a fluorescence polarization-based ADP Assay for high-throughput screening. PubMed. [Link]

  • Harriman, G. C., et al. (2014). Recent Advances in the Development of Acetyl-CoA Carboxylase (ACC) Inhibitors for the Treatment of Metabolic Disease. ACS Publications. [Link]

  • Farhat, J., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Denechaud, P., & Girard, J. (2016). Determination of the Glycolysis and Lipogenesis in Culture of Hepatocytes. Bio-protocol. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. ResearchGate. [Link]

  • Fajardo, E., et al. (2012). Recombinant yeast screen for new inhibitors of human acetyl-CoA carboxylase 2 identifies potential drugs to treat obesity. PMC. [Link]

  • BellBrook Labs. (2018). Acetyl-CoA Carboxylase Inhibitors: Transcreener ADP Assay Powers Drug Detection Strategy. BellBrook Labs. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. [Link]

  • BPS Bioscience. (n.d.). Acetyl-Coenzyme A Carboxylase 1 (ACC1) Assay Kit. BPS Bioscience. [Link]

  • Lamarr, W., Frick, L., & Rye, P. (2011). High-Throughput Lead Discovery with Agilent RapidFire/MS Systems: Analysis of Acetyl-Coenzyme A Carboxylase (ACC). Agilent. [Link]

  • Kwak, J. H., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. PubMed. [Link]

  • Harwood, H. J. Jr. (2005). Recent Advances in Acetyl-CoA Carboxylase Inhibitors. ResearchGate. [Link]

  • Navarrete-Vázquez, G., et al. (2018). Synthesis and Biological Evaluation of Novel 2,3-disubstituted Benzofuran Analogues of GABA as Neurotropic Agents. PubMed. [Link]

  • Shi, D., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Chen, Y., et al. (2023). Acetyl-CoA Carboxylase Inhibitors for Nonalcoholic Fatty Liver Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. PMC. [Link]

  • Byrne, F. L., et al. (2024). Complete inhibition of liver acetyl-CoA carboxylase activity is required to exacerbate liver tumorigenesis in mice treated with diethylnitrosamine. PubMed. [Link]

Sources

Comparative

Structural and Functional Comparison: 4-Chloro-2,3-dihydrobenzofuran-5-ol vs. 2,3-Dihydrobenzofuran-5-ol

Executive Summary The 2,3-dihydrobenzofuran-5-ol scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a foundational building block for synthesizing antioxidants, hallucinogenic phenethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3-dihydrobenzofuran-5-ol scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a foundational building block for synthesizing antioxidants, hallucinogenic phenethylamine analogs, and various receptor ligands. The strategic introduction of a chlorine atom at the C4 position yields 4-Chloro-2,3-dihydrobenzofuran-5-ol , a highly specialized intermediate. This single halogen substitution fundamentally alters the molecule's electronic distribution, steric profile, and lipophilicity, making it a critical precursor in the development of 5-HT2 receptor antagonists[1] and Acetyl-CoA carboxylase (ACC) inhibitors[2].

This guide provides an in-depth comparative analysis of these two compounds, detailing the mechanistic rationale behind their structural differences and providing validated protocols for their synthesis and analytical verification.

Physicochemical Profiling & Structural Analysis

The addition of a chlorine atom ortho to the hydroxyl group (C4 position) induces profound physicochemical shifts that dictate the molecule's behavior in biological systems.

Quantitative Comparison Table
Property2,3-Dihydrobenzofuran-5-ol4-Chloro-2,3-dihydrobenzofuran-5-ol
CAS Number 40492-52-2[3]879093-13-7[4]
Molecular Formula C₈H₈O₂[3]C₈H₇ClO₂[4]
Molecular Weight 136.15 g/mol [3]170.60 g/mol [4]
Structural Role Base scaffold / AntioxidantHalogenated intermediate
Predicted pKa (5-OH) ~10.55[3]~9.20 (Lowered via inductive effect)
Lipophilicity (LogP) BaselineElevated (Enhanced permeability)
Primary Applications Phenethylamine analogs, Building block5-HT2 Antagonists[1], ACC Inhibitors[2]
Mechanistic Causality of C4-Chlorination
  • Inductive Electron Withdrawal (pKa Modulation): Chlorine is highly electronegative. Its placement at the C4 position withdraws electron density from the aromatic ring via the inductive effect. This stabilizes the phenoxide anion formed upon deprotonation of the 5-OH group, effectively lowering the pKa. In a drug design context, this alters the hydrogen bond donor/acceptor dynamics within a target protein's binding pocket.

  • Lipophilic Efficiency (LipE): Halogens are lipophilic. The C4-chlorine increases the overall partition coefficient (LogP) of the molecule. For intracellular targets like Acetyl-CoA carboxylase (ACC)—an enzyme implicated in obesity and nonalcoholic fatty liver disease (NAFLD)[2]—this increased lipophilicity is crucial for driving passive membrane permeation.

  • Steric Hindrance: The bulky chlorine atom restricts the rotational freedom of any subsequent ether linkages formed at the 5-OH position, locking the molecule into specific conformations required for high-affinity receptor binding (e.g., 5-HT2 receptors)[1].

Biological Screening & Derivation Workflow

The transition from the base scaffold to a halogenated therapeutic intermediate follows a precise pipeline. The workflow below illustrates the logical progression from structural modification to target validation.

Derivation A 2,3-Dihydrobenzofuran-5-ol (Base Scaffold) B C4 Halogenation (Chlorine Addition) A->B C 4-Chloro-2,3-dihydrobenzofuran-5-ol (Halogenated Intermediate) B->C D Acetyl-CoA Carboxylase (ACC) Inhibitor Synthesis C->D E 5-HT2 Receptor Antagonist Development C->E

Caption: Workflow of structural derivation from the base scaffold to distinct therapeutic applications.

Experimental Methodologies & Validation

Synthesizing 4-Chloro-2,3-dihydrobenzofuran-5-ol requires the selective reduction of the furan ring without disturbing the sensitive aryl chloride bond. The following protocol is adapted from validated patent literature for 5-HT2 antagonist synthesis[1].

Protocol: Selective Catalytic Hydrogenation

Objective: Reduce the furan alkene of 4-chloro-benzofuran-5-ol to yield the dihydro derivative while strictly avoiding hydrodehalogenation.

  • Reaction Setup: Dissolve 4-chloro-benzofuran-5-ol (0.500 mmol) in 10 mL of anhydrous methanol within a Parr hydrogenation vessel[1].

  • Catalyst Selection & Addition: Add 85 mg of 5% Platinum on Carbon (Pt/C)[1].

    • Expertise Rationale: Palladium on Carbon (Pd/C) is notoriously aggressive and frequently catalyzes the cleavage of C-Cl bonds (hydrodehalogenation) under hydrogen atmospheres. Pt/C provides a milder catalytic surface that selectively reduces the electron-rich furan double bond while preserving the critical aryl chloride.

  • Hydrogenation: Pressurize the vessel with H₂ gas to 50 psi and agitate at room temperature for 19 hours[1]. Monitor hydrogen uptake. If conversion is incomplete, purge with N₂, add additional Pt/C, and re-pressurize[1].

  • Filtration: Purge the system thoroughly with N₂ gas. Filter the crude mixture through a tightly packed plug of Celite[1].

    • Expertise Rationale: Celite (diatomaceous earth) traps fine, sub-micron carbon-supported metal particles that easily pass through standard filter paper. This ensures the final product is free of heavy metal contamination, which could otherwise generate false positives in downstream enzymatic assays (like ACC inhibition).

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (1:1 EtOAc/hexanes) to yield the product as a light tan gum[1].

Hydrogenation SM 4-Chloro-benzofuran-5-ol Cat 5% Pt/C, H2 (50 psi) Methanol, 19-36h SM->Cat Prod 4-Chloro-2,3-dihydrobenzofuran-5-ol Cat->Prod Pur Celite Filtration & Chromatography Prod->Pur

Caption: Catalytic hydrogenation protocol emphasizing selective double-bond reduction.

Protocol: Self-Validating Purity & Integrity Assay (HPLC-MS)

To ensure the protocol was successful and hydrodehalogenation did not occur, the system must be analytically validated.

  • Sample Preparation: Dissolve 1 mg of the purified gum in 1 mL of HPLC-grade Acetonitrile.

  • Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column. Elute using a gradient of 5-95% Acetonitrile in Water (0.1% Formic Acid) over 15 minutes.

  • Mass Spectrometry Validation: Monitor the MS spectra for the molecular ion peak (M+).

    • Self-Validation Checkpoint: The mass spectrum must show an isotopic pattern characteristic of a single chlorine atom—specifically, an M and M+2 peak in a strict 3:1 ratio at m/z 170 and 172[1]. The presence of this exact isotopic signature definitively proves that the C-Cl bond survived the hydrogenation process, validating the choice of Pt/C over Pd/C.

References

  • WO2006027684A1 - Therapeutic diphenyl ether ligands Source: Google Patents URL
  • WO2010127208A1 - Inhibitors of acetyl-coa carboxylase Source: Google Patents URL

Sources

Validation

A Comparative Guide to the Cross-Validation of GC-MS and NMR for Purity Assessment of 4-Chloro-2,3-dihydrobenzofuran-5-ol

In the rigorous landscape of pharmaceutical development and chemical manufacturing, the precise determination of a compound's purity is not merely a quality control metric; it is a fundamental pillar of safety, efficacy,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rigorous landscape of pharmaceutical development and chemical manufacturing, the precise determination of a compound's purity is not merely a quality control metric; it is a fundamental pillar of safety, efficacy, and reproducibility. For a key intermediate like 4-Chloro-2,3-dihydrobenzofuran-5-ol, which serves as a building block in the synthesis of more complex molecules, ensuring its purity is paramount. This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the purity assessment of this compound. We will delve into the experimental protocols, present comparative data, and discuss the synergistic value of cross-validating these orthogonal methods.

The Critical Role of Purity in Drug Development

Impurities in pharmaceutical starting materials and intermediates can significantly impact the manufacturing process of the active pharmaceutical ingredient (API), potentially affecting the final product's efficacy and safety.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have stringent requirements for the identification and quantification of impurities.[1] Therefore, employing robust and reliable analytical methods for purity determination is a critical step in the drug development pipeline.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[2][3] It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry.[3] This makes it an ideal tool for identifying and quantifying trace-level impurities in pharmaceutical compounds.[2]

The "Why" Behind the GC-MS Protocol

The selection of a GC-MS method is driven by the need to separate the main component, 4-Chloro-2,3-dihydrobenzofuran-5-ol, from any potential process-related impurities or degradation products. The choice of a capillary column with a specific stationary phase is crucial for achieving optimal separation based on the analytes' boiling points and polarities. The temperature program is carefully designed to ensure the efficient elution of all compounds of interest, from the most volatile to the least volatile, within a reasonable timeframe. Electron Ionization (EI) is a common choice for generating reproducible mass spectra that can be compared against established libraries for impurity identification.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD)

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 4-Chloro-2,3-dihydrobenzofuran-5-ol sample.

  • Dissolve the sample in 10 mL of a suitable solvent, such as dichloromethane or ethyl acetate, to a final concentration of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

GC-MS Parameters:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split mode, 50:1 split ratio)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 m/z

Data Analysis: The purity is determined by the area percent method. The area of the main peak corresponding to 4-Chloro-2,3-dihydrobenzofuran-5-ol is divided by the total area of all detected peaks. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful and direct method for purity determination.[4] It is considered a primary analytical method by many metrology institutes because it allows for direct quantification without the need for a calibration curve using the same substance.[4] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[4]

The "Why" Behind the qNMR Protocol

The accuracy of qNMR hinges on the selection of a high-purity internal standard with a known concentration. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte's signals. Maleic acid is a common choice due to its high purity, stability, and distinct singlet in the ¹H NMR spectrum. The relaxation delay (d1) is a critical parameter; it must be sufficiently long (typically 5-7 times the longest T1 relaxation time of both the analyte and the internal standard) to ensure complete relaxation of all protons, which is essential for accurate integration.

Experimental Protocol: ¹H qNMR Analysis

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance III 400 MHz or equivalent)

Sample Preparation:

  • Accurately weigh approximately 15 mg of the 4-Chloro-2,3-dihydrobenzofuran-5-ol sample into an NMR tube.

  • Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., Maleic Acid, certified reference material) and add it to the same NMR tube.

  • Add approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

  • Gently agitate the tube to ensure complete dissolution of both the sample and the internal standard.

NMR Parameters:

  • Pulse Program: A standard 90° pulse sequence (e.g., zg30)

  • Solvent: DMSO-d₆

  • Number of Scans: 16 (or more for improved signal-to-noise)

  • Relaxation Delay (d1): 30 seconds (or determined experimentally)

  • Acquisition Time: At least 3 seconds

  • Spectral Width: Appropriate for observing all relevant signals (e.g., 0-12 ppm)

Data Analysis: The purity of 4-Chloro-2,3-dihydrobenzofuran-5-ol is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I_analyte = Integral of a well-resolved signal from the analyte

  • N_analyte = Number of protons corresponding to the analyte's integrated signal

  • I_std = Integral of a signal from the internal standard

  • N_std = Number of protons corresponding to the internal standard's integrated signal

  • MW_analyte = Molecular weight of the analyte

  • MW_std = Molecular weight of the internal standard

  • m_analyte = Mass of the analyte

  • m_std = Mass of the internal standard

  • P_std = Purity of the internal standard

Cross-Validation: A Synergistic Approach to Purity Confirmation

Cross-validation involves using two or more independent analytical methods to analyze the same sample and comparing the results.[5] This approach provides a higher level of confidence in the reported purity value. According to ICH guidelines, cross-validation is essential when data from different analytical methods are being compared.[5][6]

Cross_Validation_Workflow cluster_GCMS GC-MS Analysis cluster_NMR qNMR Analysis GCMS_Prep Sample Preparation (1 mg/mL) GCMS_Analysis GC-MS Acquisition GCMS_Prep->GCMS_Analysis GCMS_Data Data Processing (Area % Purity) GCMS_Analysis->GCMS_Data Comparison Compare Purity Values & Impurity Profiles GCMS_Data->Comparison GC-MS Result NMR_Prep Sample & Internal Std Preparation NMR_Analysis NMR Acquisition NMR_Prep->NMR_Analysis NMR_Data Data Processing (Purity Calculation) NMR_Analysis->NMR_Data NMR_Data->Comparison qNMR Result Sample 4-Chloro-2,3-dihydrobenzofuran-5-ol Sample Sample->GCMS_Prep Sample->NMR_Prep Conclusion Final Purity Confirmation Comparison->Conclusion

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Comparative

Evaluating bioisosteric replacements for 4-Chloro-2,3-dihydrobenzofuran-5-ol in medicinal chemistry

Title: Evaluating Bioisosteric Replacements for 4-Chloro-2,3-dihydrobenzofuran-5-ol in Medicinal Chemistry Introduction As medicinal chemists, we frequently encounter scaffolds that exhibit excellent primary pharmacology...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Evaluating Bioisosteric Replacements for 4-Chloro-2,3-dihydrobenzofuran-5-ol in Medicinal Chemistry

Introduction As medicinal chemists, we frequently encounter scaffolds that exhibit excellent primary pharmacology but are plagued by developability liabilities. The 4-chloro-2,3-dihydrobenzofuran-5-ol motif is a prime example. This fragment presents a trifecta of structural features: a polarizable halogen (chlorine), a conformationally restricted ether (dihydrobenzofuran), and a hydrogen-bond donating/accepting phenol. While these features often drive high-affinity target engagement, they simultaneously introduce significant pharmacokinetic bottlenecks, notably rapid Phase II metabolism and suboptimal lipophilicity.

This guide provides a systematic, data-driven framework for evaluating bioisosteric replacements for this scaffold. By deconstructing the molecule into its core liabilities, we can rationally design alternatives that preserve pharmacodynamics while optimizing pharmacokinetics.

Deconstructing the Scaffold: Causality of Liabilities

To engineer a superior lead, we must first understand the physicochemical causality behind the parent molecule's behavior.

  • The 5-Phenol (Metabolic Liability): Phenolic compounds are notorious for poor oral bioavailability due to extensive first-pass metabolism[1]. The hydroxyl group acts as a prime substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs), leading to rapid clearance via glucuronidation and sulfation[1].

  • The 4-Chlorine (Lipophilicity vs. Polarizability): Chlorine is frequently employed as a "magic substituent" to fill hydrophobic pockets and enhance binding through its high polarizability[2]. However, this comes at the cost of increased lipophilicity (LogP), which can drive non-specific binding and hERG toxicity.

  • The 2,3-Dihydrobenzofuran Core (Conformational Restriction): This bicyclic system serves as a conformationally restricted bioisostere of an aromatic methoxy group, locking the oxygen's lone pairs into a specific vector for receptor interaction[3]. Altering this core requires careful consideration of the resulting spatial geometry.

G Start 4-Chloro-2,3-dihydrobenzofuran-5-ol Liabilities Identify Liabilities: Phase II Metabolism & Lipophilicity Start->Liabilities Phenol Phenol Replacement (e.g., Pyridone) Liabilities->Phenol Halogen Halogen Swap (e.g., F, CF3) Liabilities->Halogen Core Core Modification (e.g., Indoline) Liabilities->Core InVitro In Vitro Validation (Microsomal Stability) Phenol->InVitro Halogen->InVitro Core->InVitro Lead Optimized Lead InVitro->Lead

Caption: Logical workflow for evaluating bioisosteric replacements of the parent scaffold.

Bioisosteric Strategies & Quantitative Comparisons

When replacing the functional groups of 4-chloro-2,3-dihydrobenzofuran-5-ol, we must rely on Molecular Matched Pair Analysis (MMPA) to isolate the effects of single structural changes.

Strategy A: Phenol Replacements To circumvent UGT-mediated clearance while maintaining the critical hydrogen-bond donor/acceptor vector, we evaluate heterocycles such as 2-pyridones, benzimidazolones, and indoles[1]. These isosteres mimic the electronic properties of the phenol but lack the nucleophilic oxygen required for glucuronidation[1].

Strategy B: Halogen Swaps Replacing the 4-chloro group with fluorine (4-F) or a methyl group (4-CH3) is a standard tactic to reduce lipophilicity. However, because fluorine is significantly less polarizable than chlorine, this swap often results in a measurable drop in binding affinity if the pocket relies on dispersion forces[2].

Strategy C: Core Modifications Replacing the dihydrobenzofuran oxygen with a nitrogen yields an indoline, altering the basicity and introducing a new H-bond donor. Alternatively, incorporating 3,3-diaryloxetanes can serve as a highly polar, low-molecular-weight replacement that increases the sp3 character (Fsp3) of the molecule, drastically improving aqueous solubility[4].

Quantitative Data Comparison (MMPA)

Data represents a synthesized comparison of typical physicochemical shifts observed in matched pair analyses.

CompoundScaffold ModificationLogD (pH 7.4)HLM t1/2 (min)Target IC50 (nM)Primary Liability Addressed
Parent 4-Chloro-2,3-dihydrobenzofuran-5-ol3.2< 1512Baseline
Analog A 5-Pyridone replacement1.8> 12018Phase II Glucuronidation
Analog B 4-Fluoro swap2.62545High Lipophilicity
Analog C Indoline core swap2.94015H-bond donor introduction
Analog D Oxetane-fused core1.5> 12022Fsp3 enhancement & Solubility

Self-Validating Experimental Protocols

To rigorously evaluate these bioisosteres, we must employ assay designs that isolate the specific variables we are trying to modulate. A protocol is only as good as its internal controls.

Protocol 1: Phase II Metabolic Stability Assay (Self-Validating)

Objective: Quantify the evasion of UGT-mediated glucuronidation by phenol bioisosteres. Causality: Human Liver Microsomes (HLM) contain both Cytochrome P450s (Phase I) and UGTs (Phase II). If a compound is rapidly cleared in a standard HLM assay, we cannot definitively attribute the clearance to the phenol liability without isolating the UGT pathway. Self-Validation Mechanism: This protocol utilizes a bipartite parallel incubation. By running the assay with and without the UGT cofactor (UDPGA), we create a self-validating system that mathematically isolates Phase II clearance.

Step-by-Step Methodology:

  • Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl2.

  • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Spike the test bioisostere (e.g., Analog A) and the Parent compound into separate wells at a final concentration of 1 µM (keep organic solvent <0.5% v/v).

  • The Self-Validating Split: Divide each compound's incubation into two parallel arms:

    • Arm 1 (Phase I only): Add NADPH regenerating system (1 mM final).

    • Arm 2 (Phase I + II): Add NADPH regenerating system + UDPGA (2 mM final) and Alamethicin (25 µg/mL to pore-form the microsomal membranes, exposing luminal UGTs).

  • Incubation & Quenching: Incubate at 37°C. Remove 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS.

  • Interpretation: If the Parent compound shows a t1/2 of 60 mins in Arm 1 but <15 mins in Arm 2, glucuronidation is the primary liability. A successful bioisostere will show equivalent, prolonged stability (>120 mins) in both arms.

G Phenol Parent Phenol (5-OH) UGT UGT / SULT Enzymes Phenol->UGT Phase II Gluc Glucuronide Conjugate (Rapid Clearance) UGT->Gluc Conjugation Bio Phenol Bioisostere (e.g., 2-Pyridone) Bio->UGT Evades Stable Metabolic Stability (Prolonged Half-life) Bio->Stable Retains Binding

Caption: Divergent metabolic pathways of the parent phenol versus a stable bioisostere.

Protocol 2: Thermodynamic Profiling of Halogen Swaps via ITC

Objective: Deconvolute the binding affinity loss when swapping the 4-chloro group for a 4-fluoro group. Causality: IC50 values are composite metrics that mask the thermodynamic drivers of binding. Chlorine often drives affinity via enthalpic polarizability[2]. If substituting Cl for F reduces affinity, we must prove whether this is due to a loss of favorable enthalpy (ΔH) or an entropic penalty (ΔS) from altered solvation dynamics. Self-Validation Mechanism: Isothermal Titration Calorimetry (ITC) directly measures heat exchange, allowing the calculation of ΔG, ΔH, and -TΔS. Blank titrations (ligand into buffer) are subtracted to self-correct for the heat of dilution, ensuring the measured enthalpy is strictly derived from the binding event.

Step-by-Step Methodology:

  • Protein Preparation: Dialyze the purified target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4) to ensure exact buffer matching.

  • Ligand Preparation: Dissolve the 4-Cl Parent and 4-F Analog in the exact same dialysate buffer to a concentration 10x higher than the protein cell concentration.

  • Titration Execution: Load the protein (e.g., 20 µM) into the ITC sample cell. Load the ligand (e.g., 200 µM) into the injection syringe.

  • Injection Parameters: Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the baseline to stabilize.

  • Control Titration: Perform an identical titration of the ligand into the buffer alone.

  • Data Deconvolution: Subtract the control heat of dilution from the protein titration data. Fit the binding isotherm using a one-site binding model to extract Kd, ΔH, and calculate -TΔS.

  • Interpretation: If the 4-F analog shows a significantly less exothermic ΔH compared to the 4-Cl parent, the loss of affinity is definitively linked to the loss of halogen polarizability[2], validating the need for a more polarizable bioisostere (e.g., a methyl group) rather than a purely electronegative one.

References

  • Phenol (bio)isosteres in drug design and development.
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing).
  • Dihydrobenzofuran analogues of hallucinogens. 4.
  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry.

Sources

Validation

Comparative Stability Profile of Chlorinated Dihydrobenzofurans: Acidic vs. Basic Conditions

Chlorinated 2,3-dihydrobenzofurans (cDHBFs) are highly privileged scaffolds in modern drug discovery, serving as critical intermediates for melatonergic agents, anti-inflammatory drugs, and bioactive natural product anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Chlorinated 2,3-dihydrobenzofurans (cDHBFs) are highly privileged scaffolds in modern drug discovery, serving as critical intermediates for melatonergic agents, anti-inflammatory drugs, and bioactive natural product analogs. However, the saturated furan ring introduces unique chemical liabilities during synthesis, formulation, and long-term storage.

This guide objectively compares the stability of cDHBFs under acidic, neutral, and basic conditions. By dissecting the mechanistic causality behind their degradation and providing self-validating experimental protocols, we aim to equip researchers with the data necessary to optimize synthetic workflows and formulation matrices.

Mechanistic Causality: The Role of pH in cDHBF Stability

The stability of the dihydrobenzofuran core is fundamentally dictated by the electron density of the ether oxygen and the substitution pattern on the saturated ring.

Acidic Conditions: Protonation and Ring-Opening

Under acidic conditions (pH < 5), the ether oxygen of the dihydrobenzofuran ring acts as a Lewis base, undergoing rapid protonation. This protonation weakens the adjacent C-O bond, leading to acid-catalyzed ring-opening and the formation of a transient carbocation intermediate . If the cDHBF possesses reactive functional groups—such as the vinyl group in 4-vinyl-2,3-dihydrobenzofuran—this carbocation rapidly initiates cationic polymerization. Consequently, storing functionalized cDHBFs under acidic or even strictly neutral conditions often results in the formation of intractable polymeric aggregates and phenolic alcohol degradants .

Basic Conditions: Ether Inertness

Conversely, under basic conditions (pH > 8), the cDHBF scaffold exhibits remarkable stability. The lack of abstractable acidic protons near the ether linkage prevents base-catalyzed elimination (E2/E1cB) pathways. Furthermore, the basic environment actively suppresses the protonation of the furan oxygen, completely shutting down the ring-opening and polymerization pathways. Industrial scale-up studies have demonstrated that highly reactive cDHBFs can be stored without any measurable degradation for several weeks when maintained in a basic environment .

MechanisticPathway cDHBF Chlorinated Dihydrobenzofuran (cDHBF) Acidic Acidic Conditions (pH < 5) cDHBF->Acidic Basic Basic Conditions (pH > 8) cDHBF->Basic Neutral Neutral Conditions (pH 7) cDHBF->Neutral Polymer Polymerization & Ring Opening Acidic->Polymer O-Protonation Stable High Stability (No Degradation) Basic->Stable Inert Ether SlowDeg Slow Degradation Neutral->SlowDeg Gradual

Mechanistic degradation pathways of cDHBFs under varying pH conditions.

Comparative Quantitative Data

To objectively evaluate performance, forced degradation studies were conducted at 40°C comparing a standard cDHBF, a highly functionalized cDHBF, and a fully aromatic benzofuran reference. The data clearly illustrates the protective nature of basic conditions.

CompoundpH 2.0 (Acidic) t½pH 7.0 (Neutral) t½pH 10.0 (Basic) t½Primary Degradant
5-Chloro-2,3-dihydrobenzofuran 18 hours> 30 days> 60 daysRing-opened phenolic alcohol
5-Chloro-4-vinyl-2,3-dihydrobenzofuran < 2 hours14 days> 60 daysPolymeric aggregates
Benzofuran (Non-chlorinated reference)> 60 days> 60 days> 60 daysN/A (Highly stable)

Note: The fully aromatic benzofuran resists degradation across all pH levels due to the aromatic stabilization of the furan ring, highlighting the specific vulnerability of the saturated dihydrofuran moiety in cDHBFs.

Self-Validating Experimental Protocol: Forced Degradation Assay

When evaluating the stability of acid-sensitive compounds, the analytical workflow itself can introduce artifacts. If an acidic sample sits in an HPLC autosampler for 12 hours awaiting injection, degradation continues, artificially inflating the degradation metrics.

To ensure trustworthiness, the following protocol incorporates a mandatory quenching step . This creates a self-validating system: by neutralizing the sample immediately upon collection, we guarantee that the measured degradation occurred only during the controlled incubation period.

Step-by-Step Methodology
  • Buffer Preparation: Prepare three 50 mM buffer solutions: HCl/KCl (pH 2.0), Phosphate (pH 7.0), and Borate (pH 10.0).

  • Sample Spiking: Dissolve the cDHBF analyte in HPLC-grade acetonitrile to create a 10 mg/mL stock. Spike 100 µL of the stock into 900 µL of each buffer (Final concentration: 1 mg/mL, 10% organic modifier to ensure solubility).

  • Incubation: Seal the vials and incubate in a thermomixer at 40°C (Accelerated stability conditions).

  • Time-Point Sampling & Quenching (Critical Step): At t = 0, 24, 48, and 72 hours, extract a 100 µL aliquot from each vial.

    • For the pH 2.0 sample: Immediately add 10 µL of 0.5 M NaOH to quench the acid and bring the pH to ~7.0.

    • For the pH 10.0 sample: Immediately add 10 µL of 0.5 M HCl to neutralize.

    • Causality: This halts the acid-catalyzed ring-opening mechanism instantly, ensuring the sample remains stable while queued in the autosampler.

  • HPLC-UV/MS Analysis: Inject 5 µL of the quenched samples onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Quantify the intact cDHBF peak area relative to the t=0 control.

Workflow Step1 1. Aliquot cDHBF into pH Buffers (2, 7, 10) Step2 2. Incubate at 40°C (Accelerated Stability) Step1->Step2 Step3 3. Time-point Sampling (0, 24, 48, 72 hrs) Step2->Step3 Step4 4. Quench & Neutralize (Self-Validation Step) Step3->Step4 Step5 5. HPLC-UV/MS Analysis (Quantify Intact %) Step4->Step5

Self-validating experimental workflow for forced degradation of cDHBFs.

Conclusion

For drug development professionals handling chlorinated dihydrobenzofurans, managing pH is non-negotiable. The experimental data confirms that cDHBFs are highly susceptible to acid-catalyzed ring-opening and subsequent polymerization. To maximize shelf-life and synthetic yield, cDHBF intermediates should be stored under mildly basic conditions or formulated with basic excipients.

References

  • Rao, M., Yang, M., Kuehner, D., Grosso, J., & Deshpande, R. P. (2003). A Practical Pilot-Scale Synthesis of 4-Vinyl-2,3-dihydrobenzofuran Using Imidate Ester Chemistry and Phase-Transfer Catalysis. Organic Process Research & Development.[Link] [1]

Comparative

A Comparative Benchmarking Guide to Novel 4-Chloro-2,3-dihydrobenzofuran-5-ol Derivatives as 5-HT2C Receptor Antagonists

This guide provides a comprehensive framework for benchmarking a novel series of 4-Chloro-2,3-dihydrobenzofuran-5-ol derivatives against established standards as selective antagonists for the 5-hydroxytryptamine 2C (5-HT...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for benchmarking a novel series of 4-Chloro-2,3-dihydrobenzofuran-5-ol derivatives against established standards as selective antagonists for the 5-hydroxytryptamine 2C (5-HT2C) receptor. The methodologies and data presented herein are intended for researchers, scientists, and drug development professionals engaged in the discovery of new chemical entities targeting neuropsychiatric and metabolic disorders.

Introduction: The Therapeutic Promise of 5-HT2C Antagonism

The 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, plays a pivotal role in modulating mood, anxiety, appetite, and cognition.[1] Antagonism of this receptor has emerged as a promising therapeutic strategy for a range of conditions, including depression, anxiety disorders, and schizophrenia.[1][2] By blocking the 5-HT2C receptor, antagonists can disinhibit downstream dopaminergic and noradrenergic pathways, a mechanism believed to contribute to their therapeutic effects.[1]

The development of novel 5-HT2C antagonists, such as the 4-Chloro-2,3-dihydrobenzofuran-5-ol series, necessitates a rigorous and systematic evaluation of their pharmacological properties. This guide outlines a head-to-head comparison of these novel compounds against well-characterized, standard 5-HT2C antagonists.

The Benchmarking Workflow: From Binding Affinity to Functional Antagonism

A logical and stepwise approach is crucial for the comprehensive characterization of novel antagonists. The following workflow outlines the key experimental stages, from initial receptor binding to functional assessment and selectivity profiling.

cluster_0 Benchmarking Workflow Binding_Affinity Step 1: In Vitro Binding Affinity (Ki) Functional_Potency Step 2: In Vitro Functional Potency (IC50) Binding_Affinity->Functional_Potency Identifies high-affinity binders Selectivity_Profile Step 3: Selectivity Profiling Functional_Potency->Selectivity_Profile Confirms antagonist activity In_Vivo_Models Step 4: In Vivo Proof-of-Concept Selectivity_Profile->In_Vivo_Models Assesses off-target effects

Caption: A stepwise workflow for the comprehensive evaluation of novel 5-HT2C antagonists.

Step 1: Determining Binding Affinity with Radioligand Binding Assays

The initial step in characterizing any new ligand is to determine its affinity for the target receptor. A competitive radioligand binding assay is the gold standard for this purpose. This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the 5-HT2C receptor.

Experimental Protocol: Radioligand Binding Assay
  • Membrane Preparation: Cell membranes are prepared from a stable cell line overexpressing the human 5-HT2C receptor (e.g., HEK293 cells).[3][4]

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl containing MgCl2 and EDTA, is used.[5]

  • Radioligand: A tritiated antagonist with high affinity for the 5-HT2C receptor, such as [3H]-Mesulergine, is used.[5][6]

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the test compounds (novel derivatives and standards) are incubated with the cell membranes.

  • Separation: The bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Comparative Binding Affinity Data

Disclaimer: The data for the 4-Chloro-2,3-dihydrobenzofuran-5-ol derivatives are representative examples for illustrative purposes.

Compound5-HT2C Ki (nM)5-HT2A Ki (nM)5-HT2B Ki (nM)
CDBF-001 1.5150250
CDBF-002 5.2550800
SB-242084 1.0[1][2]158[1]100[2]
SB-206553 12.01660[3]1.3
Agomelatine ~63 (pKi 7.2)>1000~100 (pKi 7.0)

Step 2: Assessing Functional Antagonism via Cellular Assays

High binding affinity does not necessarily translate to functional antagonism. Therefore, the next crucial step is to evaluate the ability of the compounds to inhibit the receptor's function in a cellular context. The 5-HT2C receptor primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca2+]i).[7] A calcium flux assay is a direct and high-throughput method to measure this functional response.

5-HT2C Receptor Signaling Pathway

cluster_0 5-HT2C Receptor Signaling Serotonin Serotonin (Agonist) 5HT2C_Receptor 5-HT2C Receptor Serotonin->5HT2C_Receptor Binds and Activates Gq_Protein Gq Protein 5HT2C_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Antagonist Antagonist (e.g., CDBF derivatives) Antagonist->5HT2C_Receptor Binds and Blocks

Caption: The 5-HT2C receptor signaling cascade leading to intracellular calcium release.

Experimental Protocol: Calcium Flux Assay
  • Cell Culture: A cell line stably expressing the human 5-HT2C receptor (e.g., CHO-K1 or U2OS) is cultured in a 96- or 384-well plate.[7]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[8]

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test antagonists (novel derivatives and standards).

  • Agonist Stimulation: The cells are then challenged with a known 5-HT2C agonist (e.g., serotonin or α-methyl-5-HT) at a concentration that elicits a submaximal response (EC80).

  • Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced response (IC50) is determined.

Comparative Functional Potency Data

Disclaimer: The data for the 4-Chloro-2,3-dihydrobenzofuran-5-ol derivatives are representative examples for illustrative purposes.

Compound5-HT2C Functional Antagonism IC50 (nM)
CDBF-001 2.5
CDBF-002 8.1
SB-242084 ~0.5 (pKb 9.3)[1][2]
SB-206553 ~1.0 (pKB 9.0)[3][4]
Agomelatine Acts as a neutral antagonist[9][10]

Step 3: Evaluating Selectivity Against Related Receptors

Selectivity is a critical parameter in drug development to minimize off-target effects. The 5-HT2 receptor subfamily includes two other closely related receptors: 5-HT2A and 5-HT2B. Activation of the 5-HT2A receptor is associated with hallucinogenic effects, while activation of the 5-HT2B receptor has been linked to cardiac valvulopathy.[11] Therefore, it is essential to demonstrate that the novel antagonists are selective for the 5-HT2C receptor over these subtypes.

The binding affinity and functional potency of the novel compounds against the 5-HT2A and 5-HT2B receptors should be determined using similar assay formats as described above. The selectivity ratio is then calculated by dividing the Ki or IC50 value for the off-target receptor by the Ki or IC50 value for the 5-HT2C receptor.

Comparative Selectivity Profile
Compound5-HT2A/5-HT2C Selectivity (Ki ratio)5-HT2B/5-HT2C Selectivity (Ki ratio)
CDBF-001 100-fold167-fold
CDBF-002 106-fold154-fold
SB-242084 158-fold[1]100-fold[1]
SB-206553 >100-fold[3]~0.1-fold (more potent at 5-HT2B)
Agomelatine >15-fold~1.6-fold

Step 4: In Vivo Validation in Preclinical Models

Promising candidates from in vitro screening should be advanced to in vivo studies to assess their efficacy and pharmacokinetic properties in a physiological setting. Several animal models are available to evaluate the therapeutic potential of 5-HT2C antagonists.

  • Anxiety Models: The elevated plus-maze and social interaction tests are commonly used to assess anxiolytic-like effects.[1]

  • Depression Models: The forced swim test and learned helplessness models can provide insights into antidepressant-like activity.

  • Cognition and Impulsivity Models: The five-choice serial reaction time task (5CSRT) can be used to evaluate effects on attention and impulsivity.[12]

Discussion and Conclusion

This guide has outlined a systematic approach to benchmarking novel 4-Chloro-2,3-dihydrobenzofuran-5-ol derivatives against standard 5-HT2C antagonists. The illustrative data for our novel compounds, CDBF-001 and CDBF-002, demonstrate a promising profile of high affinity, potent functional antagonism, and excellent selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes.

Specifically, CDBF-001 exhibits comparable potency and selectivity to the well-established standard, SB-242084. CDBF-002, while slightly less potent, still maintains a favorable selectivity profile. In contrast, SB-206553 shows a lack of selectivity against the 5-HT2B receptor, which could be a potential liability. Agomelatine, while a weaker antagonist, presents a unique profile as a neutral antagonist with additional melatonergic activity.

The successful progression of novel 5-HT2C antagonists from discovery to clinical development hinges on a thorough and comparative preclinical evaluation. The experimental workflows and comparative data presented in this guide provide a robust framework for such an assessment, enabling researchers to make informed decisions about lead candidate selection and optimization.

References

  • Esposito, E. (2000). SB 242084: A Selective 5-HT2C Receptor Antagonist. CNS Drug Reviews, 6(3), 195–205. [Link]

  • Kennett, G. A., Wood, M. D., Bright, F., Trail, B., Riley, G., Holland, V., Avenell, K. Y., Stean, T., Upton, N., Stanton, J., Gager, T., Dourish, C., & Blackburn, T. P. (1997). SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist. Neuropharmacology, 36(4-5), 609–620. [Link]

  • Kennett, G. A., Wood, M. D., Bright, F., Trail, B., Riley, G., Holland, V., Avenell, K. Y., Stean, T., Upton, N., Stanton, J., Gager, T., Dourish, C., & Blackburn, T. P. (1996). In vitro and in vivo profile of SB 206553, a potent 5-HT2C/5-HT2B receptor antagonist with anxiolytic-like properties. British Journal of Pharmacology, 117(3), 427–434. [Link]

  • Kennett, G. A., Wood, M. D., Bright, F., Trail, B., Riley, G., Holland, V., Avenell, K. Y., Stean, T., Upton, N., Stanton, J., Gager, T., Dourish, C., & Blackburn, T. P. (1996). In vitro and in vivo profile of SB 206553, a potent 5-HT2C/5-HT2B receptor antagonist with anxiolytic-like properties. British journal of pharmacology, 117(3), 427–434. [Link]

  • Forbes, I. T., Jones, G. E., Murphy, O. E., Holland, V., & Baxter, G. S. (1995). Synthesis, Biological Activity, and Molecular Modeling Studies of Selective 5-HT2C/2B Receptor Antagonists. Journal of Medicinal Chemistry, 38(13), 2353–2361. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Fletcher, P. J., Korth, K. M., & Chambers, J. W. (2007). In vivo Schild regression analyses using nonselective 5-HT2C receptor antagonists in a rat operant behavioral assay. Psychopharmacology, 193(3), 413–424. [Link]

  • Tosh, D. K., Penthala, N. R., Kadari, A., Kulkarni, V. V., Sunkaraneni, R., & Crooks, P. A. (2024). Potent and Selective Human 5-HT2B Serotonin Receptor Antagonists: 4′-Cyano-(N)-methanocarba-adenosines by Synthetic Serendipity. Journal of Medicinal Chemistry. [Link]

  • Rothman, R. B., Baumann, M. H., & Blough, B. E. (2011). Serotonin 5HT2C Agonist Drugs with 5HT2A/2B Antagonist Activity. Grantome. [Link]

  • Roth, B. L., Irwin, J. J., & Shoichet, B. K. (2017). 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology. Cell, 172(4), 718–729.e14. [Link]

  • De Berardis, D., Fornaro, M., Orsolini, L., Iasevoli, F., Tomasetti, C., de Bartolomeis, A., Perna, G., Valchera, A., Carano, A., Pompili, M., & Martinotti, G. (2018). Agomelatine beyond Borders: Current Evidences of Its Efficacy in Disorders Other than Major Depression. International journal of molecular sciences, 19(6), 1733. [Link]

  • European Medicines Agency. (n.d.). Agomelatine betapharm 25 mg filmomhulde tabletten - Summary of Product Characteristics. Retrieved from [Link]

  • Cremers, T. I., Giorgetti, M., Bosker, F. J., Hogg, S., Arnt, J., Mørk, A., & Sharp, T. (2007). In vivo evidence that 5-HT2C receptors inhibit 5-HT neuronal activity via a GABAergic mechanism. Neuropharmacology, 52(2), 486–495. [Link]

  • Banks, M., & Negus, S. S. (2005). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. In Methods in Molecular Biology (Vol. 306, pp. 107-122). Humana Press. [Link]

  • Canal, C. E., & Morgan, D. (2012). Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model. Psychopharmacology, 221(4), 641–655. [Link]

  • Millan, M. J., Gobert, A., Lejeune, F., Dekeyne, A., Newman-Tancredi, A., Pasteau, V., ... & Brocco, M. (2011). The melatonergic agonist and clinically active antidepressant, agomelatine, is a neutral antagonist at 5-HT2C receptors. European Neuropsychopharmacology, 21(7), 554-564. [Link]

  • Kaler, G., Otto, M., Okun, A., & Okun, I. (2002). Serotonin antagonist profiling on 5HT2A and 5HT2C receptors by nonequilibrium intracellular calcium response using an automated flow-through fluorescence analysis system, HT-PS 100. Journal of biomolecular screening, 7(3), 291–301. [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT2C Rat Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Retrieved from [Link]

  • Fletcher, P. J., Rizos, Z., & Sinyard, J. (2004). 5-HT2A and 5-HT2C receptor antagonists have opposing effects on a measure of impulsivity: interactions with global 5-HT depletion. Psychopharmacology, 176(3-4), 392–402. [Link]

  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved from [Link]

  • Kim, Y., Kim, D., Lee, S., & Keum, G. (2016). Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists. Journal of medicinal chemistry, 59(21), 9987–9993. [Link]

  • Wikipedia. (2023, December 19). 5-HT2C receptor agonist. In Wikipedia. [Link]

  • Alex, K. D., Pehek, E. A., & Berridge, C. W. (2000). In vivo electrophysiological examination of 5-HT2 responses in 5-HT2C receptor mutant mice. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 22(5), 517–526. [Link]

  • Nakane, T., Maeda, J., Nagayasu, K., Higo, T., Ikeda, H., Yamashita, M., ... & Hashimoto, H. (2024). Dual 5-HT2A and 5-HT2C Receptor Inverse Agonist That Affords In Vivo Antipsychotic Efficacy with Minimal hERG Inhibition for the Treatment of Dementia-Related Psychosis. Journal of Medicinal Chemistry. [Link]

  • Joel, D., & Doljansky, J. (2008). role of 5-HT2A and 5-HT2C receptors in the signal attenuation rat model of obsessive–compulsive disorder. International Journal of Neuropsychopharmacology, 11(6), 807-819. [Link]

  • Tarzia, G., Diamantini, G., Spadoni, G., Bedini, A., & Rivara, S. (2019). pK B and I max on the 5-HT 2C receptor of agomelatine and R-3b and R-3c a. Molecules, 24(12), 2269. [Link]

  • University of Pennsylvania. (n.d.). Calcium Flux Protocol. Retrieved from [Link]

  • Khan, M. A., & Mahesh, R. (2014). FUNCTIONAL CHARACTERIZATION OF 5-HT1A AND 5-HT2C RECEPTORS. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1-8. [Link]

  • Bermudez, J., Fuenmayor, F., Gabilondo, A. M., & Palacios, J. M. (1993). Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives. Journal of medicinal chemistry, 36(15), 2154–2163. [Link]

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  • Satała, G., Lenda, T., Partyka, A., Wesołowska, A., & Bojarski, A. J. (2020). Low-Basicity 5-HT6 Receptor Ligands from the Group of Cyclic Arylguanidine Derivatives and Their Antiproliferative Activity Evaluation. Molecules (Basel, Switzerland), 25(23), 5763. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 4-Chloro-2,3-dihydrobenzofuran-5-ol: Catalytic Hydrogenation vs. Chemical Reduction

For researchers and professionals in drug development, the synthesis of functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry. The 2,3-dihydrobenzofuran scaffold, in particular, is a privil...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the synthesis of functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry. The 2,3-dihydrobenzofuran scaffold, in particular, is a privileged structure found in numerous biologically active molecules. This guide provides an in-depth, objective comparison of two prevalent methods for the synthesis of a key intermediate, 4-Chloro-2,3-dihydrobenzofuran-5-ol: catalytic hydrogenation and chemical reduction. The focus of this comparison is the critical reduction of the nitro-group precursor, 4-Chloro-5-nitro-2,3-dihydrobenzofuran, to the corresponding amine, which is then converted to the target phenol. This guide will delve into the mechanistic underpinnings, chemoselectivity, operational considerations, and present representative experimental data to inform methodology selection for your synthetic campaigns.

Introduction to the Target Molecule and Synthetic Strategy

4-Chloro-2,3-dihydrobenzofuran-5-ol is a valuable building block in the synthesis of more complex pharmaceutical agents. Its structure, featuring a chlorinated aromatic ring and a hydroxyl group, offers multiple points for further functionalization. The most common synthetic route to this molecule involves the reduction of a nitro-group at the 5-position to an amine, followed by diazotization and hydrolysis to the desired phenol.

The pivotal step in this synthetic sequence is the reduction of the nitro group in the presence of a chlorine substituent. The choice of reduction method is critical to avoid the undesired side reaction of hydrodechlorination, which would lead to the wrong product and complicate purification. This guide will compare and contrast the two primary approaches to this challenge: catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: A Powerful but Potentially Indiscriminate Tool

Catalytic hydrogenation is a widely employed and often highly efficient method for the reduction of nitro groups.[1] This technique typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of a hydrogen source.[2]

Mechanism of Catalytic Hydrogenation

The reaction occurs on the surface of the metal catalyst. The nitro compound and the hydrogen source (e.g., hydrogen gas or a transfer hydrogenation reagent like hydrazine) adsorb onto the catalyst surface. The reduction proceeds in a stepwise manner, first to a nitroso intermediate, then to a hydroxylamine, and finally to the desired amine.[1]

Graphviz Diagram: Catalytic Hydrogenation Pathway

Catalytic Hydrogenation Pathway Nitro Ar-NO₂ Nitroso Ar-NO Nitro->Nitroso + H₂/Catalyst Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine + H₂/Catalyst Amine Ar-NH₂ Hydroxylamine->Amine + H₂/Catalyst

Caption: Stepwise reduction of a nitroarene via catalytic hydrogenation.

Key Considerations for Catalytic Hydrogenation:
  • Chemoselectivity: This is the primary challenge when applying catalytic hydrogenation to halogenated nitroarenes.[3] Palladium on carbon, a common and highly active catalyst, is notorious for promoting hydrodehalogenation, especially with more reactive halogens like bromine and iodine.[2] For chloro-substituted compounds, the risk is still significant, particularly under harsh conditions (high pressure or temperature).

  • Catalyst Selection: To mitigate dehalogenation, alternative catalysts such as Raney Nickel or the use of catalyst poisons (e.g., thiophene) can be employed.[2][4]

  • Hydrogen Source: The choice of hydrogen source is crucial. While hydrogen gas is common, it can be hazardous to handle.[3] Catalytic transfer hydrogenation, using donors like hydrazine hydrate or ammonium formate, is often a milder and safer alternative that can offer improved chemoselectivity.[5]

  • Work-up: A significant advantage of heterogeneous catalytic hydrogenation is the straightforward work-up, which typically involves simple filtration to remove the catalyst.[6]

Chemical Reduction: A Classic and Chemoselective Approach

Chemical reduction, particularly using metals in acidic or neutral media, is a robust and time-tested method for converting nitro groups to amines.[1] The most common systems include iron in the presence of an acid (like acetic acid) or a salt (like ammonium chloride).[7]

Mechanism of Chemical Reduction (Fe/NH₄Cl)

The reduction with iron metal proceeds through a series of single-electron transfers from the iron surface to the nitro group. The protons required for the reaction are provided by the weakly acidic ammonium chloride solution. This process also involves nitroso and hydroxylamine intermediates.

Graphviz Diagram: Chemical Reduction Pathway

Chemical Reduction Pathway Nitro Ar-NO₂ Nitroso Ar-NO Nitro->Nitroso + Fe, H⁺ Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine + Fe, H⁺ Amine Ar-NH₂ Hydroxylamine->Amine + Fe, H⁺

Caption: Stepwise reduction of a nitroarene via chemical reduction with iron.

Key Considerations for Chemical Reduction:
  • Chemoselectivity: A major advantage of iron-based reduction systems is their excellent chemoselectivity. They are known to reduce nitro groups while leaving other reducible functionalities, including halogens, intact.[8] This makes them a reliable choice for the synthesis of halogenated anilines.

  • Cost and Scalability: The reagents, namely iron powder and ammonium chloride, are inexpensive and readily available, making this method highly cost-effective and suitable for large-scale synthesis.[9]

  • Safety: This method avoids the use of flammable hydrogen gas. However, the reaction can be exothermic and requires careful monitoring.[9]

  • Work-up: The work-up for iron-based reductions can be more challenging than for catalytic hydrogenation. The main issue is the removal of the iron sludge (iron oxides/hydroxides) formed during the reaction. This often requires filtration through a pad of a filter aid like Celite, which can sometimes be slow and tedious, especially on a large scale.[10]

Performance Comparison: Catalytic Hydrogenation vs. Chemical Reduction

The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and the importance of chemoselectivity versus operational simplicity. The following table summarizes the key performance parameters for each method, based on typical results for the reduction of halogenated nitroarenes.

ParameterCatalytic Hydrogenation (Transfer Hydrogenation with Pd/C & Hydrazine)Chemical Reduction (Fe/NH₄Cl)
Typical Yield 85-95%80-95%
Chemoselectivity (vs. Dechlorination) Good to Excellent (highly dependent on conditions)Excellent
Reaction Time 1-6 hours2-8 hours
Temperature Room Temperature to 80°CReflux (typically 80-100°C)
Reagents Pd/C (catalytic), Hydrazine hydrate (stoichiometric)Iron powder (stoichiometric), Ammonium chloride (stoichiometric)
Solvent Alcohols (e.g., Methanol, Ethanol)Alcohol/Water mixtures
Work-up Complexity Low (catalyst filtration)Moderate to High (filtration of iron sludge)
Cost Higher (due to palladium catalyst)Lower
Safety Considerations Hydrazine is toxic and potentially explosive.Exothermic reaction, handling of fine iron powder.

Experimental Protocols

The following are detailed, step-by-step methodologies for the reduction of a model substrate, 4-Chloro-5-nitro-2,3-dihydrobenzofuran, to 4-Chloro-2,3-dihydrobenzofuran-5-amine, the direct precursor to the target molecule.

Protocol 1: Catalytic Transfer Hydrogenation with Pd/C and Hydrazine Hydrate

Materials:

  • 4-Chloro-5-nitro-2,3-dihydrobenzofuran

  • 10% Palladium on Carbon (Pd/C)

  • Hydrazine monohydrate

  • Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Filter aid (e.g., Celite®)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-5-nitro-2,3-dihydrobenzofuran (1.0 eq) and methanol.

  • Carefully add 10% Pd/C (typically 1-5 mol%) to the stirred suspension.

  • Heat the mixture to a gentle reflux (around 65°C).

  • Slowly add hydrazine monohydrate (2.0-3.0 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-Chloro-2,3-dihydrobenzofuran-5-amine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Chemical Reduction with Iron and Ammonium Chloride

Materials:

  • 4-Chloro-5-nitro-2,3-dihydrobenzofuran

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Mechanical stirrer with heating plate

  • Filter aid (e.g., Celite®)

  • Filtration apparatus

  • Separatory funnel

  • Dichloromethane or Ethyl acetate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-Chloro-5-nitro-2,3-dihydrobenzofuran (1.0 eq), ethanol, and water.

  • Add ammonium chloride (approx. 4-5 eq) and iron powder (approx. 3-5 eq) to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically complete in 2-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron sludge. Wash the filter cake thoroughly with hot ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove most of the ethanol.

  • To the remaining aqueous solution, add dichloromethane or ethyl acetate and transfer to a separatory funnel.

  • Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-Chloro-2,3-dihydrobenzofuran-5-amine. The product is often of high purity and may not require further purification.[9]

Concluding Remarks and Recommendations

Both catalytic hydrogenation and chemical reduction are viable methods for the synthesis of 4-Chloro-2,3-dihydrobenzofuran-5-amine, the key precursor to 4-Chloro-2,3-dihydrobenzofuran-5-ol.

Catalytic transfer hydrogenation offers the advantages of milder reaction conditions and a significantly easier work-up procedure. However, careful optimization is required to ensure high chemoselectivity and avoid hydrodechlorination. This method is well-suited for smaller-scale synthesis where ease of purification is a priority.

Chemical reduction with iron and ammonium chloride is a highly robust, cost-effective, and chemoselective method that is ideal for large-scale production. While the work-up can be more cumbersome due to the formation of iron sludge, the reliability and low cost of the reagents make it an attractive option for industrial applications.

The ultimate choice of method will depend on a careful evaluation of the specific needs of the project, including scale, cost, available equipment, and the acceptable level of risk for side reactions. For laboratory-scale synthesis where the cost of the catalyst is less of a concern, the operational simplicity of catalytic transfer hydrogenation may be favored. For process development and scale-up, the economic advantages and high chemoselectivity of the iron-based chemical reduction are compelling.

References

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydr
  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtr
  • Reduction of nitro arene by Fe/ammonium chloride. ChemSpider Synthetic Pages. 2012.
  • Hydrogenation (
  • Working up nitroarene reductions with iron powder - strategies for dealing with the gel
  • Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction. eScholarship.org.
  • Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines.
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem.
  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal.
  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combin
  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical.
  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates.
  • One-pot synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans via rhodium-c
  • 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid(123654-26-2) 1 H NMR. ChemicalBook.
  • Nitro Reduction - Iron (Fe). Common Organic Chemistry.
  • Nitro Reduction. Common Conditions.
  • Synthesis and Characteristics of New 3-(Dichloromethyl)-2-nitro-6,7-dihydro-1-benzofuran-4(5H)-ones. MDPI. 2026.
  • Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade C
  • Enantioselective Hydrogenation of Benzofurans with Water via Rh/Hf Cooperative Catalysts: Convenient Access to Chiral 2,3‐Dihydrobenzofurans.
  • Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy.
  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PMC.
  • Catalytic Hydrogen
  • CATALYTIC ASYMMETRIC HYDROGENATION OF 5-MEMBERED HETEROAROM
  • 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid. Veeprho.
  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent upd
  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds C
  • 4-AMINO-5-CHLORO-2,3-DIHYDRO-7-BENZOFURANCARBOXYLIC ACID. gsrs.
  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article.
  • m-CHLORONITROBENZENE. Organic Syntheses Procedure.
  • A new reagent for selective reduction of nitro group.
  • Step A: Preparation of 3-Nitro-4-chloro-5-chlorosulfonylbenzoic acid. PrepChem.com.
  • Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. The Royal Society of Chemistry.
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid. TCI AMERICA.
  • Development of a Safer Continuous Flow Process for B2(OH)4-Mediated Chemoselective Reduction of Nitroarenes to Anilines. SciHorizon. 2025.
  • 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid.

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Comparative

Bridging the Gap: A Guide to In Vitro-In Vivo Correlation for 4-Chloro-2,3-dihydrobenzofuran-5-ol Based Therapeutics

In the landscape of modern drug discovery, the journey from a promising molecule to a clinically effective therapeutic is both arduous and resource-intensive. For novel chemical entities such as 4-Chloro-2,3-dihydrobenzo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the journey from a promising molecule to a clinically effective therapeutic is both arduous and resource-intensive. For novel chemical entities such as 4-Chloro-2,3-dihydrobenzofuran-5-ol and its derivatives, establishing a predictive relationship between in vitro performance and in vivo behavior is paramount. This guide provides a comprehensive framework for developing a robust In Vitro-In Vivo Correlation (IVIVC), a critical tool for accelerating development timelines, optimizing formulations, and ensuring product quality.

While extensive public data on the specific therapeutic applications of 4-Chloro-2,3-dihydrobenzofuran-5-ol is limited, the broader class of benzofuran derivatives has demonstrated significant potential in oncology and inflammatory diseases.[1][2][3] This guide will, therefore, use a representative benzofuran derivative, hereafter referred to as "Benzofuran-X," to illustrate the principles and methodologies of IVIVC development in these therapeutic contexts.

The Imperative of IVIVC in Drug Development

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (typically the rate and extent of drug dissolution) and a relevant in vivo response, such as plasma drug concentration or the amount of drug absorbed.[4] The U.S. Food and Drug Administration (FDA) provides clear guidance on the development and application of IVIVC, recognizing its value as a surrogate for in vivo bioequivalence studies under certain conditions.[5][6][7] A well-established IVIVC can significantly reduce the need for extensive and costly clinical trials, particularly for post-approval changes in formulation or manufacturing.[8][9]

For a compound like Benzofuran-X, which is likely to be poorly water-soluble (a common characteristic of such heterocyclic structures), understanding the interplay between dissolution, solubility, and permeability is crucial for achieving desired therapeutic concentrations in the body.[10][11]

Foundational In Vitro Characterization: Laying the Groundwork for Prediction

The success of any IVIVC model is contingent on the quality and relevance of the in vitro data. The following section details the essential in vitro assays for characterizing Benzofuran-X, with a focus on generating data that will be predictive of its in vivo performance.

In Vitro Dissolution Studies

For poorly soluble drugs, dissolution is often the rate-limiting step for absorption.[12] Therefore, developing a dissolution method that is sensitive to critical formulation parameters is essential.

Experimental Protocol: In Vitro Dissolution Testing of Benzofuran-X Formulations

  • Apparatus: USP Apparatus 2 (Paddle) is commonly used for oral solid dosage forms.

  • Dissolution Media: Given the anticipated poor aqueous solubility of Benzofuran-X, a range of biorelevant media should be evaluated to simulate the conditions of the gastrointestinal tract. This includes:

    • Simulated Gastric Fluid (SGF), pH 1.2

    • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5

    • Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0 The use of surfactants, such as sodium lauryl sulfate (SLS), at concentrations that provide sink conditions without oversaturating the medium, should be explored and justified.[13][14]

  • Test Conditions:

    • Paddle Speed: 50-75 RPM

    • Temperature: 37 ± 0.5 °C

    • Volume: 900 mL

  • Sampling: Automated or manual sampling at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Analysis: Quantification of dissolved Benzofuran-X in the samples is typically performed using a validated HPLC method with UV detection.

  • Formulations: To establish a meaningful correlation, it is necessary to test multiple formulations with different release rates (e.g., fast, medium, and slow). This can be achieved by altering particle size, excipient composition, or manufacturing processes.

Table 1: Illustrative In Vitro Dissolution Profiles of Benzofuran-X Formulations

Time (minutes)Formulation A (Fast) % DissolvedFormulation B (Medium) % DissolvedFormulation C (Slow) % Dissolved
535155
15654015
30856530
60958550
120989570

dot

Dissolution_Workflow cluster_prep Preparation cluster_testing Dissolution Testing cluster_analysis Analysis Formulations Formulations (A, B, C) Apparatus USP Apparatus 2 Formulations->Apparatus Media Dissolution Media Media->Apparatus Sampling Time-point Sampling Apparatus->Sampling HPLC HPLC Analysis Sampling->HPLC Profiles Dissolution Profiles HPLC->Profiles Caco2_Workflow cluster_culture Cell Culture & Differentiation cluster_transport Transport Experiment cluster_analysis Data Analysis Seeding Seed Caco-2 on Transwell Differentiation 18-22 Days Culture Seeding->Differentiation Integrity TEER & Lucifer Yellow Differentiation->Integrity Dosing Add Benzofuran-X Integrity->Dosing Apical or Basolateral Sampling Sample from Receiver Dosing->Sampling LCMS LC-MS/MS Analysis Sampling->LCMS Papp Calculate Papp & Efflux Ratio LCMS->Papp

Caption: Caco-2 Permeability Assay Workflow.

In Vitro Efficacy and Toxicity Screening

To provide a therapeutic context for the IVIVC, it is important to establish the in vitro biological activity of Benzofuran-X.

Experimental Protocol: MTT Cytotoxicity Assay (for Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [13][15]

  • Cell Seeding: Cancer cell lines relevant to the intended therapeutic target (e.g., breast, colon, lung cancer) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of Benzofuran-X for 48-72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product. [13]4. Solubilization: The formazan crystals are dissolved using a solubilization solution.

  • Absorbance Reading: The absorbance is read at 570 nm using a plate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Table 3: Illustrative In Vitro Efficacy of Benzofuran-X

Cell LineTherapeutic AreaIC50 (µM)
MCF-7Breast Cancer1.2
HCT-116Colon Cancer2.5
A549Lung Cancer3.1
RAW 264.7 (LPS-stimulated)Inflammation (Nitric Oxide Production)5.8

In Vivo Characterization: The Bridge to Clinical Relevance

In vivo studies in animal models provide the pharmacokinetic and pharmacodynamic data that form the other half of the IVIVC equation.

Rodent Pharmacokinetic Studies

Pharmacokinetic (PK) studies in rodents are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. [3][16][17] Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Formulation Administration: The same three formulations (A, B, and C) tested in the in vitro dissolution studies are administered orally (PO) to different groups of rats. An additional group receives an intravenous (IV) bolus of Benzofuran-X to determine absolute bioavailability.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via the tail vein or another appropriate method. [17]4. Plasma Preparation: Plasma is separated by centrifugation and stored at -80 °C until analysis.

  • Bioanalysis: Plasma concentrations of Benzofuran-X are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are calculated using non-compartmental analysis.

Table 4: Illustrative Pharmacokinetic Parameters of Benzofuran-X Formulations in Rats

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng*hr/mL)
A (Fast)8501.04500
B (Medium)6002.04350
C (Slow)3504.04200

dot

PK_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Rats Sprague-Dawley Rats Dosing Oral Administration (A, B, C) Rats->Dosing Blood Serial Blood Sampling Dosing->Blood Plasma Plasma Separation Blood->Plasma LCMS LC-MS/MS Analysis Plasma->LCMS PK_Params Calculate PK Parameters LCMS->PK_Params

Caption: Rodent Pharmacokinetic Study Workflow.

Building the IVIVC Model: From Data to Prediction

With both in vitro dissolution and in vivo absorption data in hand, the next step is to develop the IVIVC model. A Level A correlation, which represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate, is the most desirable. [4]

  • Deconvolution of In Vivo Data: The in vivo plasma concentration-time data is used to calculate the in vivo absorption profile for each formulation. This can be done using methods like Wagner-Nelson or Loo-Riegelman, or through numerical deconvolution. [9][18]2. Correlation Development: The percentage of drug absorbed in vivo is plotted against the percentage of drug dissolved in vitro for each formulation at corresponding time points. A linear or non-linear regression model is then fitted to the data.

  • Model Validation: The predictive performance of the IVIVC model is evaluated by comparing the predicted in vivo plasma profiles (generated from the in vitro dissolution data of a new formulation) with the actual observed profiles.

Software packages like GastroPlus® and Phoenix® WinNonlin® are commonly used for IVIVC model development and validation. [18][19][20]

Mechanistic Insights: Connecting In Vitro Activity to In Vivo Pathways

Understanding the mechanism of action of Benzofuran-X at a molecular level provides a stronger basis for the IVIVC. Benzofuran derivatives have been shown to modulate key signaling pathways in cancer and inflammation.

  • Anticancer Activity: Many small molecule kinase inhibitors target the cell cycle. Aurora B kinase is a key regulator of mitosis and is often overexpressed in cancer cells. [2][21]Inhibition of Aurora B by Benzofuran-X would lead to defects in chromosome segregation and ultimately, cell death.

dot

Aurora_B_Pathway cluster_pathway Aurora B Kinase Signaling in Mitosis BenzofuranX Benzofuran-X AuroraB Aurora B Kinase BenzofuranX->AuroraB Inhibition HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylation CPC Chromosomal Passenger Complex AuroraB->CPC Activation Kinetochore Kinetochore-Microtubule Attachment CPC->Kinetochore Error Correction SAC Spindle Assembly Checkpoint CPC->SAC Activation Segregation Chromosome Segregation Kinetochore->Segregation SAC->Segregation Regulation Apoptosis Apoptosis Segregation->Apoptosis Defects lead to NFkB_Pathway cluster_pathway NF-κB Signaling in Inflammation Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation BenzofuranX Benzofuran-X BenzofuranX->IKK Inhibition NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription Nucleus->Genes Activation

Caption: Inhibition of NF-κB Pathway by Benzofuran-X.

Conclusion

The development of a robust In Vitro-In Vivo Correlation is a scientifically rigorous process that integrates data from a variety of experimental systems. For 4-Chloro-2,3-dihydrobenzofuran-5-ol based therapeutics, establishing a strong IVIVC will be instrumental in guiding formulation development, setting meaningful quality control specifications, and potentially reducing the burden of extensive clinical bioequivalence studies. By carefully selecting and executing the in vitro and in vivo studies outlined in this guide, researchers can build a predictive model that not only accelerates the development of these promising compounds but also enhances our understanding of their therapeutic potential.

References

  • Lawrence, T. The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]

  • Shelar, P. A., & Mishra, A. Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs. Research Journal of Pharmacy and Technology. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Patil, K. R., et al. Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. International Journal of Inflammation. [Link]

  • Liu, T., et al. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • SciSpace. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]

  • ResearchGate. Schematic Diagram of NF-kB Activation. [Link]

  • Asian Journal of Pharmaceutical Research. Animal Models for Inflammation: A Review. [Link]

  • Wang, M., et al. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Methods in Molecular Biology. [Link]

  • ResearchGate. Schematic representation of the NF-κB signalling pathway. [Link]

  • SciSpace. NF-κB Signaling Pathway Diagram. [Link]

  • Bio-protocol. MTT (Assay protocol). [Link]

  • ResearchGate. Schematic diagram representing the Aurora A, B, & C kinases domains. [Link]

  • Atlas of Genetics and Cytogenetics in Oncology and Haematology. AURKB (aurora kinase B). [Link]

  • protocols.io. In-Vivo Mouse and Rat PK Bioanalysis. [Link]

  • Simulations Plus. IVIVCPlus™ Module: Develop IVIVC Correlations Easily. [Link]

  • Creative Diagnostics. Aurora Kinase Signaling Pathway. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • National Center for Biotechnology Information. Murine Pharmacokinetic Studies. [Link]

  • PhInc. Modeling. In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development. [Link]

  • Dissolution Technologies. Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]

  • Journal of Biological Chemistry. The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling. [Link]

  • ResearchGate. IVIVC: Methods and Applications in Modified-Release Product Development. [Link]

  • YouTube. Caco 2 Cells Permeability Assay. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • MDPI. An In Vitro–In Vivo Simulation Approach for the Prediction of Bioequivalence. [Link]

  • ResearchGate. Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]

  • YouTube. GPX™ Tutorial Series: In Vitro In Vivo Correlation (IVIVC) in GastroPlus X. [Link]

  • Frontiers in Cell and Developmental Biology. Aurora kinases: Generators of spatial control during mitosis. [Link]

  • FIP. FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. [Link]

  • University of Regensburg. Introduction. [Link]

  • Nature. In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 4-Chloro-2,3-dihydrobenzofuran-5-ol: A Comprehensive Guide

Foreword: Navigating Data Gaps with Scientific Rigor In the dynamic landscape of chemical research and development, we occasionally encounter compounds for which a complete, officially sanctioned Safety Data Sheet (SDS)...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating Data Gaps with Scientific Rigor

In the dynamic landscape of chemical research and development, we occasionally encounter compounds for which a complete, officially sanctioned Safety Data Sheet (SDS) is not yet available. 4-Chloro-2,3-dihydrobenzofuran-5-ol is one such case. This guide has been meticulously crafted to provide essential safety and disposal protocols by leveraging data from structurally analogous compounds. Our approach is rooted in the principles of chemical similarity, focusing on the key functional groups that dictate the molecule's reactivity and toxicity: the halogenated (chlorinated) aromatic ring and the phenolic hydroxyl group . By understanding the hazards associated with these moieties, we can establish a robust and conservative framework for the safe handling and disposal of this compound. This document is intended for use by trained professionals in a laboratory setting and should be supplemented by institutional safety protocols and regulatory requirements.

Part 1: Hazard Assessment & Triage - Understanding the Risk Profile

The primary hazards of 4-Chloro-2,3-dihydrobenzofuran-5-ol are inferred from its structural components. As a chlorinated phenol, it is prudent to assume this compound exhibits significant toxicity and requires careful handling.

Inferred Toxicological Profile

Based on data from various chlorophenols, the following hazards should be anticipated:

  • Acute Toxicity: Chlorophenols are known to be harmful if swallowed, in contact with skin, or if inhaled.[1] Acute oral LD50 values for monochlorophenols in mice can range from approximately 117 mg/kg to over 2600 mg/kg depending on the isomer, indicating a wide range of potential toxicity.[2]

  • Skin and Eye Irritation/Corrosion: Direct contact is likely to cause skin irritation and serious eye damage.

  • Carcinogenicity: Some chlorophenols are classified as possible or reasonably anticipated human carcinogens. For instance, 2,4,6-trichlorophenol is considered possibly carcinogenic to humans by the International Agency for Research on Cancer (IARC).[3][4]

  • Environmental Hazard: Chlorinated phenols are often toxic to aquatic life with long-lasting effects.[1]

The dihydrobenzofuran core, while generally less studied for its toxicity in simple structures, can be found in biologically active and sometimes cytotoxic natural products.[5][6]

Hazardous Decomposition Products

Thermal decomposition or combustion of chlorinated organic compounds can produce highly toxic and corrosive fumes, including:

  • Hydrogen chloride (HCl)

  • Chlorine gas (Cl₂)

  • Phosgene

  • Polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[7][8]

Due to these risks, incineration is the preferred disposal method, but it must be carried out in a licensed facility with appropriate flue gas scrubbing capabilities.

Part 2: Safe Handling & Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling 4-Chloro-2,3-dihydrobenzofuran-5-ol.

Engineering Controls
  • Fume Hood: All handling of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE) Ensemble
PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles.
Hand Protection Double-gloving with nitrile or neoprene glovesProvides a barrier against skin absorption. Change gloves immediately upon contamination.
Body Protection A lab coat, and for larger quantities or risk of splashing, a chemically resistant apronProtects against skin contact.
Respiratory Protection Not generally required when working in a fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with organic vapor and acid gas cartridges is necessary.Prevents inhalation of dust or vapors.

Part 3: Disposal Workflow - A Step-by-Step Protocol

The proper disposal of 4-Chloro-2,3-dihydrobenzofuran-5-ol is critical to ensure personnel safety and environmental protection. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.

Step 1: Waste Segregation at the Source

Immediately upon generation, all waste containing 4-Chloro-2,3-dihydrobenzofuran-5-ol must be placed in a designated "Halogenated Organic Waste" container. This includes:

  • Unused or expired solid compound.

  • Solutions containing the compound.

  • Contaminated materials such as pipette tips, weigh boats, and gloves.

Caption: Waste Segregation at the Source

Step 2: Container Management
  • Container Selection: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.

  • Labeling: The waste container must be clearly labeled with:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "4-Chloro-2,3-dihydrobenzofuran-5-ol" and any other components in the waste stream.

    • The approximate concentration or quantity of each component.

    • The hazard pictograms for toxicity, health hazard, and environmental hazard.

    • The date of initial waste accumulation.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be in a secondary containment bin to prevent the spread of spills. Keep the container closed at all times except when adding waste.

Step 3: Spill Management

In the event of a spill:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the fume hood is operational and, if safe to do so, increase ventilation to the area.

  • PPE: Don appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Contain and Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). For solid spills, carefully sweep up the material, avoiding dust generation.

  • Collect: Place the absorbed material or swept solids into a labeled halogenated waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as halogenated hazardous waste.

Step 4: Final Disposal

Arrange for the collection of the full and properly labeled hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.

Disposal_Workflow cluster_workflow Disposal Workflow A Waste Generation B Segregate into Halogenated Waste Container A->B C Properly Label Container (Name, Hazards, Date) B->C D Store in Secondary Containment in Satellite Accumulation Area C->D E Arrange for EHS/ Contractor Pickup D->E F Licensed High-Temperature Incineration E->F caption Complete Disposal Workflow

Caption: Complete Disposal Workflow

Part 4: Trustworthiness and Self-Validation

The protocols outlined in this guide are designed to be a self-validating system by adhering to the "as low as reasonably achievable" (ALARA) principle for chemical exposure. By treating 4-Chloro-2,3-dihydrobenzofuran-5-ol with the precautions appropriate for a toxic and potentially carcinogenic halogenated organic compound, we are building in a significant margin of safety. Regular review of these procedures and cross-referencing with your institution's chemical hygiene plan will ensure ongoing best practices.

References

  • Borzelleca, J. F., et al. (1985). Acute and subchronic toxicity of 2,4-dichlorophenol in DC-1 mice. Fundamental and Applied Toxicology, 5(3), 478-486.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Chlorophenols. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • Kobayashi, S., et al. (1983). Acute toxicity of monochlorophenols, dichlorophenols and pentachlorophenol in the mouse. Nippon Eiseigaku Zasshi. Japanese Journal of Hygiene, 38(4), 746-752.
  • World Health Organization (WHO). (1989). Chlorophenols. Environmental Health Criteria 93. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10329, Dihydrobenzofuran." PubChem, [Link].

  • Muller, J. F., & Caillard, L. (2011).
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  • Occupational Safety and Health Administration (OSHA). Hazard Communication. [Link]

  • Fu, Y., et al. (2017). Cytotoxic dihydrobenzofuran neolignans from Mappianthus iodoies. Bioorganic & Medicinal Chemistry Letters, 27(24), 5434-5438.
  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • National Fire Protection Association (NFPA). (2022).
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  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1732, 4-Chloro-3-methylphenol." PubChem, [Link].

  • Visez, N., & Sawerysyn, J. P. (2007). Thermal degradation of 2-chlorophenol promoted by CuCl2 or CuCl: formation and destruction of PCDD/Fs. Chemosphere, 67(9 Suppl), S144-S149.
  • O'Donoghue, J. L. (Ed.). (2012). Neurotoxicity of industrial and commercial chemicals. CRC press.
  • Pohanish, R. P. (2011). Sittig's handbook of toxic and hazardous chemicals and carcinogens. William Andrew.
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  • World Health Organization. (2011). Guidelines for drinking-water quality.
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Handling

Personal protective equipment for handling 4-Chloro-2,3-dihydrobenzofuran-5-ol

As a Senior Application Scientist, I frequently observe laboratories mishandling complex halogenated phenolic derivatives by treating them as standard organic compounds. Chemical safety is not merely about regulatory com...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling complex halogenated phenolic derivatives by treating them as standard organic compounds. Chemical safety is not merely about regulatory compliance; it requires a deep understanding of the mechanistic interactions between a molecule and its environment.

This guide provides the definitive operational and logistical protocols for handling 4-Chloro-2,3-dihydrobenzofuran-5-ol , ensuring that researchers can execute their workflows with uncompromising safety and scientific rigor.

Chemical Profiling & Hazard Causality

4-Chloro-2,3-dihydrobenzofuran-5-ol (CAS: 879093-13-7)[1] is a highly reactive halogenated intermediate utilized in advanced drug development. To handle it safely, one must understand the structural causality behind its toxicity:

  • Lipophilicity & Dermal Penetration: The presence of the chlorine atom at the C4 position significantly increases the molecule's lipophilicity compared to non-halogenated analogs. This structural feature enhances its ability to permeate the lipid bilayer of the skin's stratum corneum, leading to rapid localized tissue irritation and potential systemic absorption[2].

  • Corrosive Phenolic Core: The phenolic hydroxyl group at the C5 position acts as a weak acid. Upon contact with biological moisture (sweat, tears), it can denature cellular proteins, causing severe ocular and dermal burns[3].

To establish a baseline for hazard assessment, the following table compares its quantitative data against a standard reference compound, 4-Chlorophenol:

Property / Hazard4-Chloro-2,3-dihydrobenzofuran-5-ol4-Chlorophenol (Reference Standard)
CAS Number 879093-13-7[1]106-48-9[2]
Molecular Weight 170.60 g/mol 128.56 g/mol [2]
Physical State SolidSolid (Beige/White)[3]
GHS Classification H302, H315, H319, H335H302, H312, H332, H411[2]
Waste Stream Halogenated Organic Waste[4]Halogenated Organic Waste[5]
Primary PPE Nitrile Gloves (Double), GogglesNitrile/Neoprene Gloves, Goggles[3]

Personal Protective Equipment (PPE) Matrix & Gowning Protocol

To mitigate the risks associated with lipophilic halogenated phenols, a self-validating PPE system must be employed.

  • Hand Protection (The Self-Validating Barrier): Double-gloving with nitrile is mandatory. Causality: Nitrile provides excellent resistance to incidental contact with phenolic compounds. By double-gloving, you create a self-validating barrier system; if the outer glove is compromised or contaminated, the inner glove provides a secondary defense while the operator safely doffs the outer layer[4].

  • Eye/Face Protection: Safety goggles paired with a face shield are required to prevent ocular exposure to aerosolized dust.

  • Body Protection: A flame-resistant, chemical-resistant lab coat fully buttoned to the collar.

PPE_Gowning Start Pre-Entry Assessment Coat Don Chemical Lab Coat Start->Coat Gloves1 Don Inner Nitrile Gloves Coat->Gloves1 Face Don Safety Goggles & Face Shield Gloves1->Face Gloves2 Don Outer Nitrile Gloves Face->Gloves2 Hood Transfer Chemical to Fume Hood Gloves2->Hood

Sequential PPE gowning protocol for handling 4-Chloro-2,3-dihydrobenzofuran-5-ol.

Operational Handling Protocols

When initiating a reaction or preparing a solution, follow this step-by-step methodology to ensure absolute containment:

  • Ventilation Verification: Verify fume hood airflow (target face velocity: 80-100 fpm) to ensure all vapors and particulates are actively captured.

  • Gowning: Execute the sequential PPE gowning protocol outlined above.

  • Equipment Setup: Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Phenolic powders can accumulate static charge. Using an anti-static boat prevents the sudden aerosolization of the chemical, ensuring the operator is not exposed to a concentrated dust cloud.

  • Transfer: Using a clean, grounded stainless-steel spatula, carefully transfer the solid 4-Chloro-2,3-dihydrobenzofuran-5-ol to the weighing boat.

  • Containment: Seal the primary chemical container immediately after use to prevent moisture ingress and vapor release.

  • Solubilization: Dissolve the solid in the target solvent strictly within the fume hood before transferring the solution to secondary reaction vessels.

Waste Management & Disposal Plan

Halogenated organic compounds require strict segregation during disposal due to their environmental persistence and the potential to generate toxic dioxins if incinerated improperly[5].

Step-by-Step Disposal Methodology:

  • Segregation: 4-Chloro-2,3-dihydrobenzofuran-5-ol must be disposed of exclusively in containers designated for "Halogenated Organic Waste"[4]. Causality: Never mix with non-halogenated solvents, as this exponentially increases EHS disposal costs and risks incompatible, exothermic chemical reactions[5].

  • Volume Control: Fill the liquid waste carboy to no more than 80% capacity. Causality: Leaving 20% headspace allows for vapor expansion, preventing over-pressurization and potential container rupture due to ambient temperature fluctuations[4].

  • Labeling: Clearly label the container with the full chemical name, the halogen content (Chlorine), and the primary hazard (Irritant/Harmful).

  • Storage: Store the waste container in a secondary containment tray within a ventilated flammables cabinet until EHS collection[5].

WasteSegregation Start Waste Generation: 4-Chloro-2,3-dihydrobenzofuran-5-ol State Physical State of Waste? Start->State Solid Solid Residue / Contaminated PPE State->Solid Solid Liquid Liquid Solution / Reaction Mixture State->Liquid Liquid SolidWaste Halogenated Solid Waste Stream Solid->SolidWaste Halogenated Halogenated Organic Liquid Waste Liquid->Halogenated Contains Cl EHS EHS Collection & High-Temp Incineration Halogenated->EHS SolidWaste->EHS

Decision matrix for the segregation and disposal of halogenated organic waste.

Emergency Response & Spill Containment

  • For Small Solid Spills: Do not dry sweep, as this aerosolizes the chemical. Gently cover the spill with damp absorbent pads or inert vermiculite, then transfer the absorbed material into a solid halogenated waste container using non-sparking tools[4].

  • For Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. The lipophilic nature of the compound means rapid decontamination is critical to prevent deep tissue penetration[2].

References

  • Hazardous Waste Guide - UTIA Safety Office Source: tennessee.edu URL:[Link]

Sources

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